molecular formula C15H10O7 B3182404 Morin CAS No. 6202-27-3

Morin

Cat. No.: B3182404
CAS No.: 6202-27-3
M. Wt: 302.23 g/mol
InChI Key: YXOLAZRVSSWPPT-UHFFFAOYSA-N
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Description

Morin is a pentahydroxyflavone that is 7-hydroxyflavonol bearing three additional hydroxy substituents at positions 2' 4' and 5. It has a role as an antioxidant, a metabolite, an antihypertensive agent, a hepatoprotective agent, a neuroprotective agent, an anti-inflammatory agent, an antineoplastic agent, an antibacterial agent, an EC 5.99.1.2 (DNA topoisomerase) inhibitor and an angiogenesis modulating agent. It is a pentahydroxyflavone and a 7-hydroxyflavonol.
This compound has been reported in Maclura pomifera, Petasites formosanus, and other organisms with data available.
a light yellowish pigment found in the wood of old fustic (Chlorophora tinctoria)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
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InChI

InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H
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InChI Key

YXOLAZRVSSWPPT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
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Molecular Formula

C15H10O7
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DSSTOX Substance ID

DTXSID1022398
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Molecular Weight

302.23 g/mol
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Physical Description

Solid; [Merck Index] Yellow powder; [Aldrich MSDS], Solid
Record name Morin
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CAS No.

480-16-0, 654055-01-3
Record name Morin
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Record name 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-
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Melting Point

303 - 304 °C
Record name Morin
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Foundational & Exploratory

The Core Mechanisms of Action of Morin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Morin (2′,3,4′,5,7-pentahydroxyflavone), a naturally occurring flavonoid found in various plants of the Moraceae family, has garnered significant scientific interest for its pleiotropic pharmacological activities. This technical guide provides an in-depth exploration of the core molecular mechanisms underlying this compound's potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. We present a synthesis of current research, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Introduction

This compound is a bioactive flavonol with a wide range of demonstrated biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2] Its therapeutic potential stems from its ability to modulate multiple key cellular signaling pathways that are often dysregulated in chronic diseases. This guide will dissect these mechanisms, providing the technical details necessary for advanced research and development.

Quantitative Data: Efficacy of this compound

The efficacy of this compound has been quantified across various experimental models. The following tables summarize key inhibitory concentrations (IC50) and other quantitative metrics, offering a comparative overview of its potency.

Table 1: Anticancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Incubation Time (h)AssayReference
A549Non-Small-Cell Lung Cancer~66 µM (approx.)24Western Blot Analysis Inhibition[3]
H1299Non-Small-Cell Lung Cancer~66 µM (approx.)24Western Blot Analysis Inhibition[3]
HTB-26Breast Cancer10 - 50 µMNot SpecifiedCrystal Violet Assay[4]
PC-3Pancreatic Cancer10 - 50 µMNot SpecifiedCrystal Violet Assay[4]
HepG2Hepatocellular Carcinoma10 - 50 µMNot SpecifiedCrystal Violet Assay[4]
HCT116Colorectal Cancer22.4 µMNot SpecifiedCrystal Violet Assay[4]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.

Table 2: Anti-inflammatory and Antioxidant Activity of this compound
ActivityExperimental ModelMetricResultReference
NF-κB InhibitionHuman Myeloid KBM-5 Cells% Inhibition~50% inhibition of H₂O₂-induced activation[5]
MAPK Phosphorylation InhibitionCollagen-activated PlateletsConcentration40 and 80 µM inhibited p38, ERK2, JNK1[6]
DPPH Radical ScavengingSpectrophotometric AssayIC50Not Specified[7]
Nrf2 ActivationPrimary Rat HepatocytesFold Increase~3.6-fold increase in nuclear Nrf2 at 3h[8]

Core Mechanisms of Action & Signaling Pathways

This compound exerts its effects by modulating several critical signaling cascades. The primary pathways are detailed below, accompanied by diagrams generated using the Graphviz DOT language.

Antioxidant Effects via Nrf2/ARE Pathway Activation

A cornerstone of this compound's protective mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[1][9]

This compound disrupts the Keap1-Nrf2 interaction.[1] Molecular docking and Biacore analysis have shown that this compound can bind directly to Keap1, with a dissociation constant (KD) of 4.867 × 10⁻⁵, indicating a strong binding affinity.[1] This inhibition of Keap1 prevents Nrf2 degradation, leading to Nrf2 accumulation and translocation to the nucleus.[1][8][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase.[1][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 Associates Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound activates the Nrf2/ARE antioxidant pathway by inhibiting Keap1.
Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

This compound demonstrates significant anti-inflammatory activity by suppressing two major pro-inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

NF-κB Pathway: this compound has been shown to suppress NF-κB activation induced by a variety of stimuli, including tumor necrosis factor (TNF), lipopolysaccharide (LPS), and hydrogen peroxide (H₂O₂).[5][12] The mechanism involves the inhibition of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory subunit IκBα.[13] This keeps NF-κB (p65/p50 heterodimer) sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[13][14]

MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in inflammatory responses. This compound has been observed to inhibit the phosphorylation of ERK, JNK, and p38 in various cell types, including macrophages and cancer cells.[3][6][13] By downregulating MAPK signaling, this compound reduces the activation of downstream transcription factors like AP-1, further contributing to the suppression of inflammatory mediator production.[14]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α, etc.) MAPK_cascade MAPK Cascade (ERK, JNK, p38) Stimuli->MAPK_cascade Activates IKK IKK Stimuli->IKK Activates This compound This compound This compound->MAPK_cascade Inhibits Phosphorylation This compound->IKK Inhibits AP1_n AP-1 MAPK_cascade->AP1_n Translocation IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1_n->Inflammatory_Genes Activate Transcription NFkB_n->Inflammatory_Genes Activate Transcription

Caption: this compound inhibits NF-κB and MAPK pro-inflammatory signaling pathways.
Anticancer Effects via Apoptosis Induction and PI3K/Akt Pathway Inhibition

This compound exerts anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell survival pathways like the PI3K/Akt pathway.

Induction of Apoptosis: this compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2. This leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.

PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. It is often hyperactivated in various cancers. This compound has been shown to inhibit the phosphorylation of Akt, thereby inactivating this pro-survival pathway. Downregulation of Akt signaling can lead to cell cycle arrest and sensitize cancer cells to apoptosis.

Anticancer_Pathway cluster_survival Cell Survival Pathway cluster_apoptosis Apoptosis Pathway This compound This compound Akt Akt (Protein Kinase B) This compound->Akt Inhibits Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates PI3K PI3K PI3K->Akt Activates (Phosphorylation) Survival Cell Survival & Proliferation Akt->Survival Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome c release Bax->Mitochondria Promotes Cytochrome c release Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's anticancer effects via PI3K/Akt inhibition and apoptosis induction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate this compound's mechanisms of action.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15][16]

Protocol:

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]

  • Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO-treated) and a medium-only blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[15][18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[19]

Protocol:

  • Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates and treat with this compound for the desired time to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution to preserve membrane integrity. Centrifuge the cell suspension.[19]

  • Washing: Wash the cells once with cold phosphate-buffered saline (PBS). Centrifuge and carefully discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[19]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately (within 1 hour) by flow cytometry.

    • FITC-negative / PI-negative: Live cells

    • FITC-positive / PI-negative: Early apoptotic cells

    • FITC-positive / PI-positive: Late apoptotic/necrotic cells

    • FITC-negative / PI-positive: Primarily necrotic cells

Protein Expression and Phosphorylation Analysis (Western Blot)

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein (e.g., Nrf2, p-Akt, total Akt, p-ERK).

Protocol (Example for Nrf2 Nuclear Translocation):

  • Cell Treatment and Lysis: Treat cells with this compound for desired time points (e.g., 2, 4, 6 hours).[20]

  • Nuclear and Cytoplasmic Fractionation:

    • Wash cells with ice-cold PBS and scrape them into a hypotonic lysis buffer.

    • Incubate on ice to allow cells to swell, then add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.

    • Centrifuge at low speed; the supernatant is the cytoplasmic fraction.

    • Resuspend the remaining nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice.

    • Centrifuge at high speed; the resulting supernatant is the nuclear fraction.[20]

  • Protein Quantification: Determine the protein concentration of each fraction using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-Lamin B for nuclear loading control, anti-Actin for cytoplasmic control) overnight at 4°C.[20][21]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[21]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

NF-κB DNA Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)

Principle: EMSA is used to detect protein-DNA interactions. It is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. This "shift" in mobility indicates the presence of a DNA-binding protein, such as NF-κB, in the nuclear extract.[22]

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from control and this compound-treated cells as described in the Western Blot protocol.

  • Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction:

    • In a microfuge tube, combine the nuclear extract (5-10 µg), a non-specific competitor DNA (e.g., poly(dI-dC)), and the binding buffer.

    • Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes to allow the protein-DNA complex to form.[22]

  • Specificity Controls:

    • Cold Competition: Add a 50- to 100-fold molar excess of an unlabeled "cold" NF-κB probe to a parallel reaction. A specific interaction will be competed away, causing the shifted band to disappear.

    • Supershift Assay: Add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction. If the protein is present in the complex, the antibody will bind to it, causing a further "supershift" in the gel.[23]

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in a low ionic strength buffer.

  • Detection:

    • Radioactive Probe: Dry the gel and expose it to X-ray film (autoradiography).

    • Non-Radioactive Probe: Transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Analysis: Compare the intensity of the shifted bands between different treatment groups to determine the effect of this compound on NF-κB DNA binding activity.

Conclusion

This compound is a multifaceted phytochemical that operates through a complex and interconnected network of signaling pathways. Its ability to concurrently activate the Nrf2 antioxidant defense system while suppressing key pro-inflammatory (NF-κB, MAPK) and pro-survival (PI3K/Akt) pathways underscores its significant therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further investigate and harness the pharmacological properties of this compound for the development of novel therapeutics against a spectrum of chronic and degenerative diseases.

References

Morin Hydrate: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morin hydrate, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound hydrate, with a focus on its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. This document details the underlying molecular mechanisms, summarizes key quantitative data, provides standardized experimental protocols, and visualizes critical signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (3,5,7,2′,4′-pentahydroxyflavone), and its hydrated form, is a bioflavonoid found in a variety of dietary sources, including fruits from the Moraceae family, onions, and certain herbs.[1] Extensive research has demonstrated that this compound hydrate possesses a wide spectrum of pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics for various chronic and degenerative diseases.[2][3] This guide aims to consolidate the current scientific knowledge on the biological activities of this compound hydrate, providing a technical and practical resource for the scientific community.

Antioxidant Activity

This compound hydrate exhibits robust antioxidant properties by directly scavenging free radicals and by modulating endogenous antioxidant defense systems.[4] Its free radical scavenging ability is a key mechanism underlying many of its other biological effects.

Quantitative Antioxidant Data

The antioxidant capacity of this compound hydrate has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are summarized below.

AssayIC50 Value (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)
DPPH Radical Scavenging5.07 ± 0.29Ascorbic Acid3.28 ± 0.03
ABTS Radical Scavenging-Trolox-

Note: Specific IC50 values for ABTS assays were not consistently reported in the reviewed literature, though this compound hydrate demonstrated significant scavenging activity.

Experimental Protocols
  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation : Dissolve this compound hydrate in methanol to prepare a stock solution and then create a series of dilutions.

  • Reaction : In a 96-well plate, add 100 µL of each this compound hydrate dilution to 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] × 100, where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound hydrate.[2]

  • Reagent Preparation : Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation : Dissolve this compound hydrate in methanol to prepare a stock solution and then create a series of dilutions.

  • Reaction : Add 10 µL of each this compound hydrate dilution to 1 mL of the diluted ABTS•+ solution.

  • Incubation : Incubate the mixture at room temperature for 6 minutes.

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] × 100, where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is determined from the concentration-inhibition curve.

Anti-inflammatory Activity

This compound hydrate demonstrates significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][5]

Signaling Pathways in Inflammation

This compound hydrate exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

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// Edges LPS -> TLR4 [label="binds"]; TLR4 -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB [style=dashed, arrowhead=none, label="inhibits"]; NFkB -> NFkB_n [label="translocates"]; NFkB_n -> Cytokines [label="induces transcription"]; TLR4 -> MAPK [label="activates"]; MAPK -> AP1 [label="activates"]; AP1 -> Cytokines [label="induces transcription"]; this compound -> IKK [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> MAPK [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; }

Caption: this compound hydrate's anti-inflammatory mechanism.

Quantitative Anti-inflammatory Data

This compound hydrate has been shown to significantly reduce the production of pro-inflammatory cytokines in various cell models.

Cell LineInducerCytokineThis compound Hydrate Concentration% Inhibition
RAW 264.7LPSTNF-α50 µM~50%
RAW 264.7LPSIL-650 µM~60%
HepG2ParacetamolIL-6100 mg/kg (in vivo)67.31%
HepG2ParacetamolTNF-α100 mg/kg (in vivo)64.78%
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment : Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound hydrate for 1 hour.

  • Induction : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection : Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement : Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis : Compare the cytokine levels in this compound hydrate-treated cells to the LPS-only treated control to determine the percentage of inhibition.

Anticancer Activity

This compound hydrate exhibits anticancer properties through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis in various cancer cell types.[6]

Quantitative Anticancer Data

The cytotoxic effects of this compound hydrate against several cancer cell lines have been determined using the MTT assay.

Cell LineCancer TypeIC50 Value (µM)
MCF-7Breast Cancer>500
MDA-MB-231Breast Cancer~50 (colony formation inhibition)
A549Lung Cancer-
HepG2Liver Cancer-

Note: While this compound hydrate has shown anticancer effects, its direct cytotoxicity as measured by IC50 values can vary significantly between cell lines. In some cases, like with MCF-7, the direct cytotoxic effect is low, suggesting other mechanisms like anti-metastatic effects are more prominent.[6][7]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding : Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of this compound hydrate for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[3]

Antidiabetic Activity

This compound hydrate has demonstrated potential in managing diabetes by improving glucose uptake and modulating key signaling pathways involved in glucose metabolism.[8][9]

Signaling Pathways in Glucose Metabolism

This compound hydrate enhances glucose uptake by activating the PI3K/Akt signaling pathway, which leads to the translocation of GLUT4 to the cell membrane.

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// Edges this compound -> IR [label="activates"]; IR -> IRS [label="phosphorylates"]; IRS -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> GLUT4_v [label="promotes translocation"]; GLUT4_v -> GLUT4_m; GLUT4_m -> Glucose_in;

}

Caption: this compound hydrate's effect on glucose uptake.

Quantitative Antidiabetic Data

In a study using a type-2 diabetic rat model, this compound hydrate treatment (30 mg/kg) for several weeks resulted in a significant decrease in fasting blood glucose levels to below 200 mg/dL.[8] Furthermore, in L6 myotubes, this compound treatment led to a significant, dose-dependent increase in glucose uptake.[10]

Experimental Protocol: In Vivo Diabetic Animal Model
  • Induction of Diabetes : Induce type 2 diabetes in Wistar rats by administering a high-fructose diet for two weeks, followed by a single intraperitoneal injection of streptozotocin (45 mg/kg).[8]

  • Animal Grouping : Divide the diabetic rats into control and treatment groups.

  • Treatment : Administer this compound hydrate (e.g., 30 mg/kg, orally) daily to the treatment group for a specified period (e.g., 8-9 weeks).

  • Blood Glucose Monitoring : Monitor fasting blood glucose levels weekly from the tail vein using a glucometer.

  • Data Analysis : Compare the blood glucose levels between the this compound hydrate-treated group and the diabetic control group.

Neuroprotective Effects

This compound hydrate has shown promise in protecting against neuronal damage and cognitive impairment through its antioxidant and anti-inflammatory properties.[11][12]

Signaling Pathways in Neuroprotection

A key mechanism in this compound hydrate's neuroprotective effect is the activation of the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.

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// Edges ROS -> Keap1 [style=dashed, arrowhead=none, label="activates"]; Keap1 -> Nrf2 [style=dashed, arrowhead=none, label="inhibits"]; this compound -> Keap1 [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; Nrf2 -> Nrf2_n [label="translocates"]; Nrf2_n -> ARE [label="binds"]; ARE -> HO1 [label="induces transcription"]; HO1 -> ROS [label="neutralizes", style=dashed]; HO1 -> Neuroprotection; }

Caption: this compound hydrate's neuroprotective pathway.

Quantitative Neuroprotective Data

In a mouse model of chronic unpredictable stress, treatment with this compound hydrate (5, 10, and 20 mg/kg) significantly suppressed the production of the lipid peroxidation product malondialdehyde (MDA) in the brain.[12] In a rat model of ADHD, 60 mg/kg of this compound hydrate significantly improved spatial working memory, increasing the percentage of spontaneous alterations in the Y-maze test by 75-100% in different treatment groups.[11]

Experimental Protocol: Chronic Unpredictable Stress (CUS) Mouse Model
  • Induction of Stress : Subject mice to a series of unpredictable stressors (e.g., restraint, forced swimming, cage tilt) daily for 14 days.

  • Animal Grouping : Divide the stressed mice into control and treatment groups.

  • Treatment : Administer this compound hydrate (e.g., 5, 10, 20 mg/kg, intraperitoneally) daily to the treatment groups.

  • Behavioral Testing : On the final day, assess learning and memory using the Y-maze or other appropriate behavioral tests.

  • Biochemical Analysis : After behavioral testing, sacrifice the animals and collect brain tissue to measure markers of oxidative stress (e.g., MDA levels) and inflammation.

  • Data Analysis : Compare the behavioral and biochemical parameters between the this compound hydrate-treated groups and the stressed control group.[13]

General Experimental Protocol: Western Blot Analysis

Western blotting is a crucial technique to elucidate the effects of this compound hydrate on signaling pathways.

  • Cell/Tissue Lysis : Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt, anti-Nrf2, anti-p65) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[1][14]

Conclusion

This compound hydrate is a promising natural compound with a remarkable range of biological activities. Its potent antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects are supported by a growing body of scientific evidence. The modulation of key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt underlies its therapeutic potential. This technical guide provides a consolidated resource of quantitative data and standardized experimental protocols to facilitate further research and development of this compound hydrate as a novel therapeutic agent. Continued investigation, particularly in preclinical and clinical settings, is warranted to fully elucidate its efficacy and safety in the management of human diseases.

References

Morin in Traditional Medicine: A Technical Guide to Its Sources, Extraction, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin (3,5,7,2',4'-pentahydroxyflavone) is a naturally occurring flavonoid that has garnered significant attention in the scientific community for its wide array of pharmacological activities. Found in various plants utilized in traditional medicine systems worldwide, this compound exhibits potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the traditional medicinal sources of this compound, quantitative data on its presence in these sources, detailed experimental protocols for its extraction and analysis, and an exploration of the key signaling pathways it modulates.

Traditional Medicinal Sources of this compound

This compound is predominantly found in plants belonging to the Moraceae family, but is also present in other families such as Myrtaceae and Malpighiaceae. These plants have a long history of use in traditional medicine for treating a variety of ailments.

Key Plant Sources:

  • Maclura cochinchinensis (Lour.) Corner (Moraceae): Known as cockspur thorn, the heartwood of this plant is used in Thai traditional medicine as a blood tonic and for treating conditions like fever and skin infections[1].

  • Morus alba L. (Moraceae): Commonly known as white mulberry, various parts of this plant, including the leaves, fruits, and root bark, are used in traditional Chinese medicine for their anti-inflammatory, anti-diabetic, and other therapeutic properties.

  • Artocarpus heterophyllus Lam. (Moraceae): The wood of the jackfruit tree is used in traditional Thai medicine as a general tonic and for its antioxidant benefits[2].

  • Psidium guajava L. (Myrtaceae): Guava leaves are widely used in traditional medicine across tropical and subtropical regions to treat diarrhea, infections, and inflammation[3].

  • Chlorophora tinctoria (L.) Gaudich. ex Benth. (Moraceae): Also known as fustic or dyer's mulberry, the wood of this tree has been traditionally used as a source of yellow dye and for its medicinal properties[4][5].

  • Cudrania javanensis (Trecul) Kurz ex Benth. & Hook.f. (Moraceae): This plant is another traditional source of this compound[2].

  • Acridocarpus orientalis A. Juss. (Malpighiaceae): This plant is used in the traditional medicine of the Arabian region, and this compound has been isolated from its aerial parts[6].

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantification of this compound in plant extracts.

Plant SpeciesPlant PartExtraction Solvent(s)This compound Content (% w/w of extract or material)Reference(s)
Maclura cochinchinensisHeartwoodMethanol0.74 - 1.57% w/w[7][8]
Maclura cochinchinensisHeartwoodEthyl acetate (Soxhlet)1.10 ± 0.08% w/w[1]
Morus albaFruit (frost-dried powder)Not specified0.016% w/w (0.16 mg/g)
Artocarpus heterophyllusWoodMethanol6.10% of the crude precipitate[2]
Psidium guajavaLeavesMethanolThis compound identified, but not quantified in this study[3][9]

Experimental Protocols

General Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from plant materials.

G A Plant Material Collection & Authentication B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration, Sonication, Soxhlet) B->C D Filtration & Concentration C->D E Crude Extract D->E F Purification (e.g., Column Chromatography) E->F H HPLC Quantification E->H G Isolated this compound F->G G->H I Data Analysis H->I

General workflow for this compound extraction and analysis.
Detailed Protocol for Extraction and Isolation of this compound from Artocarpus heterophyllus Wood

This protocol is adapted from a method for preparing this compound from the wood of Artocarpus heterophyllus[2].

a. Plant Material Preparation:

  • Obtain the wood of Artocarpus heterophyllus from a reliable source.

  • Cut the wood into small pieces to increase the surface area for extraction.

b. Extraction:

  • Macerate 5.2 kg of the pieced wood in 36 L of methanol for 24 hours at room temperature.

  • Filter the mixture to separate the methanol extract from the solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Allow the concentrated extract to stand, which will result in the formation of a crude precipitate.

  • Collect the crude precipitate. The reported yield of crude precipitate is approximately 6.79%[2].

  • The remaining plant residue can be re-extracted with methanol to maximize the yield.

c. Isolation and Purification:

  • Dissolve 1.0 g of the crude precipitate in 10 ml of ethyl acetate.

  • Filter the solution and then evaporate it on a water bath to a volume of approximately 7 ml.

  • Extract the concentrated ethyl acetate solution with 5 ml of a 5% sodium carbonate solution. This will transfer the acidic this compound into the aqueous layer.

  • Separate the aqueous layer and acidify it with 10% hydrochloric acid. This will cause this compound to precipitate out of the solution.

  • Wash the precipitate with cold water to remove any remaining salts.

  • Dry the precipitate in an oven to obtain pure this compound powder. The reported yield of pure this compound from the crude precipitate is approximately 6.10%[2].

Detailed Protocol for HPLC Quantification of this compound

This protocol is based on a validated HPLC-DAD method for the determination of this compound in Maclura cochinchinensis heartwood extract[7][8].

a. Sample Preparation:

  • Accurately weigh 100 mg of the powdered plant material (e.g., heartwood).

  • Add 5.0 mL of methanol to the powder.

  • Sonication can be used for 30 minutes to aid in the extraction process[7].

  • Filter the extract through a 0.2 µm nylon membrane filter prior to injection into the HPLC system.

b. Chromatographic Conditions:

  • HPLC System: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

  • Column: A Hypersil BDS C18 column (or equivalent) is suitable for the separation.

  • Mobile Phase: An isocratic solvent system of 0.5% acetic acid in water and acetonitrile in a ratio of 80:20 (v/v)[8].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 355 nm.

  • Injection Volume: 20 µL.

c. Quantification:

  • Prepare a series of standard solutions of pure this compound in methanol at known concentrations (e.g., in the range of 7–905 µg/mL)[8].

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extract into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Calculate the concentration of this compound in the sample by using the regression equation obtained from the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of this compound-based therapeutics.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. This compound has been shown to be a potent inhibitor of this pathway.

G cluster_0 Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Activation NF-κB (p65/p50) Activation IκBα Degradation->NF-κB (p65/p50) Activation Nuclear Translocation Nuclear Translocation NF-κB (p65/p50) Activation->Nuclear Translocation Gene Expression (Inflammation, Proliferation) Gene Expression (Inflammation, Proliferation) Nuclear Translocation->Gene Expression (Inflammation, Proliferation) This compound This compound This compound->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.

This compound suppresses the activation of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-proliferative genes[10][11].

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is involved in regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway, often in a context-dependent manner.

G cluster_0 Cytoplasm Extracellular Stimuli Extracellular Stimuli MEK MEK Extracellular Stimuli->MEK ERK Phosphorylation ERK Phosphorylation MEK->ERK Phosphorylation Downstream Targets (Proliferation, etc.) Downstream Targets (Proliferation, etc.) ERK Phosphorylation->Downstream Targets (Proliferation, etc.) This compound This compound This compound->ERK Phosphorylation Inhibits p38 Phosphorylation p38 Phosphorylation This compound->p38 Phosphorylation Inhibits JNK Phosphorylation JNK Phosphorylation This compound->JNK Phosphorylation Inhibits

This compound's inhibitory effects on the MAPK pathway.

Studies have demonstrated that this compound can suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli[11][12]. By inhibiting the activation of these key kinases, this compound can attenuate inflammatory responses and inhibit cancer cell proliferation and migration[13].

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is common in many diseases, including cancer. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.

G cluster_0 Cytoplasm Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K PDK1 PDK1 PI3K->PDK1 Akt Phosphorylation Akt Phosphorylation PDK1->Akt Phosphorylation mTOR Activation mTOR Activation Akt Phosphorylation->mTOR Activation Cell Growth & Proliferation Cell Growth & Proliferation mTOR Activation->Cell Growth & Proliferation This compound This compound This compound->Akt Phosphorylation Inhibits

This compound's inhibition of the PI3K/Akt/mTOR pathway.

This compound can suppress the phosphorylation of Akt, a key downstream effector of PI3K. By inhibiting Akt activation, this compound can subsequently block the activation of mTOR and its downstream targets, leading to the inhibition of cell growth and proliferation and the induction of apoptosis[14][15][16][17].

Conclusion

This compound, a flavonoid with a rich history in traditional medicine, continues to demonstrate significant therapeutic potential. This guide has provided a comprehensive overview of its traditional sources, methods for its extraction and quantification, and its mechanisms of action at the molecular level. For researchers and drug development professionals, this compound represents a promising natural compound for the development of novel therapies for a range of diseases. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety in humans.

References

The Physicochemical Properties of Morin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of the Bioactive Flavonoid Morin for Drug Development and Scientific Research

This technical guide provides an in-depth analysis of the physicochemical properties of this compound, a naturally occurring flavonoid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative data, detailed experimental protocols, and insights into its molecular interactions.

Core Physicochemical Properties

This compound (3,5,7,2′,4′-pentahydroxyflavone) is a flavonol found in various plants, including those from the Moraceae family such as Osage orange (Maclura pomifera) and old fustic (Maclura tinctoria), as well as in the leaves of the common guava (Psidium guajava).[1] Its chemical structure, featuring multiple hydroxyl groups, dictates its chemical behavior and biological activity.

Solubility Profile

This compound exhibits poor aqueous solubility, a characteristic that can impact its bioavailability.[2][3] Its solubility is pH-dependent, increasing with a rise in pH due to the deprotonation of its hydroxyl groups.[2] The solubility of this compound in various solvents at room temperature is summarized in Table 1.

Solvent/Buffer SystempHSolubility (µg/mL)
0.1 N Hydrochloric Acid1.232.69 ± 1.63
Sodium Acetate Buffer5.014.88 ± 2.43
Distilled Water7.028.72 ± 0.97
Phosphate Buffer Saline7.454.86 ± 2.05
Tris Base Buffer9.0505.9 ± 14.61
Methanol-50,000
Ethanol-Freely Soluble
Ether-Slightly Soluble
Acetic Acid-Slightly Soluble
Data compiled from references[2][4].
Thermal Properties

The melting and boiling points of this compound are indicative of a stable crystalline structure.

PropertyValue
Melting Point299-303 °C
Boiling Point645.50 °C
Data compiled from references[5][6].
Acidity Constant (pKa)

The pKa values of this compound are crucial for understanding its ionization state in different biological environments.

pKa ValueReported ValueAssociated Hydroxyl Group
pKa13.463-OH
pKa26.30-
pKa38.407-OH
pKa410.202'-OH
Data compiled from references[3][7][8].

Spectroscopic Characteristics

UV-Visible Absorption

This compound exhibits characteristic absorption bands in the UV-visible spectrum, which are sensitive to the solvent and pH.[9] In ethanol, this compound shows a maximum absorbance wavelength (λmax) at 363 nm.[3] The UV-Vis spectral data in various media are presented in Table 4.

MediumpHλmax (nm)
Ethanol-363
0.1 N HCl1.2350
Sodium Acetate Buffer5.0367
Distilled Water7.0389
Phosphate Buffer Saline7.4390
Tris Base Buffer9.0400
Data compiled from reference[3].
Fluorescence Properties

The fluorescence of this compound is influenced by the solvent and its concentration. In solid form and in high-concentration solutions, this compound exhibits fluorescence emission peaks at approximately 615 nm and 670 nm.[10][11] In lower concentration solutions, the emission maximum shifts to around 520 nm.[11] The fluorescence properties are linked to an excited-state intramolecular proton transfer (ESIPT) process.[10][11]

ConditionSolventExcitation λ (nm)Emission λ (nm)
Solid State (Powder/Crystal)-405 / 532~615
Low Concentration SolutionMethanol, DMSO, Chloroform-~520
High Concentration SolutionMethanol, DMSO, Chloroform-~615, ~670
Complex with Al³⁺ (pH 4.4)Ethanol-water410500
Data compiled from references[10][11][12].

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a series of amber-colored glass vials, each containing a known volume (e.g., 10 mL) of the desired solvent or buffer system.[3]

  • Equilibration: Place the vials in an orbital shaker to ensure uniform mixing at a controlled temperature (e.g., 37°C for physiological relevance) for a sufficient period (e.g., 12 hours) to reach equilibrium.[3]

  • Separation: After equilibration, filter the samples through a 0.22 µm membrane filter to remove the undissolved solid.[3]

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which a solid crystalline substance transitions to a liquid.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[13]

  • Loading: Pack the powdered this compound into a capillary tube to a height of 2-3 mm.[3]

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the apparatus at a controlled, programmed rate.

  • Observation: Visually observe the sample through the apparatus's magnifying lens. The melting point is the temperature at which the last solid particle melts.[3]

UV-Visible Spectrophotometry

This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of this compound.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).[14] Dilute the stock solution with the desired buffer or solvent to achieve a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 A.U.).[15]

  • Blank Measurement: Fill a cuvette with the solvent used for dilution and use it as a blank to zero the spectrophotometer.

  • Sample Measurement: Fill a cuvette with the this compound solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[16]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of this compound.

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest. For studying the effect of enhancers, a solution of the enhancer (e.g., aluminum chloride or diphenylboric acid 2-aminoethyl ester) is added.

  • Instrument Setup: Set the excitation and emission monochromators of the spectrofluorometer. The excitation wavelength is chosen based on the absorption spectrum of this compound (e.g., in the range of 400-440 nm).

  • Spectrum Acquisition: Record the fluorescence emission spectrum over a desired wavelength range (e.g., 450-700 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence emission. The fluorescence intensity can be used for quantitative analysis.

Modulation of Signaling Pathways

This compound has been shown to modulate several key cellular signaling pathways, which underlies its diverse pharmacological effects, including its anti-inflammatory, antioxidant, and anticancer properties.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound can influence the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis. This compound has been observed to induce the phosphorylation of JNK, p38-MAPK, and ERK at early time points in some cell types.[2] In other contexts, it can inhibit the phosphorylation of p38 MAPK, ERK2, and JNK1.[5] The specific effect of this compound on the MAPK pathway can be cell-type and context-dependent.

MAPK_Pathway This compound This compound ERK ERK This compound->ERK Modulates JNK JNK This compound->JNK Modulates p38 p38 This compound->p38 Modulates Stimuli External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->ERK MAPKK->JNK MAPKK->p38 Cellular_Responses Cellular Responses (Proliferation, Apoptosis, etc.) ERK->Cellular_Responses JNK->Cellular_Responses p38->Cellular_Responses

Modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. This compound has been shown to suppress the phosphorylation of Akt, thereby inhibiting this pathway. This inhibitory effect contributes to this compound's pro-apoptotic and anti-proliferative activities in cancer cells.

PI3K_Akt_Pathway This compound This compound Akt Akt This compound->Akt Inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP3->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Inhibition of the PI3K/Akt signaling pathway by this compound.

References

The Modulatory Effects of Morin on Core Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin (3,5,7,2',4'-pentahydroxyflavone), a naturally occurring flavonoid found in a variety of plants from the Moraceae family, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Extensive research has demonstrated its potent anti-inflammatory, antioxidant, and anticancer properties.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulation of key cellular signaling pathways.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of this compound's interactions with critical signaling cascades, a compilation of quantitative data from pertinent studies, and detailed protocols for relevant experimental procedures. The information presented herein is intended to facilitate further investigation into this compound's therapeutic applications and to guide the design of future preclinical and clinical studies.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting multiple, interconnected signaling pathways that are fundamental to cellular homeostasis, stress response, and disease pathogenesis. The following sections detail this compound's modulatory actions on the NF-κB, PI3K/Akt, MAPK, and Nrf2 signaling pathways, as well as its influence on the intrinsic and extrinsic pathways of apoptosis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in cell survival and proliferation.[4] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of NF-κB activation induced by a variety of stimuli, including inflammatory agents and carcinogens.[5][6]

This compound's inhibitory mechanism involves the suppression of IκB kinase (IKK) activation. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[5] As a result, the nuclear translocation of the p65 subunit of NF-κB is blocked, leading to the downregulation of NF-κB-regulated gene products involved in inflammation, cell survival, and invasion.[5][6]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK stimulus->ikk This compound This compound This compound->ikk ikba_p65 IκBα-p65/p50 ikk->ikba_p65 Phosphorylation of IκBα p65_p50 p65/p50 ikba_p65->p65_p50 Degradation of IκBα nucleus Nucleus p65_p50->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription

Inhibition of NF-κB Pathway by this compound
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature of many cancers. This compound has been demonstrated to suppress the PI3K/Akt pathway, contributing to its anticancer effects.[1]

This compound's inhibitory action on this pathway is associated with the suppression of Akt phosphorylation.[1] By inhibiting Akt activation, this compound can modulate downstream effectors, leading to the induction of apoptosis and the inhibition of cell proliferation in cancer cells.

The following diagram illustrates this compound's modulation of the PI3K/Akt signaling pathway.

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylation downstream Downstream Effectors akt->downstream This compound This compound This compound->akt proliferation Cell Proliferation & Survival downstream->proliferation

This compound's Inhibition of the PI3K/Akt Pathway
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a key regulator of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This pathway consists of several cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This compound has been shown to modulate the MAPK pathway, with its effects being context-dependent.[7][8]

In some contexts, such as in response to oxidative stress, this compound can suppress the activation of ERK and p38 MAPKs, which contributes to its anti-inflammatory effects by modulating the downstream NF-κB cascade.[3] Conversely, in other cell types like melanoma cells, this compound can increase the phosphorylation of ERK and p38, leading to specific cellular outcomes such as melanogenesis.[9][10]

The diagram below depicts the general structure of the MAPK signaling pathway and indicates this compound's modulatory intervention points.

G stimuli Extracellular Stimuli mapkkk MAPKKK stimuli->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (ERK, JNK, p38) mapkk->mapk Phosphorylation transcription_factors Transcription Factors mapk->transcription_factors Activation This compound This compound This compound->mapk Modulation cellular_response Cellular Response (Proliferation, Apoptosis, etc.) transcription_factors->cellular_response Gene Expression

Modulation of the MAPK Pathway by this compound
Nrf2-Antioxidant Response Element (ARE) Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, playing a crucial role in protecting cells from oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

This compound has been shown to activate the Nrf2-ARE signaling pathway, which is a key mechanism underlying its antioxidant effects. This compound treatment can lead to the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).[2]

The following diagram illustrates the activation of the Nrf2 pathway by this compound.

G cluster_nucleus oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 This compound This compound This compound->keap1_nrf2 Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE antioxidant_genes Antioxidant Gene Expression (e.g., HO-1) are->antioxidant_genes Transcription nrf2_in_nucleus Nrf2 nrf2_in_nucleus->are Binding

Activation of the Nrf2 Pathway by this compound
Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a vital physiological process for removing unwanted or damaged cells. It is tightly regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of both pathways.[1][11][12]

In the extrinsic pathway, this compound can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8.[1] In the intrinsic pathway, this compound can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9.[11][12] Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to the cleavage of cellular substrates and cell death.[1][11] this compound also modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members like BAX and BAD.[11][12]

The diagram below provides a simplified overview of how this compound induces apoptosis.

G This compound This compound fas Fas Receptor This compound->fas Upregulation bcl2 Bcl-2 This compound->bcl2 bax BAX This compound->bax caspase8 Caspase-8 fas->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release bax->mitochondrion Permeabilization caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Induction of Apoptosis by this compound

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various signaling pathways and cellular processes as reported in the literature.

Table 1: Effect of this compound on NF-κB and Nrf2 Pathway Components in Paracetamol-Induced Liver Toxicity in Rats [2]

Treatment GroupDose% Decrease in NF-κB Expression% Decrease in NOX-2 Expression% Decrease in IL-6 Expression% Increase in HO-1 Expression
This compound50 mg/kg63.44%53.29%65.5%204.34%
This compound100 mg/kg63.16%57.14%67.31%226.09%

Table 2: Effect of this compound on Apoptotic Markers in Acrolein-Induced LO2 Cells [13]

Apoptotic Marker% Decrease with this compound (30 µM)
BAX16%
Cytochrome c14%
AIF44%
Cleaved Caspase-923%
Cleaved Caspase-356%
Cleaved PARP45%

Table 3: Dose-Dependent Activation of Caspases by this compound in HCT-116 Cells [1]

CaspaseThis compound ConcentrationFold Increase in Activity
Caspase-3Dose-dependentIncreased
Caspase-8Dose-dependentIncreased
Caspase-9Dose-dependentIncreased

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.

Western Blotting for Signaling Protein Analysis

Objective: To determine the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., Akt, p-Akt, NF-κB p65, IκBα).

Protocol:

  • Cell Lysis:

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.[5]

    • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE:

    • Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (specific to the target protein) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Add a chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software.

NF-κB Activation Assay (Nuclear Translocation)

Objective: To assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Protocol:

  • Cell Treatment and Fractionation:

    • Treat cells with this compound and/or an NF-κB activator (e.g., TNF-α).

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.[16]

  • Western Blotting:

    • Perform Western blotting on both the cytoplasmic and nuclear fractions as described in the previous protocol.

    • Probe the membranes with an antibody specific for the NF-κB p65 subunit.

    • Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to verify the purity of the fractions.

  • Analysis:

    • Compare the levels of p65 in the nuclear fractions of treated and untreated cells to determine the effect of this compound on its translocation.

Caspase Activity Assay (Colorimetric)

Objective: To quantify the activity of caspases (e.g., caspase-3, -8, -9) as a measure of apoptosis.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound to induce apoptosis.

    • Lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit.[17][18]

  • Assay Procedure:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to each well.[18]

    • Incubate the plate at 37°C for 1-2 hours.[17]

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.[17]

    • The absorbance is proportional to the amount of pNA released, which indicates the caspase activity.

Nrf2 Activation Assay (ELISA-based)

Objective: To measure the activation of Nrf2 by quantifying its binding to the Antioxidant Response Element (ARE).

Protocol:

  • Nuclear Extraction:

    • Treat cells with this compound.

    • Prepare nuclear extracts from the cells using a nuclear extraction kit.[19]

  • ELISA Procedure:

    • Use a commercial Nrf2 transcription factor assay kit.[19]

    • Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.[19]

    • Incubate for 1 hour at room temperature to allow active Nrf2 to bind.

    • Add the primary antibody specific to activated, DNA-bound Nrf2 and incubate for 1 hour.[19]

    • Wash the wells and add an HRP-conjugated secondary antibody for 1 hour.[19]

    • Add a developing solution and incubate until a color change is observed.[19]

    • Add a stop solution.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[19]

    • The absorbance is proportional to the amount of activated Nrf2 in the sample.

MTT Assay for Cell Viability

Objective: To assess the effect of this compound on cell viability and proliferation.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with various concentrations of this compound for the desired duration.

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[22][23]

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[22]

    • The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay

Objective: To evaluate the long-term proliferative capacity of cells after treatment with this compound.

Protocol:

  • Cell Seeding:

    • Seed a low number of single cells (e.g., 200-1000 cells) in a 6-well plate.[24]

  • Treatment:

    • Treat the cells with this compound at various concentrations.

  • Incubation:

    • Incubate the plates for 1-3 weeks, allowing colonies to form.[25]

  • Fixing and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution like methanol or paraformaldehyde.[24]

    • Stain the colonies with a staining solution such as crystal violet.[25]

  • Colony Counting:

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction to determine the effect of this compound on clonogenic survival.

ELISA for Inflammatory Cytokines

Objective: To quantify the levels of inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or biological fluids.

Protocol:

  • Sample Collection:

    • Collect cell culture supernatants or other biological samples after treatment with this compound.

  • ELISA Procedure (Sandwich ELISA):

    • Use a commercial ELISA kit specific for the cytokine of interest.[26][27]

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.[28]

    • Block the plate to prevent non-specific binding.

    • Add standards and samples to the wells and incubate.

    • Wash the wells and add a biotin-conjugated detection antibody.[28]

    • Wash the wells and add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin).

    • Add a substrate solution to produce a colorimetric signal.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in the samples.

References

The In Vitro Antioxidant Capacity of Morin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant capacity of morin, a naturally occurring flavonoid found in various plants. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, largely attributed to its potent antioxidant properties. This document summarizes key quantitative data from various antioxidant assays, presents detailed experimental protocols for these assays, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Antioxidant Capacity of this compound

The antioxidant activity of this compound has been evaluated using a variety of in vitro assays, each with a distinct mechanism for assessing the scavenging of free radicals or the reduction of oxidant species. The following tables summarize the quantitative data from several key assays, providing a comparative overview of this compound's antioxidant efficacy.

Table 1: Radical Scavenging Activity of this compound

AssayRadical SpeciesIC50 Value (µg/mL)StandardIC50 Value of Standard (µg/mL)
DPPH 2,2-diphenyl-1-picrylhydrazyl5.07 ± 0.29[1]Ascorbic Acid3.28 ± 0.03[1]
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Not explicitly found in a comparable formatTroloxNot explicitly found in a comparable format
Superoxide Radical Superoxide anion (O₂⁻)Data not available in IC50QuercetinData not available in IC50
Hydroxyl Radical Hydroxyl radical (•OH)Data not available in IC50MannitolData not available in IC50
Nitric Oxide Radical Nitric oxide (NO•)Data not available in IC50Quercetin17.01 ± 0.03[2]

Table 2: Reducing Power and Chelating Activity of this compound

AssayPrincipleResultStandardStandard's Result
FRAP Ferric Reducing Antioxidant Power7.60 ± 0.93 mmol FeSO₄/g extract[1]TroloxNot directly comparable
Metal Chelating Ferrous ion (Fe²⁺) chelationThis compound is known to possess metal-chelating properties.[3]EDTAData not available

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays discussed in this guide. These protocols are synthesized from various sources and can be adapted for the evaluation of this compound and other flavonoid compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), analytical grade

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock solution, create a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the this compound solution or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decrease in absorbance.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in a 1:1 volume ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Assay:

    • In a 96-well microplate, add 200 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the this compound solution or the positive control to the respective wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance is proportional to the antioxidant's reducing power.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[6]

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a series of ferrous sulfate solutions of known concentrations for the standard curve.

  • Assay:

    • Add 280 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound solution, standard solutions, or blank (solvent) to the respective wells.[7]

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the ferrous sulfate solutions. The FRAP value of the sample is then determined from the standard curve and is typically expressed as mmol Fe²⁺ equivalents per gram of sample.[1]

Superoxide Radical Scavenging Assay

Principle: This assay often utilizes a non-enzymatic system, such as the phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system, to generate superoxide radicals. These radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan. A superoxide scavenger will inhibit this reduction.[8]

Materials:

  • This compound

  • Tris-HCl buffer (16 mM, pH 8.0)

  • NBT (Nitroblue tetrazolium) solution (50 µM)

  • NADH (Nicotinamide adenine dinucleotide) solution (78 µM)

  • PMS (Phenazine methosulfate) solution (10 µM)

  • Quercetin (or other suitable standard)

Procedure:

  • Reaction Mixture: In a test tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and various concentrations of the this compound sample.

  • Initiation: Start the reaction by adding 100 µL of PMS solution.

  • Incubation: Incubate the mixture at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: Calculate the percentage of superoxide radical scavenging and the IC50 value.

Hydroxyl Radical Scavenging Assay

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals. These highly reactive radicals can degrade a detector molecule, such as deoxyribose. An antioxidant will compete with the detector molecule for the hydroxyl radicals, thus preventing its degradation.

Materials:

  • This compound

  • Phosphate buffer (e.g., 20 mM, pH 7.4)

  • FeSO₄ solution

  • EDTA solution

  • H₂O₂ solution

  • Deoxyribose solution

  • TCA (Trichloroacetic acid) solution

  • TBA (Thiobarbituric acid) solution

  • Mannitol (as a standard)

Procedure:

  • Reaction Mixture: In a test tube, add the this compound sample at various concentrations, deoxyribose, FeSO₄-EDTA complex, and phosphate buffer.

  • Initiation: Add H₂O₂ to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 1 hour).

  • Color Development: Stop the reaction by adding TCA and then add TBA. Heat the mixture in a boiling water bath to develop a pink color.

  • Measurement: After cooling, measure the absorbance at 532 nm.

  • Calculation: Calculate the percentage of hydroxyl radical scavenging activity and the IC50 value.

Nitric Oxide Scavenging Assay

Principle: This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions. The nitrite ions are then estimated using the Griess reagent.[9]

Materials:

  • This compound

  • Sodium nitroprusside solution (e.g., 10 mM)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Quercetin (or other suitable standard)

Procedure:

  • Reaction Mixture: Mix the this compound sample at various concentrations with sodium nitroprusside solution in PBS.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.[9]

  • Color Development: Add an equal volume of Griess reagent to the reaction mixture.

  • Measurement: Allow the color to develop for a few minutes and measure the absorbance at 546 nm.

  • Calculation: Calculate the percentage of nitric oxide scavenging activity and the IC50 value.

Metal Chelating Activity Assay

Principle: The ability of a compound to chelate ferrous ions (Fe²⁺) is determined using the ferrozine assay. Ferrozine can form a stable, colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity.

Materials:

  • This compound

  • FeCl₂ solution (e.g., 2 mM)

  • Ferrozine solution (e.g., 5 mM)

  • Methanol (or Ethanol)

  • EDTA (as a standard)

Procedure:

  • Reaction Mixture: Mix the this compound sample at various concentrations with the FeCl₂ solution.

  • Initiation: Initiate the reaction by adding the ferrozine solution.

  • Incubation: Shake the mixture and incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 562 nm.

  • Calculation: Calculate the percentage of inhibition of the ferrozine-Fe²⁺ complex formation and the IC50 value.

Signaling Pathways and Experimental Workflows

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.

Nrf2/HO-1 Signaling Pathway

One of the key mechanisms by which this compound enhances the cellular antioxidant defense system is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription and subsequent protein synthesis. These enzymes then help to neutralize reactive oxygen species and protect the cell from oxidative damage.[11][12][13]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Proteasomal Degradation Keap1->Ub promotes Nrf2_cyto->Ub Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein (and other antioxidant enzymes) HO1_gene->HO1_protein translation Cell_Protection Cellular Protection HO1_protein->Cell_Protection provides

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for conducting the in vitro antioxidant assays described in this guide.

Experimental_Workflow Prep Preparation of Reagents (Radical/Metal solutions, Buffers) Reaction Reaction Incubation (Mixing of reagents and sample) Prep->Reaction Sample_Prep Sample Preparation (this compound dilutions, Standard dilutions) Sample_Prep->Reaction Measurement Spectrophotometric Measurement (Absorbance reading at specific wavelength) Reaction->Measurement Calculation Data Analysis (% Inhibition, IC50 Calculation) Measurement->Calculation Result Results (Quantitative antioxidant capacity) Calculation->Result

Caption: General workflow for in vitro antioxidant assays.

This technical guide provides a foundational understanding of the in vitro antioxidant capacity of this compound. The compiled data, detailed protocols, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug development, and natural product chemistry. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound.

References

The Flavonoid Morin: A Technical Guide to Its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morin (3,5,7,2',4'-pentahydroxyflavone) is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the principal natural sources of this compound and details the methodologies for its extraction and purification. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in various families, particularly the Moraceae family. It is present in numerous fruits, vegetables, and traditional medicinal herbs.

Plant Sources

The Moraceae family stands out as a primary source of this compound. Key species include:

  • Osage Orange (Maclura pomifera) : The fruit of this tree is a particularly rich source of this compound.

  • Dyer's Mulberry (Maclura tinctoria or Old Fustic) : Historically used as a natural yellow dye due to its high this compound content.

  • Mulberry Species (Morus alba, Morus nigra) : The leaves and branches of various mulberry species contain significant amounts of this compound.[1]

Other notable plant sources include:

  • Acridocarpus orientalis : A wild Arabian medicinal plant from which this compound has been isolated.[5]

  • Maclura cochinchinensis : The heartwood of this plant is a known source of this compound.

Fruits and Vegetables

Several commonly consumed fruits and vegetables also serve as dietary sources of this compound:

  • Guava (Psidium guajava) : The leaves of the guava plant are a well-documented source of this compound and its glycosides.[6]

  • Apple (Malus domestica) : this compound is present in apples, contributing to their overall flavonoid content.

  • Fig (Ficus carica) : Figs are another fruit that contains this compound.

  • Onion (Allium cepa) : Different cultivars of onions contain varying amounts of this compound, contributing to their color and potential health benefits.

Traditional Medicinal Herbs and Beverages

This compound is also found in various traditional herbal medicines and beverages, which have been used for centuries for their therapeutic properties:

  • Tea (Camellia sinensis) : Green and black tea infusions contain this compound as part of their complex phytochemical profile.

  • Red Wine : As a product of grape fermentation, red wine contains this compound among other polyphenols.

Extraction of this compound

The extraction of this compound from its natural sources is a critical step in its isolation and purification for research and pharmaceutical applications. The choice of extraction method depends on factors such as the plant material, the desired purity of the final product, and the scale of the operation.

Solvent Extraction

Solvent extraction is a widely used method for obtaining this compound from plant materials. The selection of the solvent is crucial and is based on the polarity of this compound and its solubility.

2.1.1. Maceration

Maceration involves soaking the plant material in a solvent for a specified period with occasional agitation.

  • Protocol for Maceration of this compound from Artocarpus heterophyllus Wood:

    • Preparation of Plant Material : 5.2 kg of pieced Artocarpus heterophyllus wood is prepared.

    • Extraction : The wood is macerated in 36 L of methanol for 24 hours.[2]

    • Filtration and Concentration : The mixture is filtered, and the filtrate is concentrated under reduced pressure to allow for the precipitation of the crude extract.[2]

    • Repeated Extraction : The remaining plant material is subjected to a second round of extraction using the same procedure.[2]

2.1.2. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the efficient extraction of compounds with a limited amount of solvent.

  • Protocol for Soxhlet Extraction of Flavonoids from Psidium guajava Leaves:

    • Preparation of Plant Material : Dried and powdered guava leaves are used.

    • Extraction : The powdered leaves are placed in a thimble in a Soxhlet apparatus and extracted with a suitable solvent (e.g., ethanol).

    • Concentration : The resulting extract is concentrated to yield the crude flavonoid mixture containing this compound.

2.1.3. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes ultrasonic waves to disrupt cell walls and enhance the mass transfer of the target compound into the solvent.

  • Protocol for UAE of Bioactive Compounds from Morus alba (Mulberry) Leaves:

    • Sample Preparation : 3 g of mulberry leaf sample is mixed with 120 mL of solvent (e.g., 60% v/v ethanol) in a 250 mL beaker.[7]

    • Ultrasonic Treatment : The extraction is performed using an ultrasound processor (e.g., 400 W power, 24 kHz) with a titanium probe. The temperature is controlled using an ice bath.[7]

    • Optimal Conditions : Optimal extraction conditions have been reported as a temperature of 60°C, an extraction time of 30 minutes, and an ethanol concentration of 60% v/v.[8][9]

    • Separation : After extraction, the mixture is centrifuged at 6,000 rpm for 15 minutes, and the supernatant is filtered to obtain the extract.[7]

2.1.4. Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

  • Protocol for MAE of Quercetin and its Glycosides (including this compound) from Psidium guajava Leaves:

    • Solvent Selection : Ethanol is selected as the extraction solvent.[10]

    • Optimal Conditions : The optimal MAE conditions are reported as a temperature of 120°C, a particle size of 40-60 mesh, a solvent volume of 20 mL, and an extraction time of 5 minutes.[10]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE offers advantages such as high selectivity and the absence of residual organic solvents.

  • Protocol for SFE of Deoxynojirimycin (and other bioactive compounds including this compound) from Morus alba (Mulberry) Leaves:

    • Solvent System : Supercritical CO2 is used as the primary solvent, with ethanol as a co-solvent.[11]

    • Optimized Parameters : The optimized conditions for the extraction of bioactive compounds are a pressure of 200 bar, a temperature of 50°C, and a dynamic extraction time of 80 minutes.[11]

    • Extraction and Separation : The supercritical fluid containing the dissolved compounds is passed through the plant material. The pressure is then reduced in a separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

Purification of this compound

Following initial extraction, the crude extract contains a mixture of compounds. Further purification steps are necessary to isolate this compound.

Liquid-Liquid Extraction

Liquid-liquid extraction can be used to partition this compound from the crude extract based on its solubility in immiscible solvents.

  • Protocol for Liquid-Liquid Extraction of this compound from a Crude Methanolic Extract:

    • Initial Extraction : A crude extract is obtained using a polar solvent like methanol.

Column Chromatography

Column chromatography is a powerful technique for separating individual compounds from a mixture.

  • Protocol for Purification of this compound using Polyamide Resin Column Chromatography:

    • Initial Extract : A 95% ethanol extract from black mulberry tree branch is obtained.[1]

    • Solvent Partitioning : The ethanol extract is re-extracted with ethyl acetate to enrich the this compound content.[1]

    • Column Chromatography : The ethyl acetate phase is loaded onto a polyamide resin column.

    • Elution and Purification : The column is eluted with appropriate solvents to separate this compound from other flavonoids. High-purity this compound can be obtained after repeated purification on the polyamide resin column.[1]

  • Protocol for Purification of this compound using Silica Gel Column Chromatography:

    • Preparation of Column : A glass column is packed with silica gel as the stationary phase.[5]

    • Loading the Sample : The crude extract is loaded onto the top of the silica gel column.

    • Elution : A gradient of solvents with increasing polarity (e.g., n-hexane and ethyl acetate mixtures) is passed through the column to elute the compounds.[5]

    • Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound in plant extracts.

  • HPLC Protocol for the Determination of this compound in Maclura cochinchinensis Heartwood Extract:

    • Chromatographic System : HPLC with Diode Array Detection (DAD).

    • Column : Hypersil BDS C18 column.

    • Mobile Phase : Isocratic system of 0.5% acetic acid in water:acetonitrile (80:20 v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 355 nm.

    • Linearity : The standard curve for this compound is linear in the concentration range of 7–905 μg/mL.

Quantitative Data Presentation

The following tables summarize the quantitative data on this compound content and extraction yields from various natural sources and methods.

Table 1: this compound Content in Various Plant Sources

Plant SourcePlant PartThis compound Content (% w/w of extract)Reference
Maclura cochinchinensisHeartwood (Methanol extract)1.39
Maclura cochinchinensisHeartwood (Ethanol extract)~1.07
Maclura cochinchinensisHeartwood (50% Methanol extract)~0.82
Artocarpus heterophyllusWood (Methanol extract)6.10 (of crude precipitate)[2][3]

Table 2: Yield of this compound from Artocarpus heterophyllus Wood using Different Solvents and Extraction Times

SolventExtraction Time (hours)This compound Yield (%)Reference
Ethanol28.36[4]
Acetone>3~3-5[4]
Hexane>3~1-3[4]

Table 3: Total Phenolic and Flavonoid Content in Osage Orange (Maclura pomifera) Fruit Extracts

SolventTotal Phenolic Content (%)Total Flavonoid Content (%)Reference
60% Ethanol (Fresh Fruit)0.70 ± 0.020.39 ± 0.02[12]
40% Ethanol (Fresh Fruit)0.65 ± 0.02-[12]
96% Ethanol (Fresh Fruit)0.59 ± 0.02-[12]
20% Ethanol (Fresh Fruit)0.41 ± 0.02-[12]
Aqueous (Fresh Fruit)0.20 ± 0.01-[12]
60% Ethanol (Dried Fruit)0.50 ± 0.020.29 ± 0.02[12]
40% Ethanol (Dried Fruit)0.47 ± 0.02-[12]
96% Ethanol (Dried Fruit)0.41 ± 0.02-[12]
20% Ethanol (Dried Fruit)0.29 ± 0.01-[12]
Aqueous (Dried Fruit)0.14 ± 0.01-[12]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Promotes This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular processes like proliferation and apoptosis. This compound can modulate this pathway.

MAPK_Pathway Stimuli Cellular Stressors (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Transcription Transcription Factors (e.g., AP-1) ERK->Transcription JNK->Transcription p38->Transcription Response Cellular Response (Inflammation, Proliferation) Transcription->Response This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Caption: this compound modulates the MAPK signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. This compound can activate this protective pathway.

Nrf2_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Gene Antioxidant Gene Expression (e.g., HO-1) ARE->Gene Activates This compound This compound This compound->Keap1 Inhibits Experimental_Workflow PlantMaterial Plant Material (e.g., Guava Leaves) Drying Drying and Grinding PlantMaterial->Drying Extraction Extraction (e.g., Solvent, UAE, MAE, SFE) Drying->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., LLE, Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Quantitative Analysis (HPLC) Purethis compound->Analysis Data Data Interpretation Analysis->Data

References

Structural Elucidation of Morin Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Morin hydrate, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Understanding its precise three-dimensional structure is paramount for elucidating its mechanism of action and for guiding rational drug design and development. This technical guide provides a comprehensive overview of the structural analysis of this compound hydrate, detailing its physicochemical properties, spectroscopic signature, and crystallographic architecture.

Physicochemical Properties

This compound hydrate is the dihydrate form of this compound (2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one). Its fundamental physicochemical characteristics are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueReference
IUPAC Name 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate[1]
Molecular Formula C₁₅H₁₄O₉[1]
Molecular Weight 338.27 g/mol [1]
Appearance Light yellow to brown powder/crystal[2]
Melting Point 299-300 °C (decomposes)[3]
Solubility Soluble in methanol and alkaline aqueous solutions; slightly soluble in water, ether, and acetic acid.[3]

Crystallographic Analysis

The definitive three-dimensional structure of this compound hydrate has been determined by single-crystal X-ray diffraction, confirming the presence of two water molecules per this compound molecule. These water molecules are integral to the crystal lattice, participating in a network of intermolecular hydrogen bonds that stabilize the overall structure.[4] The three rings of the this compound molecule are nearly coplanar, a conformation that facilitates the delocalization of electrons and is believed to contribute to its potent antioxidant properties.[4]

A detailed crystallographic information file (CIF) containing unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles is essential for a complete structural understanding. While the dihydrate structure is confirmed, a publicly accessible CIF file for this compound dihydrate has not been identified in the current literature search.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the molecular structure and bonding of this compound hydrate. The following sections detail the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound hydrate. The chemical shifts are influenced by the electronic environment of each nucleus, providing a detailed map of the molecule's structure.

¹H NMR Spectral Data (DMSO-d₆)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-66.20d2.1
H-86.40d2.1
H-3'6.42d2.3
H-5'6.45dd8.5, 2.3
H-6'7.95d8.5
5-OH12.45s
3-OH, 7-OH, 2'-OH, 4'-OH9.2-9.7br s

Note: The broad signal between 9.2 and 9.7 ppm corresponds to the exchangeable phenolic protons.

¹³C NMR Spectral Data (DMSO-d₆)

CarbonChemical Shift (ppm)
C-2147.1
C-3135.9
C-4176.0
C-4a103.1
C-5161.0
C-698.1
C-7164.2
C-893.4
C-8a156.2
C-1'112.9
C-2'157.9
C-3'102.3
C-4'159.8
C-5'108.0
C-6'130.8
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the vibrational modes of the functional groups present in this compound hydrate, offering a molecular fingerprint.

Wavenumber (cm⁻¹)Assignment
3529, 3446O-H stretching (phenolic and water)
1658C=O stretching (γ-pyrone)
1614, 1596C=C stretching (aromatic rings)
1373, 1307, 1172C-OH bending/stretching

Experimental Protocols

The following sections outline generalized experimental procedures for the structural analysis of this compound hydrate. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound hydrate suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., methanol/water). High-quality crystals should be clear, well-formed, and free of defects.[5]

  • Crystal Mounting: A selected crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.[5]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.[6][7]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[7]

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound hydrate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[8]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters are used to obtain a one-dimensional spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.[9][10]

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and the chemical shifts of the signals are referenced to TMS. Integration of the ¹H NMR signals provides information on the relative number of protons.

FTIR Spectroscopy
  • Sample Preparation: A small amount of powdered this compound hydrate is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder is placed directly on the ATR crystal.[11]

  • Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.[12]

  • Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional group vibrations.[13]

Signaling Pathways and Experimental Workflows

This compound hydrate has been shown to modulate several key signaling pathways, which are central to its pharmacological effects. The visualization of these pathways and the experimental workflows for structural analysis can aid in understanding its complex biological and chemical profile.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Structural Analysis cluster_data Data Output This compound This compound Hydrate xrd Single-Crystal X-ray Diffraction This compound->xrd Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C, 2D) This compound->nmr Dissolution in Deuterated Solvent ftir FTIR Spectroscopy This compound->ftir KBr Pellet or ATR crystal_data Crystallographic Data (Unit Cell, Space Group, Bond Lengths/Angles) xrd->crystal_data nmr_data Spectroscopic Data (Chemical Shifts, Coupling Constants) nmr->nmr_data ftir_data Vibrational Frequencies ftir->ftir_data

General experimental workflow for the structural analysis of this compound hydrate.

morin_signaling_pathways cluster_inflammation Anti-inflammatory Pathways cluster_antioxidant Antioxidant Response cluster_cell_growth Cell Growth & Proliferation This compound This compound Hydrate nfkb NF-κB Pathway This compound->nfkb Inhibition mapk MAPK Pathway This compound->mapk Modulation jak_stat JAK/STAT Pathway This compound->jak_stat Modulation nrf2 Keap1/Nrf2 Pathway This compound->nrf2 Activation wnt Wnt/β-catenin Pathway This compound->wnt Modulation mtor mTOR Pathway This compound->mtor Modulation

References

Neuroprotective Effects of Morin In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of morin, a naturally occurring flavonoid. This compound has demonstrated significant potential in preclinical studies as a therapeutic agent for neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this area.

Quantitative Efficacy of this compound in Neuroprotection

This compound has been shown to exert neuroprotective effects across various in vitro models of neuronal damage. The following tables summarize the quantitative data from key studies, highlighting its efficacy in improving cell viability, reducing apoptosis, and mitigating oxidative stress.

Table 1: Effect of this compound on Cell Viability and Apoptosis
Cell LineInsult/ModelThis compound Concentration (µM)Outcome MeasureResultReference
PC12MPP+5-50Cell Viability (MTT Assay)Significantly attenuated the loss of cell viability[1][2]
PC12MPP+5-50Apoptosis (Flow Cytometry)Significantly attenuated apoptosis[1][2]
SH-SY5YAβ1-420.5 (as MOR/α-CD)Apoptosis (Cleaved Caspase 3)Reduced cleaved caspase 3 levels similar to control[3]
HT22Iodoacetic Acid (IAA)Not specifiedCell ViabilitySignificant neuroprotective effect against IAA toxicity[4][5]
Table 2: this compound's Efficacy in Reducing Oxidative Stress and Neuroinflammation
Cell Line/CultureInsult/ModelThis compound Concentration (µM)Outcome MeasureResultReference
PC12MPP+5-50Reactive Oxygen Species (ROS)Attenuated ROS formation[1][2]
Primary NeuronsMPP+Not specifiedROS ProductionProtected against MPP+-mediated ROS production[6][7]
Primary MicrogliaLPSNot specifiedInflammatory Cytokines (Real-time PCR)Significantly inhibited LPS-induced increases in inflammatory cytokines[8]
Primary MicrogliaLPSNot specifiedp-ERK/p-p65 (Western Blot)Significantly reduced LPS-induced phosphorylation of ERK and p65[8]
N2AHigh GlucoseNot specifiedMitochondrial SuperoxideAmeliorated high glucose-induced mitochondrial superoxide production[9]

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Anti-Inflammatory and Anti-Apoptotic Pathways

This compound has been shown to inhibit neuroinflammation and apoptosis in neuronal and glial cells. One of the key mechanisms is the suppression of the ERK-p65 pathway in microglia, which leads to a reduction in the production of pro-inflammatory cytokines.[8] Additionally, this compound can modulate the PI3K/Akt pathway, which is crucial for cell survival.[10]

morin_neuroprotection This compound This compound ERK ERK This compound->ERK Akt Akt This compound->Akt activates p65 p65 ERK->p65 phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines p65->Pro_inflammatory_Cytokines induces Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Apoptosis Apoptosis Neuroinflammation->Apoptosis Akt->Apoptosis inhibits Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Caption: this compound's anti-inflammatory and anti-apoptotic signaling pathways.

Oxidative Stress Response and Mitochondrial Protection

This compound enhances the cellular antioxidant defense system by upregulating the Nrf2 signaling pathway.[9][11][12] This leads to the expression of antioxidant enzymes that combat reactive oxygen species (ROS). This compound also protects mitochondria by preserving the mitochondrial membrane potential.[6][7]

morin_antioxidant This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates Mitochondria Mitochondria This compound->Mitochondria protects Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes induces ROS ROS Antioxidant_Enzymes->ROS scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection MMP Mitochondrial Membrane Potential Mitochondria->MMP maintains MMP->Neuroprotection

Caption: this compound's antioxidant and mitochondrial protective pathways.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • PC12 cells: Derived from a pheochromocytoma of the rat adrenal medulla, these cells are often used in neurobiological research as they can differentiate into neuron-like cells.

    • SH-SY5Y cells: A human-derived neuroblastoma cell line that can be differentiated into a neuronal phenotype.

    • HT22 cells: An immortalized mouse hippocampal cell line often used to study glutamate-induced oxidative toxicity.

    • Primary Microglia and Astrocytes: Isolated from the cerebral cortices of neonatal rodents, these primary cells provide a more physiologically relevant model for studying neuroinflammation.[8]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity:

    • MPP+ (1-methyl-4-phenylpyridinium): Used to model Parkinson's disease by inhibiting complex I of the mitochondrial electron transport chain.[1][2]

    • Aβ1-42 (Amyloid-beta peptide 1-42): Used to model Alzheimer's disease by inducing synaptic dysfunction and neuronal cell death.[3]

    • LPS (Lipopolysaccharide): Used to induce an inflammatory response in microglial cells.[8]

    • Iodoacetic Acid (IAA): Used to simulate ischemic conditions by inhibiting glycolysis.[4][5]

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Cells are typically pre-treated with this compound for a specified period (e.g., 6 hours) before the addition of the neurotoxic agent.[8]

Key Assays
  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound followed by the neurotoxic insult.

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining):

    • Culture and treat cells as described above.

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

    • Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive, PI-negative) is then quantified.

  • Reactive Oxygen Species (ROS) Measurement:

    • Culture and treat cells in a black 96-well plate.

    • Load the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the probe.

  • Western Blot Analysis:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-p65, cleaved caspase-3, β-actin) overnight at 4°C.[8]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels relative to a loading control.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the in vitro neuroprotective effects of this compound.

experimental_workflow start Start cell_culture Cell Culture (e.g., PC12, SH-SY5Y, Primary Glia) start->cell_culture morin_treatment This compound Pre-treatment cell_culture->morin_treatment neurotoxin Induce Neurotoxicity (e.g., MPP+, LPS, Aβ1-42) morin_treatment->neurotoxin assays Perform Assays neurotoxin->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis (Flow Cytometry) assays->apoptosis ros Oxidative Stress (ROS Measurement) assays->ros western Protein Expression (Western Blot) assays->western analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis ros->analysis western->analysis end End analysis->end

Caption: A generalized experimental workflow for in vitro studies of this compound.

This technical guide provides a comprehensive summary of the in vitro neuroprotective effects of this compound, offering valuable data and protocols to guide future research. The presented evidence strongly supports the potential of this compound as a lead compound for the development of novel therapies for neurodegenerative diseases.

References

The Anti-inflammatory Properties of Morin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morin (3,5,7,2′,4′-pentahydroxyflavone), a naturally occurring bioflavonoid found in various plants, has garnered significant attention for its potent anti-inflammatory effects.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory activity, supported by quantitative data and detailed experimental protocols. The information is presented to aid researchers and professionals in the fields of pharmacology and drug development in understanding and potentially harnessing the therapeutic potential of this compound.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response. These include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to effectively suppress NF-κB activation induced by various inflammatory stimuli.[2] This inhibition is mediated through the suppression of IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB-regulated genes such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][3]

NF_kB_Inhibition_by_this compound cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK IkBa_p65_NFkB IκBα-p65/p50 IKK->IkBa_p65_NFkB Phosphorylation p_IkBa p-IκBα p65_p50_NFkB p65/p50 IkBa_p65_NFkB->p65_p50_NFkB IκBα Degradation Nucleus Nucleus p65_p50_NFkB->Nucleus Translocation NFkB_DNA NF-κB binds to DNA p65_p50_NFkB->NFkB_DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_DNA->Pro_inflammatory_Genes This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial mediators in the inflammatory cascade. This compound has been shown to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli in various cell types, including macrophages and non-small-cell lung cancer cells.[3][4][5] By inhibiting the activation of these MAPKs, this compound effectively downregulates the expression of downstream inflammatory mediators.[6]

MAPK_Modulation_by_this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Inflammatory_Response Inflammatory Response ERK->Inflammatory_Response JNK->Inflammatory_Response p38->Inflammatory_Response This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Modulation of MAPK Signaling Pathways by this compound.
Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway plays a critical role in cellular defense against oxidative stress, which is intimately linked to inflammation. This compound has been shown to activate the Nrf2-antioxidant response element (ARE) pathway.[7] It is suggested that this compound may target and inhibit Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.[8][9] This inhibition leads to the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[8][10] By enhancing the antioxidant capacity of cells, this compound mitigates oxidative stress-induced inflammation.

Nrf2_Activation_by_this compound cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, SOD, Catalase) ARE->Antioxidant_Genes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress

Activation of the Nrf2 Antioxidant Pathway by this compound.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome.[4][11] It achieves this by decreasing the expression of key components of the inflammasome, including NLRP3 and ASC, and by reducing the activity of caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active forms.[4][12]

NLRP3_Inhibition_by_this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS + ATP) NLRP3_ASC NLRP3, ASC Expression Inflammatory_Stimuli->NLRP3_ASC Inflammasome_Assembly Inflammasome Assembly NLRP3_ASC->Inflammasome_Assembly Pro_Caspase1 Pro-Caspase-1 Inflammasome_Assembly->Pro_Caspase1 Recruitment Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage IL1b IL-1β Inflammation Inflammation IL1b->Inflammation IL18 IL-18 IL18->Inflammation This compound This compound This compound->NLRP3_ASC Inhibits This compound->Caspase1 Inhibits Activity

Inhibition of the NLRP3 Inflammasome by this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of its effects on various inflammatory markers.

Inflammatory Mediator Cell/Animal Model This compound Concentration/Dose Inhibition/Effect Reference
Nitric Oxide (NO)LPS-stimulated RAW264.7 cells20 µMReduction in NO production[5]
iNOS ExpressionLPS-stimulated RAW264.7 cells20 µMDownregulation of mRNA and protein expression[5]
TNF-αParacetamol-induced liver toxicity in rats50 mg/kg59.12% decrease in liver TNF-α levels[13]
TNF-αLPS-stimulated primary bovine mammary epithelial cellsDose-dependentInhibition of gene expression[6]
IL-6Paracetamol-induced liver toxicity in rats50 mg/kg65.5% decrease in liver IL-6 expression[13]
IL-6LPS-stimulated primary bovine mammary epithelial cellsDose-dependentInhibition of gene expression[6]
IL-1βLPS-stimulated primary bovine mammary epithelial cellsDose-dependentInhibition of gene expression[6]
IL-1β & IL-18LPS+ATP-stimulated NSCLC cellsDose-dependentDecreased production[4]
COX-2 ExpressionTNF-α-stimulated KBM-5 cells25 µMInhibition of expression[2]
MMP-9 ExpressionTNF-α-stimulated KBM-5 cells25 µMInhibition of expression[2]
Signaling Pathway Component Cell/Animal Model This compound Concentration/Dose Effect Reference
p65-NFκB Expression & ActivationTNF-α-stimulated HTC-116 cells15, 30, 60 mg/LSuppression[14]
IκBα Phosphorylation & DegradationTNF-stimulated cells50 µMInhibition[2]
ERK, JNK, p38 PhosphorylationLPS+ATP-stimulated NSCLC cellsDose-dependentSuppression[4]
Nrf2 Nuclear TranslocationHuman lens epithelial cells50 µMInduction[10]
HO-1 ExpressionHuman lens epithelial cells50 µMUpregulation[10]
NLRP3 & ASC Protein ExpressionLPS+ATP-stimulated NSCLC cellsDose-dependentDecrease[4]
Caspase-1 ActivityLPS+ATP-stimulated NSCLC cellsDose-dependentReduction[4]

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-inflammatory properties, this section outlines common methodologies employed in the cited research.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line (RAW 264.7), human non-small-cell lung cancer cell lines (A549 and H1299), human colorectal cancer cell line (HCT-116), and primary bovine mammary epithelial cells are frequently used.[4][5][6][14]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[15]

  • Treatment: Cells are often pre-treated with varying concentrations of this compound (e.g., 10, 20, 50, 100 µM) for a specified period (e.g., 1-4 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL).[2][14][15]

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The Griess assay is commonly used to measure nitrite, a stable product of NO, in cell culture supernatants.[15]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or tissue homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.[15]

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of key signaling molecules.

  • Cell Lysis: Treated cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a method such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-ERK, Nrf2, NLRP3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of inflammatory genes.

  • RNA Extraction: Total RNA is extracted from treated cells.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with gene-specific primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.[14]

Animal Models of Inflammation
  • LPS-Induced Mastitis in Mice: Mastitis is induced by intramammary injection of LPS. This compound is administered (e.g., intraperitoneally) prior to LPS challenge to assess its protective effects on mammary gland tissue.[16]

  • Paracetamol-Induced Liver Toxicity in Rats: Liver injury is induced by administration of paracetamol. This compound is administered orally to evaluate its hepatoprotective and anti-inflammatory effects.[13]

  • Trinitrobenzenesulphonic Acid (TNBS)-Induced Colitis in Rats: Chronic colitis is induced by a single colonic instillation of TNBS. This compound is administered orally to assess its anti-inflammatory activity in the colon.[17]

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Morin_Treatment This compound Pre-treatment Cell_Culture->Morin_Treatment Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) Morin_Treatment->Inflammatory_Stimulation Supernatant_Collection Supernatant Collection Inflammatory_Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Inflammatory_Stimulation->Cell_Lysis ELISA ELISA (Cytokine Quantification) Supernatant_Collection->ELISA Griess_Assay Griess Assay (NO Measurement) Supernatant_Collection->Griess_Assay Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot RT_qPCR RT-qPCR (mRNA Expression) Cell_Lysis->RT_qPCR RNA Extraction

General Experimental Workflow for In Vitro Studies.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including NF-κB, MAPKs, Nrf2, and the NLRP3 inflammasome. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound for a variety of inflammatory diseases. Its multi-targeted mechanism of action makes it a compelling candidate for drug development and a valuable tool for researchers investigating the complexities of inflammation.

References

Morin's Role in Apoptosis: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Morin (3,5,7,2',4'-pentahydroxyflavone), a naturally occurring flavonoid found in various plants of the Moraceae family, has garnered significant attention for its potent anticancer properties.[1] A primary mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in a wide range of cancer cells. This document provides an in-depth technical overview of the molecular mechanisms through which this compound initiates and executes apoptosis. It details the modulation of key signaling pathways, including the intrinsic and extrinsic apoptotic pathways, and the critical role of the PI3K/Akt, MAPK, and NF-κB signaling cascades. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to facilitate further investigation and therapeutic development.

Core Mechanisms of this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-pronged approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual activation ensures a robust and efficient elimination of cancer cells. The process is largely caspase-dependent, culminating in the activation of executioner caspases that dismantle the cell.[2][3][4]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central target of this compound's pro-apoptotic activity. This compound disrupts the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of mitochondrial integrity.[1][5]

  • Modulation of Bcl-2 Family Proteins: this compound effectively downregulates the expression of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax and BAD.[1][5][6] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane.

  • Mitochondrial Disruption: This increased permeability leads to the loss of the mitochondrial membrane potential (MMP or ΔΨm) and the subsequent release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[1][2][5]

  • Apoptosome Formation and Caspase Activation: Key among the released factors is cytochrome c, which binds to Apoptotic protease activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[1][2][6]

The Extrinsic (Death Receptor) Pathway

In addition to the mitochondrial pathway, this compound can initiate apoptosis through the extrinsic pathway by modulating death receptors on the cell surface.

  • Upregulation of Fas Receptor: Studies have shown that this compound upregulates the expression of the Fas receptor (also known as CD95 or APO-1) in cancer cells such as the HCT-116 human colon cancer line.[2][3]

  • Caspase-8 Activation: The engagement of the Fas receptor by its ligand (FasL) leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase, caspase-8.[2][3]

  • Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate executioner caspases like caspase-3. Furthermore, it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, thus amplifying the apoptotic signal.[2][3]

morin_apoptosis_overview cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase FasR Fas Receptor caspase8 Caspase-8 FasR->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 Activation Bid Bid → tBid caspase8->Bid Cleavage Bcl2 Bcl-2 Bax Bax Bcl2->Bax MMP Loss of MMP (ΔΨm) Bax->MMP Induction CytoC Cytochrome c Release MMP->CytoC caspase9 Caspase-9 CytoC->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis This compound This compound This compound->FasR Upregulates This compound->Bcl2 Inhibits This compound->Bax Activates Bid->Bax morin_akt_pathway This compound This compound PTEN PTEN This compound->PTEN Upregulates Akt Akt This compound->Akt Inhibits Phosphorylation PI3K PI3K PTEN->PI3K Inhibits PI3K->Akt Activates Bcl2_IAP Bcl-2, IAPs Akt->Bcl2_IAP Activates Apoptosis Apoptosis Bcl2_IAP->Apoptosis Inhibits Survival Cell Survival Bcl2_IAP->Survival

References

Morin's Efficacy in Mitigating Cellular Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathogenic factor in a multitude of chronic and degenerative diseases. Morin (2',3,4',5,7-pentahydroxyflavone), a natural flavonoid found in various plants of the Moraceae family, has emerged as a potent antioxidant agent with significant therapeutic potential.[1][2] This technical guide provides an in-depth analysis of this compound's mechanisms of action against cellular oxidative stress. It details its direct radical scavenging properties, its ability to enhance endogenous antioxidant defenses through the modulation of key signaling pathways, and its role in chelating pro-oxidant metal ions. This document summarizes key quantitative data, presents detailed experimental protocols for assessing its efficacy, and provides visual representations of the underlying molecular pathways to support further research and drug development efforts.

Core Mechanisms of Action

This compound combats cellular oxidative stress through a multi-pronged approach, encompassing direct antioxidant activity and the modulation of intracellular signaling cascades that regulate cellular defense mechanisms.

Direct Antioxidant and Radical Scavenging Activity

This compound's chemical structure, featuring multiple hydroxyl groups on its flavonoid backbone, enables it to directly scavenge a variety of reactive oxygen species.[3][4] This includes neutralizing superoxide anions, hydroxyl radicals, and hydrogen peroxide.[3][4] This direct scavenging activity provides an immediate line of defense against oxidative damage to critical biomolecules such as DNA, lipids, and proteins.[3][5]

Metal Ion Chelation

Transition metals like iron (Fe) and copper (Cu) can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions. This compound effectively chelates these metal ions, forming stable complexes that prevent their participation in ROS-generating reactions.[6][7] Studies have shown that this compound can form a 1:3 complex with iron(III) and a 1:2 complex with copper(II), sequestering these ions and thereby reducing the load of free metals that contribute to oxidative stress.

Upregulation of Endogenous Antioxidant Enzymes

A crucial aspect of this compound's protective effect is its ability to enhance the cell's own antioxidant machinery. It has been consistently shown to increase the expression and activity of major antioxidant enzymes, including:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[1][8]

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[3][5]

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione.[9][10]

  • Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.[1][11]

By bolstering these enzymatic defenses, this compound provides a sustained and amplified protection against oxidative insults.

Modulation of Key Signaling Pathways

This compound's influence on antioxidant enzyme expression is largely mediated through its interaction with critical cellular signaling pathways that respond to oxidative stress.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response.[12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12][13] Upon exposure to oxidative stress or electrophiles like this compound, Keap1 undergoes a conformational change, releasing Nrf2.[8][14] this compound has been shown to inhibit Keap1, promoting Nrf2 stability and its subsequent translocation to the nucleus.[8][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[13][15] This leads to the coordinated upregulation of a suite of protective enzymes, including HO-1, SOD, CAT, and GPx.[1][11][16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1, Promotes Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes Activates

Caption: this compound activates the Nrf2-ARE antioxidant pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial in translating extracellular stimuli into cellular responses, including those to oxidative stress.[17] this compound has been shown to modulate these pathways. For instance, this compound can activate the ERK pathway, which in turn can phosphorylate Nrf2, facilitating its release from Keap1 and enhancing its nuclear translocation and transcriptional activity.[15][18] By modulating MAPK signaling, this compound can suppress inflammatory responses and apoptosis often triggered by severe oxidative stress.[17][18]

MAPK_Pathway cluster_mapk MAPK Cascades This compound This compound ERK ERK This compound->ERK Activates p38 p38 This compound->p38 Inhibits JNK JNK This compound->JNK Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->p38 Activates Oxidative_Stress->JNK Activates Nrf2 Nrf2 Activation ERK->Nrf2 Phosphorylates Inflammation_Apoptosis Inflammation & Apoptosis p38->Inflammation_Apoptosis JNK->Inflammation_Apoptosis Cell_Survival Cell Survival & Antioxidant Response Nrf2->Cell_Survival

Caption: this compound's modulatory effects on MAPK signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating this compound's effects on markers of oxidative stress and antioxidant defenses.

Table 1: Effect of this compound on Antioxidant Enzyme Activity

EnzymeModel SystemOxidative StressorThis compound ConcentrationObserved EffectCitation(s)
SOD V79-4 Lung FibroblastsH₂O₂Dose-dependentEnhanced SOD-like activity[1][19]
Rat Testicular TissueIfosfamideNot specifiedIncreased activity[9]
Rat Heart MitochondriaIsoproterenol40 mg/kgSignificantly increased activity[20]
Catalase V79-4 Lung FibroblastsH₂O₂Not specifiedIncreased activity and protein expression[3][5]
Rat Testicular TissueIfosfamideNot specifiedIncreased activity[9]
Human Dermal FibroblastsUVA Irradiation20-50 µMIncreased mRNA expression[11]
GPx Rat Testicular TissueIfosfamideNot specifiedIncreased activity[9]
Rat Brain Ischemic TissueMCAO30 mg/kgRestored depleted levels[10]
Human Dermal FibroblastsUVA Irradiation20-50 µMIncreased mRNA expression[11]
HO-1 V79-4 Lung FibroblastsH₂O₂Not specifiedMarkedly enhanced expression[1]
Human Lens Epithelial CellsH₂O₂50 µMElevated mRNA and protein levels[15]

Table 2: Effect of this compound on Markers of Oxidative Damage

MarkerModel SystemOxidative StressorThis compound ConcentrationObserved EffectCitation(s)
Intracellular ROS V79-4 Lung FibroblastsH₂O₂Dose-dependentReduced ROS generation[1][19]
PC12 CellsMPP⁺5-50 µmol/LAttenuated ROS formation[4]
Mice Jejunum & SerumDeoxynivalenolNot specifiedSignificantly reduced ROS accumulation[8]
Lipid Peroxidation (MDA/TBARS) Rat Testicular TissueIfosfamideNot specifiedDecreased MDA levels[9]
Rat Brain Ischemic TissueMCAO30 mg/kgSignificantly reduced MDA level[10]
Mice Jejunum & SerumDeoxynivalenolNot specifiedSignificantly reduced MDA levels[8]
DNA Damage (8-OHdG, Comet Assay) V79-4 Lung FibroblastsH₂O₂Not specifiedPrevented DNA damage, inhibited comet tail formation[3][5]
Rat Testicular TissueIfosfamideNot specifiedAttenuated DNA damage, decreased 8-OHdG cells[9]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects on cellular oxidative stress. The following are protocols for key cited experiments.

Measurement of Intracellular ROS using DCFH-DA
  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[5][21]

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., V79-4, PC12) in appropriate culture vessels and allow them to adhere. Treat cells with various concentrations of this compound for a specified pre-incubation period.

    • Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., 1 mM H₂O₂) for a defined period.[5]

    • Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

    • Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a spectrofluorometer, flow cytometer, or confocal microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[5][21]

    • Data Analysis: Quantify the fluorescence intensity relative to a control group (untreated or vehicle-treated cells).

ROS_Workflow A 1. Seed Cells in 96-well plate B 2. Pre-treat with this compound A->B C 3. Induce Oxidative Stress (e.g., H₂O₂) B->C D 4. Wash with PBS C->D E 5. Load with 10µM DCFH-DA D->E F 6. Incubate 30 min @ 37°C E->F G 7. Wash with PBS F->G H 8. Measure Fluorescence (Ex: 485nm, Em: 535nm) G->H

Caption: Experimental workflow for intracellular ROS measurement.
Assessment of Lipid Peroxidation (TBARS Assay)

  • Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically.[5]

  • Methodology:

    • Sample Preparation: Following experimental treatment, harvest cells or homogenize tissue samples on ice.

    • Reaction: Mix the cell lysate or tissue homogenate with a solution of TBA and an acid (e.g., trichloroacetic acid, TCA).

    • Incubation: Heat the mixture at 95-100°C for 60 minutes to facilitate the reaction.

    • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

    • Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

    • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Evaluation of DNA Damage (Comet Assay)
  • Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks. Cells are embedded in agarose gel on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[3][5]

  • Methodology:

    • Cell Preparation: After treatment, harvest a single-cell suspension.

    • Embedding: Mix the cells with low-melting-point agarose and layer onto a pre-coated microscope slide. Allow to solidify.

    • Lysis: Immerse the slides in a cold, high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

    • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.[5]

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein (e.g., Nrf2, HO-1, p-ERK).

  • Methodology:

    • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts. For nuclear translocation studies, perform subcellular fractionation to isolate cytoplasmic and nuclear extracts.[15]

    • Quantification: Determine protein concentration using a standard assay (e.g., BCA or Bradford assay).

    • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control protein (e.g., β-actin or GAPDH).[10]

Conclusion and Future Directions

This compound demonstrates robust protective effects against cellular oxidative stress through a combination of direct ROS scavenging, metal ion chelation, and, most significantly, the upregulation of endogenous antioxidant defenses via the Nrf2 and MAPK signaling pathways. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug development professionals. Future research should focus on optimizing delivery systems to improve this compound's bioavailability, further elucidating the crosstalk between its modulated signaling pathways, and transitioning these promising preclinical findings into well-designed clinical trials for oxidative stress-related pathologies.

References

Methodological & Application

Application Notes and Protocols: Morin Solution Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morin, a natural flavonoid found in various plants of the Moraceae family, has garnered significant interest in biomedical research due to its diverse pharmacological activities.[1] It exhibits potent antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines by modulating key signaling pathways, including NF-κB, Akt, and MAPK.[2][3][5][6][7] These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring reproducibility and optimal performance.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for the preparation and use of this compound in cell culture experiments.

ParameterValueSource(s)
Chemical Properties
Molecular Weight (Anhydrous)302.24 g/mol N/A
Molecular Weight (Hydrate)320.25 g/mol [8]
Solubility
Dimethyl Sulfoxide (DMSO)54 - 64 mg/mL[8]
Methanol50 mg/mLN/A
WaterPoorly soluble[2]
Stock Solution
Recommended SolventDMSO[8]
Recommended Stock Concentration10-50 mMN/A
Storage Temperature-20°C (short-term, up to 1 month), -80°C (long-term, up to 6 months)[9]
Working Solution
Recommended DiluentCell culture mediumN/A
Final DMSO Concentration< 0.5% (ideally < 0.1%)[9][10]
Biological Activity (IC50 / Effective Concentration)
Anticancer Activity
MDA-MB-231 (Breast Cancer)Inhibition of colony formation at 50 µM[1]
HCT-116 (Colon Cancer)IC50 < 350 µg/mL at 48h[11]
U937 (Leukemia)Apoptosis induction in a dose-dependent manner[12]
OVCAR3 & SKOV3 (Ovarian Cancer)Decreased proliferation[3]
Anti-inflammatory Activity
RAW 264.7 Macrophages (LPS-stimulated)50% NO production inhibition at 1.25 mM (this compound) and 1.25 µM (this compound sulfates/glucuronides)[13]
H400 Oral Epithelial Cells (bacteria-challenged)Attenuated GM-CSF secretion at 0.125 mg/mL[4]
RAW 264.7 Macrophages (MSU crystal-induced)Anti-inflammatory effects observed at 100–500 μM[14]

Experimental Protocols

Preparation of this compound Stock Solution (50 mM in DMSO)

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound hydrate (MW: 320.25 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 16.01 mg of this compound hydrate powder.

  • Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9] Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Preparation of this compound Working Solution in Cell Culture Medium

This protocol describes the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the 50 mM this compound stock solution at room temperature.

  • Dilution: To minimize precipitation, it is recommended to perform a serial dilution.[10] For example, to prepare a 100 µM working solution in 10 mL of medium:

    • Prepare an intermediate dilution by adding 2 µL of the 50 mM stock solution to 998 µL of pre-warmed medium to get a 100 µM solution.

    • Alternatively, for direct dilution, add 20 µL of the 50 mM stock solution to 9.98 mL of pre-warmed medium. It is crucial to add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[15]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[9][10] Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.

Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell-Based Assay cluster_analysis Analysis stock_prep Prepare 50 mM this compound Stock in DMSO working_prep Prepare Working Solutions in Culture Medium stock_prep->working_prep Dilute cell_treatment Treat Cells with this compound working_prep->cell_treatment cell_seeding Seed Cells cell_seeding->cell_treatment incubation Incubate cell_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay western_blot Western Blot incubation->western_blot data_analysis Data Analysis mtt_assay->data_analysis western_blot->data_analysis morin_signaling_pathways cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound Akt_p p-Akt This compound->Akt_p Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK (JNK, p38) This compound->MAPK Activates Akt Akt Akt->Akt_p Phosphorylation Proliferation Cell Proliferation Akt_p->Proliferation Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Morin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin (3,5,7,2′,4′-pentahydroxyflavone), a natural flavonoid found in various plants of the Moraceae family, has garnered significant interest for its potent antioxidant properties.[1][2] Its ability to scavenge free radicals and modulate cellular signaling pathways makes it a promising candidate for therapeutic applications in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3][4] These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP).

Mechanism of Action

This compound exerts its antioxidant effects through various mechanisms. It can directly neutralize reactive oxygen species (ROS) and stimulate the expression of several antioxidant enzymes, thereby reducing intracellular ROS levels.[5] Key signaling pathways modulated by this compound include the Nrf2/HO-1 pathway, which plays a crucial role in the cellular defense against oxidative stress.[3][5] this compound has been shown to up-regulate the expression of antioxidant proteins like Superoxide dismutase (SOD), Catalase (CAT), Heme oxygenase-1 (HO-1), Glutathione peroxidase (GPx), and Glutathione reductase.[2]

Morin_Antioxidant_Mechanism ROS ROS (Reactive Oxygen Species) This compound This compound This compound->ROS Nrf2 Nrf2 Activation This compound->Nrf2 Induces Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx, HO-1) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes

Caption: this compound's antioxidant mechanism of action.

Experimental Protocols

Detailed methodologies for three common antioxidant assays are provided below. These protocols can be adapted for use with this compound and other flavonoid compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound standard

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[8] The absorbance of this working solution should be approximately 1.0 ± 0.2 at 517 nm.[7]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to determine the concentration-dependent activity (e.g., 10, 20, 40, 80, 100, 200 µg/mL).[8]

  • Assay Reaction:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.[9]

    • Add 100 µL of the this compound dilutions or standard (ascorbic acid) to the corresponding wells.[9]

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[9][10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9] Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decrease in absorbance.[11]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • This compound standard

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[11]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[11]

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay Reaction:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the this compound dilutions or standard (Trolox) to the corresponding wells.

  • Incubation: Incubate the plate at room temperature for 5-6 minutes in the dark.[11]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[11]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[13]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound standard

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14]

    • Warm the reagent to 37°C before use.[14]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay Reaction:

    • Add 150 µL of the FRAP reagent to each well of a 96-well plate.[14]

    • Add 20 µL of the this compound dilutions or standard to the corresponding wells.[14]

  • Incubation: Incubate the plate at 37°C for 4-6 minutes.[14]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.[13]

  • Calculation of FRAP Value: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as FRAP value (in µM Fe²⁺ equivalents).

Data Presentation

The following table summarizes key parameters for the described antioxidant assays.

ParameterDPPH AssayABTS AssayFRAP Assay
Principle Radical ScavengingRadical Cation DecolorizationFerric Ion Reduction
Reagent DPPHABTS, Potassium PersulfateTPTZ, FeCl₃
Wavelength 517 nm[9]734 nm[11]593 nm[13]
Standard Ascorbic Acid, TroloxTroloxFeSO₄, Trolox
Incubation Time 30 minutes[9]5-6 minutes[11]4-6 minutes[14]
Incubation Temp. Room TemperatureRoom Temperature37°C[14]

Experimental Workflow

The general workflow for performing an antioxidant assay with this compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, or FRAP) Reaction Mix Reagents and Samples in Microplate Reagent_Prep->Reaction Sample_Prep Prepare this compound Standard and Sample Dilutions Sample_Prep->Reaction Incubation Incubate under Specific Conditions Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate Antioxidant Capacity (% Inhibition or Equivalents) Measurement->Calculation

Caption: General workflow for this compound antioxidant assay.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Morin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of morin, a naturally occurring flavonoid with various pharmacological activities, using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is applicable for the determination of this compound in various matrices, including pharmaceutical formulations and biological samples. This guide includes a summary of chromatographic conditions, method validation parameters, a step-by-step experimental protocol, and a visual representation of the experimental workflow.

Introduction

This compound (3,5,7,2',4'-pentahydroxyflavone) is a flavonoid compound found in a variety of plants, including members of the Moraceae family. It has garnered significant interest in the scientific community due to its potential therapeutic effects, which include antioxidant, anti-inflammatory, and anticancer properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and in vitro and in vivo research. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of flavonoids like this compound due to its high resolution, sensitivity, and accuracy.[1] This application note details a validated HPLC method for the quantification of this compound.

Chromatographic Conditions for this compound Quantification

Several HPLC methods have been developed and validated for the quantification of this compound. The selection of the appropriate method depends on the sample matrix and the specific requirements of the analysis. A summary of various reported chromatographic conditions is presented in Table 1 for easy comparison.

Table 1: Summary of Reported HPLC Chromatographic Conditions for this compound Quantification

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) Princeton SPHER C18 (250 x 4.6 mm, 5 µm)[1]Gemini® 5 µm NX-C18 (250 mm x 4.6 mm)[2]Hypersil BDS C18 (4.6 x 100 mm, 3.5 µm)[3][4]
Mobile Phase Acetonitrile: 10 mM Potassium Dihydrogen Phosphate (pH 5.0) (60:40, v/v)[1]Methanol: 0.1N HCl (50:50, v/v)0.5% Acetic Acid in Water: Acetonitrile (80:20, v/v)[3][4][5]
Flow Rate 1.0 mL/min[1]Not Specified1.0 mL/min[3][4]
Detection Wavelength 260 nm[1]Not Specified355 nm[3][4][5]
Injection Volume 20.0 µL[1]Not Specified5 µL[3]
Column Temperature Room Temperature[1]25°C25°C[3]
Retention Time 5.12 min[1]6.92 minNot Specified

Method Validation Summary

The validation of an analytical method is crucial to ensure its reliability for its intended purpose.[6] Key validation parameters for the HPLC quantification of this compound, as reported in the literature, are summarized in Table 2.

Table 2: Summary of Method Validation Parameters for this compound Quantification

ParameterMethod A (Methanol)[2][7]Method B (Methanol: 0.1N HCl)[2][7]Method for Human Plasma[1]Method for Plant Extract[3][4][5]
Linearity Range 5-30 µg/mL[2][7]1-30 µg/mL[2][7]100-500 ng/mL[1]7-905 µg/mL[3][4][5]
Correlation Coefficient (r²) >0.999>0.999>0.9996[1]Not Specified
Limit of Detection (LOD) 1.23 µg/mL[2][7]0.481 µg/mL[2][7]100 ng/mL[1]3:1 (Signal-to-Noise)[3]
Limit of Quantification (LOQ) 3.90 µg/mL[2][7]1.458 µg/mL[2][7]100 ng/mL[1]10:1 (Signal-to-Noise)[3]
Accuracy (% Recovery) Not SpecifiedNot Specified89.56 - 91.02%[1]99.58%[3][4][5]
Precision (%RSD) Not SpecifiedNot SpecifiedIntra-day & Inter-day < 15%Intra-day < 1%, Inter-day 2.06%[3][4][5]

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol is based on a validated RP-HPLC method for the determination of this compound in human plasma.[1]

1. Materials and Reagents

  • This compound Hydrate (Reference Standard, 99.65% purity)[1]

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)[1]

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Trichloroacetic Acid (TCA)[1]

  • Human Plasma (blank)

  • HPLC grade water[1]

2. Instrumentation

  • HPLC system with a UV-Vis detector (e.g., Shimadzu LC-20AD)[1]

  • C18 reverse-phase column (e.g., Princeton SPHER C18, 250 x 4.6 mm, 5 µm)[1]

  • Data acquisition and processing software (e.g., LC solution version 1.25)[1]

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

3. Preparation of Solutions

  • Mobile Phase: Prepare a 10 mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 5.0 using orthophosphoric acid. Mix this buffer with acetonitrile in a 40:60 (v/v) ratio. Filter and degas the mobile phase before use.[1]

  • Stock Solution of this compound (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrate in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 100 ng/mL to 500 ng/mL.[1]

  • Precipitating Agent (10% Trichloroacetic Acid): Prepare a 10% (w/v) solution of trichloroacetic acid in water.[1]

4. Sample Preparation

  • Thaw frozen plasma samples at room temperature.[1]

  • Pipette 500 µL of the plasma sample into a 2.0 mL centrifuge tube.[1]

  • Add 250 µL of the 10% trichloroacetic acid solution to precipitate proteins.[1]

  • Vortex the mixture for 2 minutes.[1]

  • Centrifuge the sample at 5000 RPM for 5 minutes.[1]

  • Carefully collect the supernatant for HPLC analysis.[1]

5. HPLC Analysis

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 260 nm.[1]

  • Inject 20.0 µL of the prepared sample supernatant into the HPLC system.[1]

  • Run the analysis for a sufficient time to allow for the elution of this compound (retention time is approximately 5.12 minutes).[1]

  • Record the chromatogram and the peak area of this compound.

6. Calibration Curve and Quantification

  • Inject the series of working standard solutions (100-500 ng/mL) into the HPLC system.[1]

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be >0.999.[1]

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase, Standards & Reagents hplc_setup HPLC System Setup & Column Equilibration prep_solutions->hplc_setup prep_sample Prepare Plasma Sample (Protein Precipitation) injection Inject Sample (20 µL) prep_sample->injection hplc_setup->injection chrom_run Chromatographic Run injection->chrom_run detection UV Detection (260 nm) chrom_run->detection calibration Generate Calibration Curve detection->calibration quantification Quantify this compound Concentration calibration->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Signaling Pathway (Placeholder)

While this application note focuses on the analytical method for this compound quantification, it is important to remember that this compound exerts its biological effects through various signaling pathways. A representative diagram of a signaling pathway modulated by this compound would be inserted here in a research context. For the purpose of this analytical note, a placeholder is acknowledged.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in various samples. The method is sensitive, accurate, and precise, making it suitable for a wide range of applications in pharmaceutical and biomedical research. Proper method validation is essential to ensure the quality and reliability of the analytical data. The provided protocol and workflow can be adapted to different laboratory settings and sample types with appropriate optimization.

References

Application Notes and Protocols for In Vivo Administration of Morin in Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the flavonoid morin in various mouse models. The information compiled from peer-reviewed literature is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Data Presentation: Quantitative Summary of this compound Administration

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mice, categorized by the disease model.

Table 1: Neuroprotective and Cognitive Enhancement Models
Mouse Model This compound Dosage Administration Route Treatment Duration Key Findings Reference
Healthy C57BL/6 Mice1, 2.5, and 5 mg/kg/dayIntraperitoneal (i.p.)10 daysImproved recognition and spatial memory; increased pro-BDNF, BDNF, and PSD95 in the hippocampus.[1]
Alzheimer's Disease (APP/PS1)Not specified in abstractNot specified in abstractNot specified in abstractRestored cognitive functions, reduced glial activation and Aβ production, increased synaptic markers.[1]
Schizophrenia Model (LPS+KET)100 mg/kg/dayIntraperitoneal (i.p.)14 daysPrevented schizophrenia-like behaviors, reduced neuroinflammation (MPO, TNF-α, IL-6), and suppressed COX-2, iNOS, and NF-κB signaling. Rescued pyramidal neuron loss.[2]
Table 2: Cancer Models
Mouse Model This compound Dosage Administration Route Treatment Duration Key Findings Reference
Colorectal Cancer (Xenograft)Not specified in abstractNot specified in abstractNot specified in abstractInhibited tumor growth, suppressed TNF-α-induced p65-NFκB expression and activation, and reduced IL-6 and IL-8 production.[3]
Breast Cancer (MDA-MB-231 Xenograft)10 mg/kg/dayIntraperitoneal (i.p.)45 daysReduced tumor growth.[4]
Breast Cancer (Toxicity Study)10 and 50 mg/kg/dayIntraperitoneal (i.p.)7 daysAssessed survival as part of a toxicity study.[4]
Table 3: Bone Regeneration Models
Mouse Model This compound Dosage Administration Route Treatment Duration Key Findings Reference
Skull Defect50, 100, and 150 mg/kg/dayNot specified28 daysPromoted bone regeneration and new bone formation in a dose-dependent manner.[5][6]
Skull Defect100 mg/kg/dayNot specifiedNot specifiedFacilitated osteoblast development and stimulated the Wnt pathway.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound to mice.

Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Neuroprotection Studies

Objective: To administer this compound intraperitoneally to evaluate its neuroprotective and cognitive-enhancing effects.

Materials:

  • This compound hydrate (or anhydrous this compound)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal scale

  • C57BL/6 mice (or other appropriate strain)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to create a stock solution. A common starting point is a 10 mg/mL stock solution. Ensure complete dissolution by vortexing.

    • For a final injection volume of 10 mL/kg, dilute the this compound stock solution with sterile saline. For example, to achieve a 1 mg/kg dose in a 25 g mouse, you would need 0.025 mg of this compound. From a 10 mg/mL stock, this is 2.5 µL. The total injection volume would be 250 µL (10 mL/kg). Therefore, dilute 2.5 µL of the this compound stock in 247.5 µL of sterile saline.[1]

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately to calculate the precise injection volume.

    • Gently restrain the mouse, exposing the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

    • Inject the calculated volume of the this compound solution or vehicle control.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Treatment Schedule:

    • Administer the injections daily for the specified duration of the study (e.g., 10 days).[1]

Protocol 2: Oral Gavage Administration of this compound for Bone Regeneration Studies

Objective: To administer this compound via oral gavage to investigate its effects on bone healing.

Materials:

  • This compound hydrate (or anhydrous this compound)

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water, corn oil)

  • Sterile water or vehicle

  • Homogenizer or sonicator

  • Animal gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

  • Mice with surgically created bone defects (e.g., skull defect model)[5][6]

Procedure:

  • Preparation of this compound Suspension:

    • Suspend this compound in the chosen vehicle (e.g., 0.5% CMC) to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg volume).

    • Use a homogenizer or sonicator to ensure a uniform and stable suspension.

    • Prepare a vehicle-only control suspension.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the correct gavage volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Securely restrain the mouse to prevent movement.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the this compound suspension or vehicle control.

    • Carefully remove the gavage needle and return the mouse to its cage. Monitor for any signs of distress.

  • Treatment Schedule:

    • Administer the oral gavage daily for the duration of the bone healing study (e.g., 28 days).[5][6]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and differentiation.

morin_signaling_pathways cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nrf2 Nrf2 Pathway This compound This compound p65 p65-NFκB This compound->p65 Inhibits beta_catenin β-catenin This compound->beta_catenin Promotes Stabilization nrf2 Nrf2 This compound->nrf2 Activates tnfa TNF-α tnfa->p65 Activates il6_il8 IL-6, IL-8 (Inflammatory Cytokines) p65->il6_il8 Promotes Transcription wnt Wnt wnt->beta_catenin Activates osteoblast Osteoblast Differentiation beta_catenin->osteoblast Promotes are ARE nrf2->are Binds antioxidant Antioxidant Enzymes are->antioxidant Induces Transcription experimental_workflow acclimatization Animal Acclimatization (1 week) baseline Baseline Measurements (e.g., body weight, cognitive tests) acclimatization->baseline grouping Randomization into Treatment Groups (Vehicle vs. This compound) baseline->grouping disease_induction Disease Model Induction (e.g., surgery, injection) grouping->disease_induction treatment This compound/Vehicle Administration (e.g., i.p. or oral gavage) disease_induction->treatment monitoring Regular Monitoring (health, body weight) treatment->monitoring behavioral Behavioral/Functional Assessments monitoring->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia analysis Biochemical/Histological Analysis (e.g., Western Blot, IHC) euthanasia->analysis morin_neuroprotection This compound This compound pro_bdnf Increased pro-BDNF This compound->pro_bdnf psd95 Increased PSD95 This compound->psd95 nfkb_inhibition NF-κB Inhibition This compound->nfkb_inhibition bdnf Increased BDNF pro_bdnf->bdnf synaptic_plasticity Enhanced Synaptic Plasticity bdnf->synaptic_plasticity psd95->synaptic_plasticity cognitive_improvement Improved Learning & Memory synaptic_plasticity->cognitive_improvement neuroinflammation Reduced Neuroinflammation nfkb_inhibition->neuroinflammation neuroinflammation->cognitive_improvement Contributes to

References

Application Notes and Protocols: Intracellular Detection of Aluminum Using Morin Staining

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the fluorescent detection of intracellular aluminum using Morin staining. This technique is valuable for researchers and professionals in toxicology, immunology, and drug development investigating aluminum exposure and its subcellular localization.

Introduction

This compound, a naturally occurring flavonoid, is a fluorescent probe used for the detection of various metal ions. It forms a highly fluorescent complex with aluminum, making it a useful tool for localizing aluminum in biological samples, including cultured cells and tissue sections.[1][2][3] The formation of the this compound-aluminum complex results in a distinct green or green-blue fluorescence under UV excitation, allowing for visualization by fluorescence microscopy.[2][4] This method has been instrumental in studies investigating the intracellular fate of aluminum-containing adjuvants in vaccines and understanding the toxicology of aluminum.[1][2][5][6]

Principle of the Method

The protocol is based on the specific chelation of intracellular aluminum by this compound (2′,3,4′,5,7-pentahydroxyflavone). Upon binding to aluminum, the this compound-aluminum complex exhibits a significant increase in fluorescence intensity compared to free this compound. The complex can be excited by light in the violet-to-blue range of the spectrum, with a resulting emission in the green range. This fluorescence can then be visualized and quantified using fluorescence microscopy. To enhance the signal-to-noise ratio and minimize false positives arising from cellular autofluorescence, an optimized protocol incorporating an autofluorescence quenching agent, Sudan Black B (SBB), can be employed.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound staining protocol.

ParameterValueReference
This compound Hydrate Concentration 0.2% (w/v)[2][4]
Solvent for this compound 85% Ethanol[2]
Acidification of Staining Solution 0.5% Glacial Acetic Acid[2]
Excitation Wavelength ~420 nm[1][4]
Emission Wavelength ~515-520 nm[1][4]
Sudan Black B (SBB) Concentration (Optional) 0.3% (w/v) in 70% Ethanol[1][4]
Incubation Time with this compound 30 minutes[1][4]
Incubation Time with SBB (Optional) 10 minutes[1][4]

Experimental Protocols

This section details two protocols: a standard this compound staining protocol and an optimized protocol with Sudan Black B for quenching autofluorescence.

Materials and Reagents
  • This compound hydrate (e.g., Sigma-Aldrich)

  • Ethanol (85% and 70%)

  • Glacial Acetic Acid

  • Sudan Black B (SBB) (Optional)

  • Phosphate-buffered saline (PBS)

  • Distilled water

  • Formalin (10%) or other suitable fixative

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels)

Protocol 1: Standard this compound Staining for Intracellular Aluminum

This protocol is suitable for cell cultures or tissue sections with low intrinsic autofluorescence.

  • Sample Preparation:

    • For Cell Cultures: Grow cells on sterile coverslips. Wash the cells twice with PBS. Fix the cells with 10% formalin for 10-15 minutes at room temperature. Wash again with PBS.

    • For Frozen Sections: Pre-fix the slides in 10% formalin for 10 minutes, followed by a wash in distilled water.[2]

    • For Paraffin-Embedded Sections: Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.[2]

  • Acid Treatment: Place the slides in 1% hydrogen chloride for 10 minutes, then rinse with distilled water.[2]

  • Staining Solution Preparation: Prepare the this compound staining solution by dissolving 0.2% (w/v) this compound hydrate in 85% ethanol containing 0.5% glacial acetic acid.[2]

  • Staining: Incubate the samples with the this compound staining solution for 30 minutes in a humidified chamber at room temperature, protected from light.

  • Washing: Wash the samples six times with 85% ethanol to remove unbound this compound.[1] Follow with a brief rinse in distilled water.[1]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For nuclear counterstaining, a mounting medium containing DAPI can be used.

  • Visualization: Observe the samples using a fluorescence microscope. The this compound-aluminum complex will appear as green or green-blue fluorescence.[2]

Protocol 2: Optimized this compound Staining with Sudan Black B (SBB) Quenching

This protocol is recommended for samples with high autofluorescence, such as certain tissues or cell types, to improve the signal-to-noise ratio.[1][5]

  • Sample Preparation and Staining (Steps 1-4 from Protocol 1): Follow the same steps for sample preparation, acid treatment, and this compound staining as described in the standard protocol.

  • Washing: Wash the samples six times with 85% ethanol, followed by a rinse in distilled water for 35 seconds.[1]

  • Autofluorescence Quenching: Prepare a 0.3% (w/v) Sudan Black B solution in 70% ethanol. Incubate the stained samples in the SBB solution for 10 minutes at room temperature.[1][4]

  • Final Washes: Wash the samples thoroughly with PBS to remove excess SBB.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without DAPI.

  • Visualization: Image the samples using a fluorescence microscope. The SBB treatment will quench background autofluorescence, leading to a clearer visualization of the specific this compound-aluminum fluorescence.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the optimized this compound staining protocol for intracellular aluminum detection.

Morin_Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Analysis Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Morin_Stain This compound Staining (0.2% this compound, 30 min) Permeabilization->Morin_Stain Wash1 Ethanol Washes Morin_Stain->Wash1 Mounting Mounting with DAPI SBB_Quench SBB Quenching (0.3% SBB, 10 min) Wash1->SBB_Quench Wash2 PBS Washes SBB_Quench->Wash2 Wash2->Mounting Microscopy Fluorescence Microscopy (Ex: ~420nm, Em: ~515nm) Mounting->Microscopy Morin_Aluminum_Interaction cluster_cell Intracellular Environment cluster_detection Detection Al_ion Intracellular Aluminum (Al³⁺) Complex Fluorescent This compound-Al³⁺ Complex Al_ion->Complex This compound This compound Molecule This compound->Complex Excitation Excitation (~420 nm) Complex->Excitation Emission Green Fluorescence (~515 nm) Excitation->Emission

References

Application Notes and Protocols for the Dissolution of Morin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morin hydrate (MH), a flavonoid predominantly found in the Moraceae family of plants, is a subject of extensive research due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] A critical challenge in the experimental application of this compound hydrate is its poor aqueous solubility (approximately 28.7 µg/mL in neutral water), which can impact its bioavailability and experimental reproducibility.[1][3][4][5] Furthermore, the stability of this compound hydrate is significantly influenced by the solvent, pH, temperature, and light exposure.[1][6][7][8]

These application notes provide detailed protocols for the effective dissolution and handling of this compound hydrate to ensure consistent and reliable results for researchers, scientists, and drug development professionals.

Data Presentation: this compound Hydrate Solubility

The solubility of this compound hydrate varies significantly across different solvents and aqueous media. The following table summarizes quantitative solubility data from various sources for easy comparison.

Solvent/MediumpHTemperatureSolubility (µg/mL)Solubility (mg/mL)Molar Solubility (mM)¹Source
Dimethyl Sulfoxide (DMSO)N/ARoom Temp.64,00064199.84[9]
MethanolN/ARoom Temp.50,00050156.13[10]
EthanolN/ARoom Temp.2,00026.25[9]
WaterNeutral20 °C2500.250.78[10]
WaterNeutral100 °C9400.942.94[10]
Double Distilled Water7.0Room Temp.28.72 ± 0.97~0.029~0.09[1]
0.1 N HCl1.2Room Temp.32.69 ± 1.63~0.033~0.10[1]
Sodium Acetate Buffer5.0Room Temp.14.88 ± 2.43~0.015~0.05[1]
Phosphate Buffer Saline (PBS)7.4Room Temp.54.86 ± 2.05~0.055~0.17[1]
Tris Base Buffer9.0Room Temp.505.9 ± 14.61~0.506~1.58[1]
Aqueous Alkaline SolutionsBasicRoom Temp.SolubleSoluble-[3][10]

¹Molar solubility calculated based on a molecular weight of 320.25 g/mol for this compound Hydrate.[9]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions in Organic Solvents

This protocol is suitable for preparing concentrated stock solutions that will be diluted for various in vitro experiments. DMSO and methanol are the recommended solvents for high concentrations.

Materials:

  • This compound Hydrate (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (ACS grade or higher)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance and pipette

Methodology:

  • Calculation: Determine the required volume of solvent to achieve the desired stock concentration (e.g., 20-60 mg/mL in DMSO). For a 20 mM stock solution:

    • Mass (mg) = 20 mmol/L * 0.001 L * 320.25 g/mol * 1000 mg/g = 6.405 mg

    • Dissolve 6.405 mg of this compound Hydrate in 1 mL of DMSO.

  • Weighing: Carefully weigh the required amount of this compound hydrate powder using an analytical balance.

  • Dissolution: Add the weighed powder to an appropriately sized sterile tube or vial. Add the calculated volume of DMSO or methanol.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping them in aluminum foil. Use fresh DMSO, as absorbed moisture can reduce solubility.[9]

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture

This protocol describes the dilution of an organic stock solution into a cell culture medium for treating cells.

Materials:

  • This compound Hydrate stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Methodology:

  • Thaw Stock Solution: Thaw an aliquot of the this compound hydrate stock solution at room temperature.

  • Serial Dilution (Optional): If the final concentration is very low, perform an intermediate serial dilution in the cell culture medium to ensure accurate pipetting.

  • Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 20, 40, 80 µg/mL).[11]

  • Mixing: Immediately mix the solution thoroughly by gentle pipetting or inversion to prevent precipitation of the compound.

  • Solvent Concentration Control: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5% and ideally ≤0.1%. Prepare a vehicle control by adding the same amount of solvent to the medium without the drug.

  • Application: Add the final working solution to the cells immediately after preparation.

Protocol 3: Preparation of Solutions for Aqueous-Based Assays (e.g., Antioxidant Assays)

Due to this compound hydrate's pH-dependent solubility and poor stability in basic aqueous solutions, this protocol involves an intermediate ethanol stock before dilution in the final buffer.

Materials:

  • This compound Hydrate (powder)

  • Ethanol (100%)

  • Aqueous buffer of desired pH (e.g., PBS pH 7.4, Sodium Acetate pH 5.0)

  • Spectrophotometer or other analytical instrument

Methodology:

  • Prepare Primary Stock: Prepare a primary stock solution of this compound hydrate in ethanol, for example, at 1 mg/mL.[1][8] this compound hydrate is freely soluble in alcohol.[3][10]

  • Dilution into Buffer: Dilute the ethanol stock solution into the final aqueous buffer to achieve the desired working concentration (e.g., 25 µg/mL).[1][8] The final concentration of ethanol should be kept low and consistent across all experimental and control groups.

  • pH Consideration: Be aware that the solubility of this compound hydrate is lowest around pH 5.0 and increases significantly at pH 7.4 and above.[1] However, stability decreases at pH 9.0.[1][7][8]

  • Analysis: Use the freshly prepared solution for the assay immediately. The UV absorption spectra of this compound hydrate shift with pH, which may be relevant for spectroscopic measurements.[1]

Stability and Storage Recommendations

  • Solid Form: Store this compound hydrate powder at room temperature, protected from light.[10]

  • Solution Stability: The stability of this compound hydrate in solution is highly dependent on pH, light, and temperature.[1][6][8]

    • Light: this compound hydrate is sensitive to light. Degradation is more pronounced in the presence of light than due to temperature changes.[1][8] Always store solutions in amber vials or protect them from light.

    • pH: Solutions are most stable between pH 1.2 and 7.4.[1][8] Stability is lowest at pH 9.0, where degradation occurs more rapidly.[1][7][8] Alkaline solutions can also change color from yellow to brown upon exposure to air, indicating degradation.[10]

    • Temperature: For storage, solutions are most stable at room temperature in the dark.[1][8] Paradoxically, degradation was found to be faster under freeze-light conditions compared to room temperature-light conditions, possibly due to molecular clustering at lower temperatures.[1][8] Therefore, for long-term storage, -80°C in the dark is recommended, but for daily use, room temperature in the dark is preferable to repeated freeze-thaw cycles under light.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for preparing this compound hydrate solutions for experimental use.

G cluster_start 1. Starting Material & Goal cluster_solvent 2. Solvent Selection cluster_protocols 3. Solution Preparation Protocols cluster_final 4. Final Steps & Storage mh_powder This compound Hydrate (Solid Powder) exp_goal Define Experiment: - In Vitro vs. In Vivo - Required Concentration - Assay Type (Aqueous/Cell-based) solvent_choice Choose Primary Solvent exp_goal->solvent_choice stock_organic Protocol 1: Prepare High-Concentration Stock Solution solvent_choice->stock_organic High concentration needed? (e.g., for cell culture) Solvent: DMSO, Methanol stock_aqueous Protocol 3: Prepare Intermediate Stock (e.g., in Ethanol) solvent_choice->stock_aqueous Aqueous assay buffer? Solvent: Ethanol work_cell Protocol 2: Dilute Stock into Cell Culture Medium stock_organic->work_cell storage Store Aliquots at -20°C/-80°C (Protect from Light!) stock_organic->storage work_aqueous Dilute Intermediate Stock into Aqueous Buffer stock_aqueous->work_aqueous stock_aqueous->storage use_now Use Immediately for Experiment work_cell->use_now work_aqueous->use_now

Caption: Workflow for dissolving this compound hydrate for research applications.

References

Application Notes and Protocols: Morin Encapsulation in PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of Morin, a bioactive flavonoid, within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This nanoencapsulation strategy aims to overcome the biopharmaceutical challenges of this compound, such as its poor water solubility and low oral bioavailability, thereby enhancing its therapeutic efficacy for various applications.[1][2]

Introduction to this compound and PLGA Nanoparticles

This compound (3,5,7,2′,4′-pentahydroxyflavone) is a natural flavonoid found in plants of the Moraceae family.[1] It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[3][4] However, its clinical application is limited by its low solubility in water and poor oral bioavailability, which is less than 1%.[1]

PLGA is a biodegradable and biocompatible copolymer approved by the FDA for use in therapeutic devices.[5] PLGA nanoparticles are excellent carriers for drug delivery as they can protect the encapsulated drug from degradation, provide sustained release, and improve its pharmacokinetic profile.[1][6] Encapsulating this compound in PLGA nanoparticles is a promising strategy to enhance its therapeutic potential.[2][7]

Applications of this compound-Loaded PLGA Nanoparticles

The encapsulation of this compound in PLGA nanoparticles has been shown to significantly enhance its bioactivity and oral bioavailability, opening avenues for its use in various therapeutic areas.

  • Anti-inflammatory Activity : this compound-loaded PLGA nanoparticles have demonstrated superior anti-inflammatory effects compared to free this compound in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This suggests their potential in treating inflammatory conditions.

  • Enhanced Oral Bioavailability : Oral administration of this compound-PLGA nanoparticles in mice resulted in a 5.6-fold increase in bioavailability and a prolonged plasma half-life compared to free this compound.[2][7]

  • Neuroprotection : this compound itself has neuroprotective properties.[4][8][9] PLGA nanoparticles can be functionalized to facilitate their transport across the blood-brain barrier, potentially delivering this compound to the central nervous system to treat neurodegenerative disorders like Alzheimer's disease.[10]

  • Antiglycation Agent : this compound-loaded PLGA nanoparticles have shown inhibitory activity against the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications and other diseases.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound-loaded PLGA nanoparticles, providing a comparative overview of different formulations and their physicochemical properties.

FormulationThis compound:PLGA Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
F1 1:10~205~0.30Nearly Neutral82[1]
F2 1:5~266~0.30Nearly Neutral57[1]
This compound-PLGA NPs 1:10---~80[8][9]
NP-MH 1:10---High[10]

Table 1: Physicochemical characteristics of this compound-loaded PLGA nanoparticles.

ParameterFree this compoundThis compound-PLGA NPsFold EnhancementReference
Plasma Half-life (h) 0.130.987.5[2][7]
Oral Bioavailability --5.6[2][7]

Table 2: In vivo pharmacokinetic parameters of this compound and this compound-PLGA nanoparticles after oral administration.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-loaded PLGA nanoparticles.

Protocol for Preparation of this compound-PLGA Nanoparticles by Nanoprecipitation

This method is suitable for encapsulating hydrophobic drugs like this compound.[1]

Materials:

  • This compound

  • PLGA (lactide:glycolide ratio 50:50)

  • Acetone

  • Ethanol

  • Lipid core (e.g., Capryol 90)

  • Lipophilic surfactant (e.g., Span 80)

  • Hydrophilic surfactant (e.g., Tween 80)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Co-dissolve 25 mg of PLGA and 2.5 mg of this compound in 5 mL of an acetone/ethanol mixture (60:40, v/v).[1]

    • Add 150 µL of Capryol 90 and 25 mg of Span 80 to the organic solution.[1]

    • Sonicate the organic phase in a bath sonicator for 10 minutes.[1]

  • Aqueous Phase Preparation:

    • Prepare a 0.2% (w/v) solution of Tween 80 in 10 mL of deionized water.[1]

  • Nanoparticle Formation:

    • Add the organic phase dropwise to the aqueous phase under constant stirring (400 rpm).[1]

    • Continue stirring the resulting nanoemulsion overnight at room temperature to allow for the complete evaporation of the organic solvents.[1]

  • Purification:

    • The nanoparticle suspension can be purified by centrifugation to remove any unencapsulated this compound and excess surfactants.

Protocol for Preparation of this compound-PLGA Nanoparticles by Solvent Evaporation

This is another common method for preparing PLGA nanoparticles.[12]

Materials:

  • This compound

  • PLGA

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and an appropriate amount of this compound in 2 mL of DCM.[12][13]

  • Emulsification:

    • Add the organic phase to 4 mL of a 1% PVA solution.[12]

    • Sonicate the mixture on an ice bath for a specified time (e.g., 3-5 minutes with intermittent pulses) to form an oil-in-water (o/w) emulsion.[13]

  • Solvent Evaporation:

    • Stir the emulsion for several hours (e.g., 4 hours) at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[12]

  • Washing and Collection:

    • Wash the nanoparticles with deionized water to remove excess PVA.[12]

    • Collect the nanoparticles by centrifugation (e.g., 13,000 rpm for 30 minutes).[12]

    • The collected nanoparticles can be freeze-dried for long-term storage.

Characterization Protocols

4.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer or similar instrument.

    • Perform measurements in triplicate and report the mean ± standard deviation.[1]

4.3.2. Encapsulation Efficiency (EE%)

  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Dissolve a known amount (e.g., 10 mg) of the lyophilized nanoparticles in a suitable organic solvent (e.g., 1 mL of Dichloromethane).[10]

    • Add a larger volume of a miscible non-solvent for PLGA (e.g., 15 mL of methanol) to precipitate the polymer.[10]

    • Centrifuge the mixture to separate the precipitated polymer from the supernatant containing the encapsulated this compound.[10]

    • Analyze the concentration of this compound in the supernatant using a validated HPLC method.[8][9]

    • Calculate the EE% using the following formula: EE% = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100

4.3.3. Morphology

  • Techniques: Field Emission Scanning Electron Microscopy (FESEM) and Atomic Force Microscopy (AFM)

  • Protocol:

    • For FESEM and AFM, place a drop of the diluted nanoparticle suspension on a clean silicon wafer or mica sheet and allow it to air dry.

    • For FESEM, coat the sample with a thin layer of a conductive material (e.g., gold) before imaging.

    • Visualize the nanoparticles under the microscope to observe their shape and surface morphology. The nanoparticles are expected to be spherical and have a smooth surface.[11]

4.3.4. In Vitro Drug Release

  • Protocol:

    • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the dispersion at 37°C with constant shaking.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

    • Centrifuge the withdrawn sample to separate the nanoparticles.

    • Analyze the concentration of this compound in the supernatant using HPLC or UV-Vis spectrophotometry.

    • Plot the cumulative percentage of drug released versus time. A sustained release profile is expected.[1]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of various cellular signaling pathways.

Keap1/Nrf2 Signaling Pathway

This compound can activate the Nrf2 antioxidant response pathway by interacting with Keap1. Under normal conditions, Keap1 targets Nrf2 for degradation. This compound can bind to Keap1, preventing the degradation of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant genes.[14]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Ub Ubiquitin Degradation Nrf2->Ub Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation This compound This compound This compound->Keap1 inhibits ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Proinflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) NFkB_active->Proinflammatory_Genes activates transcription InVivo_Workflow Formulation This compound-PLGA NP Formulation & Characterization Administration Oral or IV Administration of NPs vs. Free this compound Formulation->Administration Animal_Model Animal Model of Disease (e.g., Inflammation, Neurodegeneration) Animal_Model->Administration Behavioral_Tests Behavioral Tests (if applicable) Administration->Behavioral_Tests Sample_Collection Blood & Tissue Sample Collection Administration->Sample_Collection Pharmacokinetics Pharmacokinetic Analysis (Cmax, AUC, t1/2) Sample_Collection->Pharmacokinetics Histopathology Histopathological Evaluation Sample_Collection->Histopathology Biochemical_Assays Biochemical Assays (e.g., Cytokine levels, Oxidative stress markers) Sample_Collection->Biochemical_Assays

References

Spectrophotometric Analysis of Morin Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin (3,5,7,2′,4′-pentahydroxyflavone) is a natural flavonoid with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Understanding the interaction of this compound with biomacromolecules such as proteins and nucleic acids is crucial for elucidating its mechanism of action, pharmacokinetics, and for the development of this compound-based therapeutics. Spectrophotometric techniques, particularly UV-Vis absorption and fluorescence spectroscopy, are powerful tools for characterizing these binding interactions.[2] This document provides detailed protocols and application notes for the spectrophotometric analysis of this compound binding to proteins and DNA.

Principle of Spectrophotometric Analysis of Binding

The binding of a small molecule like this compound to a larger biomolecule can be monitored by observing changes in their respective spectral properties.

  • UV-Vis Absorption Spectroscopy: The formation of a this compound-biomolecule complex can lead to shifts in the absorption maxima (hypsochromic/blue or bathochromic/red shift) and changes in molar absorptivity (hyperchromism or hypochromism). These changes indicate alterations in the electronic environment of the chromophores upon binding and can be used to confirm complex formation.[3][4]

  • Fluorescence Spectroscopy: Many proteins exhibit intrinsic fluorescence due to the presence of aromatic amino acid residues, primarily tryptophan and tyrosine. The binding of a ligand like this compound in the vicinity of these fluorophores can lead to quenching of the intrinsic protein fluorescence.[5] This quenching can occur through various mechanisms, including static quenching (formation of a non-fluorescent ground-state complex) and dynamic quenching (collisional deactivation of the excited state). Analysis of the quenching data allows for the determination of binding constants and the number of binding sites.[4] Additionally, some ligands like this compound may exhibit changes in their own fluorescence upon binding.[3]

Experimental Protocols

Protocol 1: Analysis of this compound Binding to Serum Albumin using Fluorescence Quenching

This protocol details the investigation of this compound binding to a model protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), by monitoring the quenching of the protein's intrinsic tryptophan fluorescence.

Materials:

  • This compound hydrate

  • Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)

  • Tris-HCl buffer (e.g., 0.05 M, pH 7.4) containing NaCl (e.g., 0.1 M)

  • Methanol or Dimethyl Sulfoxide (DMSO) for this compound stock solution

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of BSA or HSA (e.g., 1.0 x 10⁻⁴ M) in Tris-HCl buffer (pH 7.4).

    • Prepare a stock solution of this compound (e.g., 1.0 x 10⁻³ M) in methanol or DMSO.

    • Prepare a series of working solutions by titrating a fixed concentration of the protein solution with increasing concentrations of the this compound stock solution. Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid affecting the protein structure.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm or 295 nm to selectively excite the tryptophan residues of the protein.[6]

    • Record the fluorescence emission spectra in the range of 300-450 nm.[6]

    • Measure the fluorescence intensity of the protein solution alone (F₀) and in the presence of varying concentrations of this compound (F).

    • Correct the fluorescence data for the inner filter effect if necessary.

  • Data Analysis:

    • Analyze the fluorescence quenching data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] = 1 + Kqτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, [Q] is the concentration of the quencher, Ksv is the Stern-Volmer quenching constant, Kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher (typically ~10⁻⁸ s for biomolecules).

    • For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the double logarithm equation: log[(F₀-F)/F] = logKa + nlog[Q]

Protocol 2: Analysis of this compound-DNA Interaction using UV-Vis Spectroscopy

This protocol describes the investigation of this compound binding to calf thymus DNA (ctDNA) by observing changes in the UV-Vis absorption spectrum.

Materials:

  • This compound hydrate

  • Calf Thymus DNA (ctDNA)

  • Tris-HCl buffer (e.g., 0.05 M, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration of the DNA solution can be determined spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M⁻¹cm⁻¹).

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare two sets of solutions: one with a fixed concentration of this compound and varying concentrations of DNA, and another with a fixed concentration of DNA and varying concentrations of this compound.

  • UV-Vis Measurements:

    • Record the UV-Vis absorption spectra of this compound, DNA, and the this compound-DNA mixtures over a wavelength range of 200-500 nm.

    • Use the buffer solution as a blank.

  • Data Analysis:

    • Observe for hypochromism (decrease in absorbance) and/or a red shift (bathochromic shift) in the absorption bands of this compound upon the addition of DNA, which is indicative of intercalative binding.[7]

    • The binding constant (Kb) can be determined using the following equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) where εa, εf, and εb are the apparent, free, and bound molar extinction coefficients of this compound, respectively. A plot of [DNA]/(εa - εf) versus [DNA] gives a slope of 1/(εb - εf) and an intercept of 1/(Kb(εb - εf)), from which Kb can be calculated.

Data Presentation

The following tables summarize quantitative data from studies on this compound binding to various biomolecules.

Table 1: Binding Constants and Thermodynamic Parameters of this compound-Protein Interactions

ProteinMethodTemperature (K)Binding Constant (Ka) (M⁻¹)Stoichiometry (n)ΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)Reference
HSA Fluorescence Quenching2921.394 x 10⁵~18.97129.15-29.29 (at 298K)[8]
2981.489 x 10⁵[8]
3031.609 x 10⁵[8]
3101.717 x 10⁵[8]
BSA Fluorescence Spectroscopy2981.87 x 10⁵1---[6]
α2-Macroglobulin Fluorescence Spectroscopy2982.7 x 10⁴~1--Negative[4][9]
3033.7 x 10⁴[4]
3104.9 x 10⁴[4]

Table 2: Binding Constants of this compound-DNA Interactions

SystemMethodTemperature (K)Binding Constant (K) (M⁻¹)Reference
This compound-Eu(III) complex with ctDNA Fluorescence Spectroscopy2927.47 x 10⁴[7]
3018.89 x 10⁴[7]
3101.13 x 10⁵[7]
This compound with ctDNA Cyclic Voltammetry-1.7765 x 10⁷ (cm³mol⁻¹)[10]

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis cluster_interpretation Interpretation prep_this compound Prepare this compound Stock Solution (Methanol/DMSO) titration Prepare Titration Series (Fixed Biomolecule, Increasing this compound) prep_this compound->titration prep_bio Prepare Biomolecule Stock Solution (Protein/DNA in Buffer pH 7.4) prep_bio->titration uv_vis UV-Vis Spectrophotometry (200-500 nm) titration->uv_vis UV-Vis Studies fluorescence Fluorescence Spectrometry (Ex: 280/295 nm, Em: 300-450 nm) titration->fluorescence Fluorescence Studies spectral_shifts Analysis of Spectral Shifts (Hypochromism, Red/Blue Shift) uv_vis->spectral_shifts stern_volmer Stern-Volmer Analysis (Quenching Mechanism) fluorescence->stern_volmer binding_constants Binding Constant Calculation (Ka, Kb, n) stern_volmer->binding_constants thermo Thermodynamic Analysis (ΔH, ΔS, ΔG) binding_constants->thermo binding_mode Determine Binding Mode (Intercalation, Groove Binding, etc.) binding_constants->binding_mode binding_forces Identify Dominant Binding Forces (Hydrophobic, H-bonds, etc.) thermo->binding_forces spectral_shifts->binding_constants

General workflow for spectrophotometric analysis of this compound binding.

purine_nucleotide_cycle IMP IMP S_AMP Adenylosuccinate IMP->S_AMP GTP -> GDP + Pi AMP AMP S_AMP->AMP AMP->IMP H₂O -> NH₃ ADSS ADSS ADSS->S_AMP ADSL ADSL ADSL->AMP AMPD AMPD AMPD->IMP This compound This compound This compound->AMPD Inhibits

Inhibitory effect of this compound on the Purine Nucleotide Cycle (PNC).

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for researchers interested in the spectrophotometric analysis of this compound binding. These methods are fundamental in drug discovery and development for characterizing the interactions of small molecules with their biological targets. The provided quantitative data serves as a valuable reference for comparative studies. The visualized workflow and signaling pathway offer a clear overview of the experimental process and a potential mechanism of this compound's action, respectively. Further investigations, including techniques like Isothermal Titration Calorimetry (ITC) and Circular Dichroism (CD), can provide deeper insights into the thermodynamics and structural changes associated with this compound binding.

References

Application Notes and Protocols for In Vivo Studies of Morin Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various delivery systems for the flavonoid Morin, designed to enhance its bioavailability and therapeutic efficacy in in vivo studies. Detailed protocols for the preparation of selected delivery systems and for conducting in vivo experiments are included, along with a summary of key quantitative data and visualizations of relevant signaling pathways.

Introduction to this compound and the Need for Advanced Delivery Systems

This compound (3,5,7,2',4'-pentahydroxyflavone) is a natural flavonoid found in various plants, including members of the Moraceae family.[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] However, the therapeutic application of this compound is significantly hampered by its poor aqueous solubility, leading to low oral bioavailability and rapid metabolism and elimination from the body.[4][5] To overcome these limitations, various drug delivery systems have been developed to improve the solubility, stability, and in vivo performance of this compound.

Overview of this compound Delivery Systems

Several innovative delivery systems have been explored to enhance the in vivo efficacy of this compound. A summary of these systems and their impact on bioavailability is presented in Table 1.

Table 1: Summary of In Vivo Performance of this compound Delivery Systems

Delivery SystemAnimal ModelBioavailability EnhancementKey Findings
Mixed Micelles (Pluronic F127 and Tween 80)RatsAbsolute bioavailability increased from 0.4% to 11.2%Enhanced intestinal permeation via P-glycoprotein inhibition and opening of paracellular routes.[2][4]
Lipid-Cored PLGA Nanoparticles Mice5.6-fold enhancement in oral bioavailabilitySustained release of this compound over 24 hours and superior anti-inflammatory activity compared to free this compound.[6]
Mannosylated Liposomes Adjuvant-Induced Arthritic RatsTargeted delivery to synovial macrophagesSuppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17) and transcription factor NF-κB-p65.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex Rats4.2-fold increase in oral bioavailabilityImproved solubility and dissolution rate, leading to enhanced antihyperalgesic and anti-inflammatory effects at a lower dose.[7][8]
Nanosuspension RatsSignificant increase in oral bioavailabilityIncreased aqueous solubility and dissolution rate, leading to enhanced anticancer activity against human lung cancer cells.[5]

Experimental Protocols

Preparation of this compound-Loaded Mixed Micelles

This protocol describes the preparation of this compound-loaded mixed micelles using the thin-film hydration method, which has been shown to significantly enhance the oral bioavailability of this compound.[4][9]

Materials:

  • This compound

  • Pluronic® F127

  • Tween® 80

  • Ethanol

  • Deionized distilled water (DDW)

  • Round bottom flask

  • Rotary evaporator

  • Freeze dryer

  • Sonicator

  • Centrifuge

Protocol:

  • Dissolution: Dissolve 50 mg of this compound, 500 mg of Pluronic® F127, and 1 mg of Tween® 80 in ethanol in a round bottom flask. The ratio of this compound:Pluronic F127:Tween 80 should be 1:10:0.02 (w/w/w).[4][9]

  • Film Formation: Evaporate the ethanol using a rotary evaporator to form a thin film on the inner surface of the flask.

  • Drying: Further dry the film using a freeze dryer to remove any residual ethanol.[9]

  • Hydration: Hydrate the thin film with 30 mL of DDW at 37°C for 2 hours to form a micelle solution.[9]

  • Sonication: Sonicate the solution for 15 minutes to ensure the formation of uniform micelles.[9]

  • Purification: Centrifuge the mixed micelle solution at 13,000 rpm for 20 minutes to remove any unincorporated this compound.[9]

  • Characterization: Determine the this compound content in the mixed micelles using a UV spectrophotometer.

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol details the encapsulation of this compound in lipid-cored poly(lactide-co-glycolide) (PLGA) nanoparticles using the nanoprecipitation technique.[6]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Capryol™ 90 (CP90)

  • Span® 80

  • Tween® 80

  • Acetone

  • Ethanol

  • Deionized water

  • Bath sonicator

  • Magnetic stirrer

  • Ultrafiltration device

Protocol:

  • Organic Phase Preparation:

    • Co-dissolve 25 mg of PLGA and 2.5 mg or 5 mg of this compound in 5 mL of a 60:40 (v/v) mixture of acetone and ethanol.[6]

    • Add 150 µL of CP90 as the lipid core and 25 mg of Span® 80 as the lipophilic surfactant to the organic phase.[6]

    • Sonicate the organic phase in a bath sonicator for 10 minutes.[6]

  • Aqueous Phase Preparation: Prepare the aqueous phase consisting of 10 mL of 0.2% Tween® 80 in deionized water.[6]

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under stirring at 400 rpm.[6]

    • Continue stirring the resulting nanoparticle dispersion overnight at ambient conditions to allow for the complete evaporation of the organic solvents.[6]

  • Purification: Purify the nanoparticles by ultrafiltration.

  • Storage: Store the purified nanoparticles at 4°C until further use.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the oral bioavailability of this compound delivery systems in a rat model.

Animals:

  • Male Sprague-Dawley rats (180–220 g)

Protocol:

  • Acclimatization: Acclimate the rats to the housing conditions for at least 3-4 days prior to the experiment, with free access to food and water.

  • Fasting: Fast the rats for at least 12 hours before oral administration of the formulations, with free access to water.[9]

  • Administration:

    • Intravenous (IV) Group (for absolute bioavailability calculation): Administer a 10 mg/kg dose of this compound dissolved in a vehicle (e.g., dimethyl sulfoxide:polyethylene glycol:DDW at 2:6:2, v/v/v) via the femoral vein.[9]

    • Oral Group (Free this compound): Administer an oral dose of free this compound suspended in a suitable vehicle.

    • Oral Group (this compound Delivery System): Administer an oral dose of the this compound-loaded delivery system (e.g., mixed micelles, nanoparticles).

  • Blood Sampling:

    • Collect blood samples (approximately 250 µL each) from the femoral artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours) following oral administration.[9] For the IV group, collect samples at time points such as 0, 0.017, 0.083, 0.25, 0.5, 0.75, 1, 2, 4, 6, and 10 hours.[9]

  • Plasma Preparation: Centrifuge the blood samples at 13,000 rpm for 5 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.[9]

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC.

Adjuvant-Induced Arthritis (AIA) Model in Rats for Anti-inflammatory Studies

This protocol describes the induction of arthritis in rats to evaluate the anti-inflammatory efficacy of this compound delivery systems.

Materials:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Male Sprague-Dawley rats

Protocol:

  • Induction of Arthritis:

    • Inject 100 µL of CFA (e.g., 60 mg/mL) subcutaneously at the base of the tail of the rats on day 0.[10] Alternatively, inject 0.05 mL of CFA into the footpad of a rear paw.[11]

  • Disease Monitoring:

    • Monitor the rats for clinical signs of arthritis, which typically appear around day 9 or 10 after adjuvant injection.[10]

    • Assess disease progression by measuring ankle joint width or volume using a caliper or a water displacement device every other day.[10]

    • At the end of the study (e.g., day 14 or 21), determine paw weights as another measure of inflammation.[10]

  • Treatment:

    • Prophylactic Dosing: Begin administration of the this compound delivery system on day 0 and continue until the end of the study.[10]

    • Therapeutic Dosing: Begin administration after the onset of clinical signs of arthritis.

  • Evaluation of Efficacy:

    • Compare the clinical scores, joint measurements, and paw weights between the treated and control groups.

    • Conduct histological analysis of the joints to assess cartilage and bone erosion.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or joint tissue.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and cell survival.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[12][13][14] this compound's inhibitory action involves the suppression of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory subunit IκBα. This leads to the retention of the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[13][14]

NF_kappa_B_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK TNFR->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->IkappaB NF_kappa_B NF-κB (p65/p50) IkappaB->NF_kappa_B Nucleus Nucleus NF_kappa_B->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli. Specifically, this compound has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK.[2][14] By inhibiting these kinases, this compound can regulate downstream cellular processes, including inflammation and cell proliferation.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Cellular_Response Inflammatory Response Cell Proliferation Transcription_Factors->Cellular_Response This compound This compound This compound->ERK This compound->p38

Caption: this compound modulates the MAPK signaling pathway.

Experimental Workflow for In Vivo Studies

A typical experimental workflow for evaluating a novel this compound delivery system in an in vivo model is depicted below.

experimental_workflow Formulation 1. Formulation Development (e.g., Nanoparticles, Micelles) Characterization 2. Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization InVivo_Model 3. In Vivo Model Selection (e.g., Arthritis, Cancer Xenograft) Characterization->InVivo_Model Administration 4. Administration of Formulation (Oral, IV) InVivo_Model->Administration Data_Collection 5. Data Collection (Blood/Tissue Samples, Imaging) Administration->Data_Collection Analysis 6. Pharmacokinetic & Efficacy Analysis Data_Collection->Analysis Conclusion 7. Conclusion & Further Studies Analysis->Conclusion

Caption: Experimental workflow for in vivo studies.

Conclusion

The development of advanced drug delivery systems is crucial for unlocking the full therapeutic potential of promising natural compounds like this compound. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies to evaluate novel this compound formulations. By systematically improving bioavailability and targeting specific tissues or cells, these delivery systems can pave the way for the clinical translation of this compound for the treatment of a variety of diseases.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Morin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the neuroprotective potential of morin, a naturally occurring flavonoid. The protocols detailed below cover both in vitro and in vivo models of neurodegeneration, focusing on key mechanisms of action including antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Introduction to this compound's Neuroprotective Properties

This compound (3,5,7,2',4'-pentahydroxyflavone) is a bioflavonoid found in various plants, including those of the Moraceae family, wine, herbs, and fruits.[1][2] Accumulating evidence suggests that this compound possesses significant neuroprotective properties, making it a promising candidate for the development of therapies against neurodegenerative diseases such as Parkinson's disease and cerebral ischemia.[1][2][3] Its therapeutic potential is attributed to its ability to modulate critical cellular signaling pathways, thereby mitigating oxidative stress, neuroinflammation, and apoptosis.[2][3]

This compound's mechanisms of action are multifaceted. It has been shown to reduce the production of reactive oxygen species (ROS), enhance the expression of antioxidant enzymes, and inhibit inflammatory responses mediated by glial cells.[2][4][5] Furthermore, this compound can modulate apoptotic pathways, protecting neurons from cell death.[3][6]

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by influencing several key signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.

  • Nrf2/HO-1 Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1), which play a critical role in protecting cells from oxidative damage.[2]

  • NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[4][7] By suppressing NF-κB, this compound reduces the production of pro-inflammatory cytokines and mediators in the brain.[4][8]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for neuronal survival and growth. This compound has been demonstrated to activate this pathway, promoting cell survival and inhibiting apoptosis.[9]

  • TrkB/Akt Pathway: this compound has also been shown to modulate the Tropomyosin receptor kinase B (TrkB)/Akt pathway, which is involved in neuronal survival and plasticity.[6]

morin_signaling_pathways cluster_stress Cellular Stress (Oxidative, Inflammatory) cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes ROS ROS This compound This compound Inflammation Inflammation Nrf2 Nrf2/HO-1 This compound->Nrf2 NFkB NF-κB This compound->NFkB | PI3K_Akt PI3K/Akt This compound->PI3K_Akt TrkB_Akt TrkB/Akt This compound->TrkB_Akt Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory | Anti_apoptotic Anti-apoptotic Effects PI3K_Akt->Anti_apoptotic Neuronal_Survival Neuronal Survival TrkB_Akt->Neuronal_Survival Antioxidant->Neuronal_Survival Anti_inflammatory->Neuronal_Survival Anti_apoptotic->Neuronal_Survival

Caption: Key signaling pathways modulated by this compound for neuroprotection.

Experimental Design and Protocols

A thorough investigation of this compound's neuroprotective effects requires a combination of in vitro and in vivo experimental models.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) neurotoxicity Induction of Neurotoxicity (e.g., MPP+, H2O2, glutamate) cell_culture->neurotoxicity morin_treatment_vitro This compound Treatment (Dose-Response) neurotoxicity->morin_treatment_vitro viability_assays Cell Viability Assays (MTT, LDH) morin_treatment_vitro->viability_assays oxidative_stress_assays_vitro Oxidative Stress Assays (ROS, GSH) morin_treatment_vitro->oxidative_stress_assays_vitro apoptosis_assays_vitro Apoptosis Assays (TUNEL, Caspase Activity) morin_treatment_vitro->apoptosis_assays_vitro western_blot_vitro Western Blot Analysis (Signaling Proteins) morin_treatment_vitro->western_blot_vitro animal_model Animal Model of Neurodegeneration (e.g., MPTP, MCAO) morin_treatment_vivo This compound Administration (e.g., 30-50 mg/kg) animal_model->morin_treatment_vivo behavioral_tests Behavioral Assessments (e.g., Morris Water Maze) morin_treatment_vivo->behavioral_tests histopathology Histopathological Analysis (e.g., Nissl Staining) behavioral_tests->histopathology oxidative_stress_assays_vivo Oxidative Stress Markers (MDA, SOD in brain tissue) histopathology->oxidative_stress_assays_vivo neuroinflammation_assays_vivo Neuroinflammation Markers (Griess Assay for Nitrite) histopathology->neuroinflammation_assays_vivo apoptosis_assays_vivo Apoptosis Assessment (TUNEL Assay in brain sections) histopathology->apoptosis_assays_vivo western_blot_vivo Western Blot Analysis (Protein expression in brain lysates) histopathology->western_blot_vivo

Caption: General experimental workflow for this compound neuroprotection studies.
I. In Vitro Studies

In vitro models are essential for initial screening and mechanistic studies of this compound's neuroprotective effects at the cellular level.

1. Cell Culture and Induction of Neurotoxicity:

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or primary neuronal cultures are commonly used.

  • Neurotoxic Insults: To mimic neurodegenerative conditions, cells can be exposed to various toxins:

    • MPP+ (1-methyl-4-phenylpyridinium): To model Parkinson's disease.

    • Hydrogen Peroxide (H₂O₂): To induce oxidative stress.

    • Glutamate: To induce excitotoxicity.

    • Iodoacetic acid (IAA): To simulate ischemic energy depletion.[9]

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with a range of this compound concentrations to determine the optimal protective dose. A pre-treatment of 1-2 hours before the neurotoxic insult is a common approach.

3. Assessment of Neuroprotection:

  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells as a measure of cytotoxicity.[10]

  • Oxidative Stress Assays:

    • Intracellular ROS Measurement: Use fluorescent probes like DCFH-DA to quantify intracellular reactive oxygen species.

    • Glutathione (GSH) Assay: Measure the levels of the antioxidant glutathione.

  • Apoptosis Assays:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.[11][12]

    • Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3.[13]

  • Western Blot Analysis:

    • Investigate the effect of this compound on the expression and phosphorylation of key proteins in the Nrf2/HO-1, NF-κB, and PI3K/Akt signaling pathways.

II. In Vivo Studies

In vivo models are crucial for validating the neuroprotective effects of this compound in a whole organism and assessing its impact on behavioral outcomes.

1. Animal Models of Neurodegeneration:

  • MPTP-induced Parkinson's Disease Model: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice induces a Parkinson's-like pathology.[1][4]

  • Middle Cerebral Artery Occlusion (MCAO) Model: This surgical model in rats or mice mimics cerebral ischemia (stroke).[7][14]

  • Bilateral Common Carotid Artery Occlusion (BCCAO) Model: Another model for inducing global cerebral ischemia.[3]

2. This compound Administration:

  • This compound can be administered via intraperitoneal (i.p.) injection or oral gavage. Doses ranging from 30 mg/kg to 50 mg/kg have been shown to be effective in various studies.[6][7][15]

3. Behavioral Assessments:

  • Morris Water Maze: To assess spatial learning and memory deficits.[16][17][18][19]

  • Rotarod Test: To evaluate motor coordination and balance.[3]

  • Grip Strength Test: To measure muscle strength.[3]

4. Post-mortem Analysis:

  • Histopathology:

    • Nissl Staining: To visualize neuronal loss in specific brain regions (e.g., substantia nigra in the MPTP model).

    • Immunohistochemistry/Immunofluorescence: To detect markers of neuronal damage, glial activation (astrocytes and microglia), and protein aggregation.

  • Biochemical Assays on Brain Tissue:

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[20][21]

    • Neuroinflammation Markers:

      • Griess Assay: To measure nitrite levels, an indicator of nitric oxide production, in brain homogenates.[22][23][24][25][26]

      • ELISA: To quantify pro-inflammatory cytokines like TNF-α and IL-6.[27]

    • Apoptosis Assessment:

      • TUNEL Assay: On brain sections to identify apoptotic cells.[28][29]

    • Western Blot Analysis: To confirm the modulation of signaling pathways observed in vitro in brain tissue lysates.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured summary of representative quantitative data that can be generated from the proposed experiments.

Table 1: In Vitro Neuroprotective Effects of this compound

AssayNeurotoxinThis compound ConcentrationOutcome MeasureResult
Cell Viability
MTT AssayMPP+ (1 mM)10 µM% Cell ViabilityIncreased
LDH AssayH₂O₂ (200 µM)10 µM% CytotoxicityDecreased
Oxidative Stress
ROS ProductionH₂O₂ (200 µM)10 µMRelative FluorescenceDecreased
GSH LevelsMPP+ (1 mM)10 µMnmol/mg proteinIncreased
Apoptosis
TUNEL AssayMPP+ (1 mM)10 µM% TUNEL-positive cellsDecreased
Caspase-3 ActivityMPP+ (1 mM)10 µMRelative ActivityDecreased

Table 2: In Vivo Neuroprotective Effects of this compound

AssayAnimal ModelThis compound DoseOutcome MeasureResult
Behavioral
Morris Water MazeMCAO30 mg/kgEscape Latency (s)Decreased
Rotarod TestMPTP50 mg/kgLatency to Fall (s)Increased
Biochemical
MDA LevelsMCAO30 mg/kgnmol/mg proteinDecreased
SOD ActivityBCCAO30 mg/kgU/mg proteinIncreased
Nitrite LevelsMCAO30 mg/kgµMDecreased
Histological
Neuronal Cell CountMPTP50 mg/kg% of ControlIncreased
TUNEL-positive cellsMCAO30 mg/kg# of cells/fieldDecreased

Detailed Experimental Protocols

Protocol 1: Griess Assay for Nitrite Determination in Brain Homogenate

This protocol is for the colorimetric measurement of nitrite, a stable product of nitric oxide, as an indicator of neuroinflammation.[23]

Materials:

  • Griess Reagent Kit (containing Reagent A and Reagent B)

  • Sodium nitrite standard solution (1 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well flat-bottom plate

  • Spectrophotometer (plate reader)

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue in ice-cold PBS.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the sodium nitrite standard solution in PBS to generate a standard curve (e.g., 0-100 µM).

  • Assay Procedure:

    • Add 50 µL of standards and samples to separate wells of the 96-well plate.

    • Add 50 µL of Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the nitrite concentration in the samples from the curve.

Protocol 2: TUNEL Assay for Apoptosis Detection in Brain Sections

This protocol describes the detection of apoptotic cells in paraffin-embedded or frozen brain sections.[11]

Materials:

  • TUNEL Assay Kit

  • Deparaffinization and rehydration solutions (for paraffin sections)

  • Proteinase K

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate)

  • Equilibration buffer

  • TdT reaction mix (containing TdT enzyme and labeled nucleotides)

  • Stop/Wash buffer

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Slide Preparation:

    • Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix with 4% paraformaldehyde.

    • Wash slides with PBS.

  • Permeabilization:

    • Incubate slides with Proteinase K solution for 10-15 minutes at 37°C.[11]

    • Rinse with PBS.

    • Incubate with permeabilization buffer for 2 minutes on ice.

  • TUNEL Reaction:

    • Wash slides with PBS.

    • Apply equilibration buffer to the sections for 5-10 minutes at room temperature.

    • Prepare the TdT reaction mix according to the kit instructions.

    • Apply the TdT reaction mix to the sections and incubate for 1 hour at 37°C in a humidified chamber, protected from light.

  • Stopping the Reaction:

    • Add Stop/Wash buffer and incubate for 10 minutes at room temperature.

    • Wash with PBS.

  • Detection (for fluorescent kits):

    • If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.

    • Wash with PBS.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Wash with PBS and mount the coverslips.

  • Visualization:

    • Visualize the slides using a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green or red, depending on the kit), while all nuclei will be stained by DAPI (blue).

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol outlines the general procedure for detecting specific proteins in brain tissue lysates.[30][31][32][33][34]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, Nrf2, NF-κB, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize brain tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE:

    • Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control to compare protein expression levels between groups.

Protocol 4: Morris Water Maze for Spatial Memory Assessment

This protocol is a widely used behavioral test to evaluate hippocampal-dependent spatial learning and memory in rodents.[16][17][18][19]

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

  • An escape platform submerged 1-2 cm below the water surface.

  • Distal visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the pool wall from one of four randomized start locations.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Data Analysis:

  • Acquisition Phase: Analyze the learning curve by comparing the escape latencies and path lengths across days.

  • Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants to assess spatial memory retention.

References

Application Notes and Protocols: Assessing Cell Viability Following Morin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Morin (3,5,7,2',4'-pentahydroxyflavone), a naturally occurring flavonoid found in various plants of the Moraceae family, has garnered significant interest for its potential anti-cancer properties.[1] Preclinical studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in a range of cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on cell viability, focusing on key assays and the underlying molecular mechanisms.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cancer cell viability, apoptosis induction, and the expression of key apoptotic regulatory proteins.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
U937Human Leukemia48< 300 µg/mL
HCT-116Human Colon Carcinoma48< 350 µg/mL
K562Human Chronic Myeloid Leukemia48> 500
HL-60Human Promyelocytic Leukemia48~400
THP-1Human Acute Monocytic Leukemia48~350

Table 2: Effect of this compound on Apoptosis in U937 Human Leukemic Cells

This compound Concentration (µM)Treatment Time (h)Percentage of Apoptotic Cells (Annexin V+/PI-) (%)
0 (Control)48Baseline
10048Increased
20048Significantly Increased
30048Markedly Increased

Table 3: Modulation of Apoptotic Protein Expression by this compound in Cancer Cells

Target ProteinCell LineThis compound ConcentrationFold Change in Expression (Normalized to Control)
BaxU937Dose-dependentUpregulated
Bcl-2U937Dose-dependentDownregulated
Bax/Bcl-2 RatioPC1210 µMIncreased
Cleaved Caspase-3PC1245 µM (IC50 of Cadmium) + 10 µM this compoundDecreased (in a neuroprotection model)
Cleaved Caspase-3HCT-116Dose-dependentIncreased
Cleaved Caspase-8HCT-116Dose-dependentIncreased
Cleaved Caspase-9HCT-116Dose-dependentIncreased

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in Protocol 1.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Molecular Mechanisms

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cell Viability & Apoptosis Assays cluster_western_blot Molecular Analysis seed_cells Seed Cancer Cells morin_treatment This compound Treatment (Various Concentrations) seed_cells->morin_treatment incubation Incubation (24, 48, 72h) morin_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay annexin_v_pi Annexin V/PI Staining incubation->annexin_v_pi protein_extraction Protein Extraction incubation->protein_extraction cell_viability Cell Viability (IC50) mtt_assay->cell_viability Measure Metabolic Activity flow_cytometry Flow Cytometry annexin_v_pi->flow_cytometry Quantify Apoptotic Cells apoptotic_cells Apoptosis Percentage western_blot Western Blot protein_extraction->western_blot protein_expression Protein Expression (Bax, Bcl-2, Caspases, etc.) western_blot->protein_expression morin_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound FasR Fas Receptor (Upregulation) This compound->FasR Bcl2 Bcl-2 (Inhibition) This compound->Bcl2 Bax Bax (Activation) This compound->Bax Caspase8 Caspase-8 (Activation) FasR->Caspase8 Caspase3 Caspase-3 (Activation) Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c (Release) Mitochondrion->CytochromeC Caspase9 Caspase-9 (Activation) CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis morin_akt_pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_downstream Downstream Effects This compound This compound PI3K PI3K This compound->PI3K inhibits pAkt p-Akt (Phosphorylated Akt) This compound->pAkt inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->pAkt activates Akt Akt Bcl2_family Bcl-2 Family (e.g., Bad phosphorylation) pAkt->Bcl2_family inhibits Cell_Survival Cell Survival pAkt->Cell_Survival Cell_Proliferation Cell Proliferation pAkt->Cell_Proliferation

References

Morin Dosage for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Morin dosage and administration in preclinical animal studies. The information is compiled from various scientific studies to guide researchers in designing experiments to evaluate the therapeutic potential of this compound.

Summary of this compound Dosages in Animal Models

The following table summarizes the effective dosages of this compound used in various animal models for different therapeutic applications. It is crucial to note that the optimal dosage can vary depending on the animal species, disease model, and administration route.

Animal ModelDisease/ConditionDosageRoute of AdministrationTreatment DurationObserved Effects
MiceParkinson's Disease (MPTP-induced)20-100 mg/kgIntraperitoneal (i.p.)Prior to MPTP administrationAttenuated behavioral deficits, dopaminergic neuronal death, and striatal dopamine depletion.[1]
MiceParkinson's Disease (MPTP-induced)30 mg/kg (in diet)Dietary34 daysPrevented motor dysfunction and ameliorated dopaminergic neuronal damage.[2][3]
RatsAlzheimer's Disease (Aβ1-42-induced)20 mg/kgOral gavage14 consecutive daysImproved memory function, strengthened the antioxidant system, and inhibited neuroinflammation.[4]
RatsChronic Experimental Colitis (TNBS-induced)25 mg/kgOralDaily for 4 weeksFacilitated tissue recovery and reduced colonic inflammation.[5]
RatsParacetamol-induced Liver Toxicity50 and 100 mg/kgOral14 daysDecreased liver enzymes and inflammatory markers, and increased antioxidant levels.[6][7]
RatsDoxorubicin-induced Hepatorenal Toxicity100 mg/kgOral7 daysAbrogated oxidative stress and inflammation in the liver and kidneys.[8]
MiceBreast Cancer (Xenograft)10 and 50 mg/kgIntraperitoneal (i.p.)Daily for 45 daysReduced tumor growth.[9]
RatsMammary Carcinogenesis (DMBA-induced)10 and 100 mg/kgNot specifiedNot specifiedSuppressed tumor characteristics.[10]
RatsSubchronic Toxicity299-356 mg/kg/day (NOAEL)Dietary13 weeksNo observed adverse effects at this level.[11]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Neuroprotective Effects of this compound in a Parkinson's Disease Mouse Model

This protocol is based on studies investigating the neuroprotective effects of this compound against MPTP-induced neurotoxicity.[1][2][3][12]

a. Animal Model:

  • Species: C57BL/6 mice

  • Induction of Parkinson's Disease: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg, intraperitoneally (i.p.), once daily for 5 consecutive days.

b. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle such as dimethyl sulfoxide (DMSO) and then dilute with saline.

  • Dosage: 20-100 mg/kg body weight.

  • Route: Intraperitoneal (i.p.) injection.

  • Schedule: Administer this compound 30 minutes prior to each MPTP injection.

c. Assessment of Neuroprotection:

  • Behavioral Tests: Conduct tests such as the rotarod test and pole test to assess motor coordination and balance.

  • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

experimental_workflow_PD cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment MPTP MPTP Injection (30 mg/kg, i.p., 5 days) Behavior Behavioral Tests MPTP->Behavior Neurochem Neurochemical Analysis MPTP->Neurochem Histo Histological Analysis MPTP->Histo This compound This compound Administration (20-100 mg/kg, i.p.) This compound->MPTP 30 min prior

Workflow for Parkinson's Disease Study

Anti-inflammatory Effects of this compound in a Rat Colitis Model

This protocol is adapted from a study evaluating the anti-inflammatory properties of this compound in a model of chronic intestinal inflammation.[5]

a. Animal Model:

  • Species: Wistar rats

  • Induction of Colitis: Induce colitis by a single intracolonic instillation of 30 mg of trinitrobenzenesulphonic acid (TNBS) dissolved in 0.25 mL of 50% ethanol.

b. This compound Administration:

  • Preparation: Prepare a suspension of this compound in a suitable vehicle like carboxymethyl cellulose.

  • Dosage: 25 mg/kg body weight.

  • Route: Oral administration.

  • Schedule: Administer daily for 4 weeks following the induction of colitis.

c. Assessment of Anti-inflammatory Effects:

  • Macroscopic and Microscopic Evaluation: Score the colonic damage visually and examine tissue sections for histological changes.

  • Biochemical Markers: Measure levels of myeloperoxidase (MPO) activity, leukotriene B4, interleukin-1β, glutathione, and malondialdehyde in colonic tissue.

experimental_workflow_colitis Induction Colitis Induction (TNBS) Treatment This compound Administration (25 mg/kg, oral, 4 weeks) Induction->Treatment Assessment Assessment of Colonic Inflammation Treatment->Assessment Macroscopic Macroscopic Scoring Assessment->Macroscopic Microscopic Microscopic Analysis Assessment->Microscopic Biochemical Biochemical Markers Assessment->Biochemical

Workflow for Colitis Study

Signaling Pathway

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. One of the prominent mechanisms involves the inhibition of the NF-κB pathway.[13] this compound's intervention can lead to a downstream reduction in the production of pro-inflammatory cytokines.[3]

signaling_pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) NFkB->Cytokines Promotes Inflammation Inflammation Cytokines->Inflammation

This compound's Anti-inflammatory Pathway

General Considerations for Animal Studies

  • Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous) significantly impacts the bioavailability and efficacy of this compound.[14][15][16][17] Oral administration is convenient but may result in lower bioavailability due to first-pass metabolism.[18] Parenteral routes, such as intraperitoneal or intravenous injections, bypass this and can lead to higher systemic concentrations.[14][16]

  • Vehicle Selection: this compound is poorly soluble in water. Therefore, an appropriate vehicle is necessary for its administration. Common vehicles include dimethyl sulfoxide (DMSO), carboxymethyl cellulose, or Tween 80, often diluted in saline or phosphate-buffered saline (PBS). The vehicle's potential toxicity should be evaluated in control groups.

  • Toxicity: Acute and sub-chronic toxicity studies have shown that this compound is generally well-tolerated over a wide range of doses.[18] A 13-week study in F344 rats established a no-observed-adverse-effect level (NOAEL) of approximately 300 mg/kg/day when administered in the diet.[11][18] However, at very high doses, some changes in liver and kidney parameters have been observed.[11]

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Procedures should be designed to minimize animal suffering.[19]

References

Troubleshooting & Optimization

Technical Support Center: Improving Morin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of morin. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

A1: this compound is a flavonoid that exhibits very low water solubility, reported to be approximately 28.7 μg/mL in distilled water.[1] This inherent hydrophobicity is the primary reason for precipitation in aqueous solutions. The issue is often exacerbated when a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer. This "solvent-shift" occurs because the final concentration of the organic solvent is too low to maintain this compound's solubility, causing it to crash out of the solution.[2]

Q2: I'm observing a yellow-to-brown color change and degradation in my this compound solution. What is happening?

A2: this compound is sensitive to pH, temperature, and light.[1] In basic solutions (e.g., pH 9.0), this compound is significantly more soluble but also degrades rapidly, which can be observed by a color change from yellow to brown.[1][3][4] It is most stable in acidic to neutral pH (1.2 to 7.4) under dark conditions at room temperature.[1]

Q3: Can I adjust the pH to improve this compound's solubility?

A3: Yes, pH adjustment is a straightforward method to enhance this compound's solubility. Its solubility is pH-dependent, increasing significantly as the pH becomes more basic.[1] For example, the solubility increases more than 3-fold when moving from pH 7.0 to 7.4, and it is dramatically higher at pH 9.0.[1] However, the major drawback is the increased degradation of this compound at higher pH values.[1][3] Therefore, this method is only suitable for applications where short-term solubility is required and potential degradation is not a confounding factor.

Q4: What are the most common advanced techniques to significantly improve this compound's solubility and bioavailability?

A4: For applications requiring stable and significantly enhanced solubility, several advanced formulation strategies are employed:

  • Complexation with Cyclodextrins: This is a highly effective method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity where this compound can be encapsulated.[5][6] This complexation dramatically increases aqueous solubility, dissolution rate, and bioavailability.[7][8]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to enhanced solubility and dissolution velocity.[9][10][11] Amorphous nano this compound has been shown to outperform the native molecule in both anticancer activity and oral bioavailability.[9]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix (like PVP or PEG) in a solid state.[12][13][14] This can convert crystalline this compound into a more soluble amorphous state, improving wettability and dissolution.[13][15]

  • Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles, such as those made from human serum albumin (HSA) or solid lipids (SLNs), can improve its solubility and provide a sustained release profile.[16][17][18][19]

Troubleshooting Guide

This guide provides a systematic workflow for addressing this compound precipitation during your experiments.

G start This compound Precipitation Observed check_purity 1. Verify Compound Identity & Purity start->check_purity simple_methods 2. Attempt Simple Solubilization check_purity->simple_methods If pure fail Issue Persists? Consider Alternative check_purity->fail If impure ph_adjust 3. Adjust pH (e.g., to pH 7.4 or higher) simple_methods->ph_adjust If simple agitation/ heating fails cosolvent 4. Use a Co-solvent (e.g., Ethanol, PEG 400) ph_adjust->cosolvent If degradation occurs or solubility is insufficient success Solubility Achieved ph_adjust->success If stable & soluble advanced_methods 5. Employ Advanced Formulation Strategy cosolvent->advanced_methods If precipitation persists or solvent is incompatible cosolvent->success If soluble & non-toxic for assay cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin nanotech Nanotechnology (Nanosuspension, SLNs) advanced_methods->nanotech solid_disp Solid Dispersion advanced_methods->solid_disp cyclodextrin->success nanotech->success solid_disp->success

Caption: A troubleshooting workflow for resolving this compound solubility issues.

Quantitative Data on Solubility Enhancement

The following table summarizes the quantitative improvements in this compound solubility achieved through various methods.

MethodVehicle / CarrierBase SolventResulting Solubility / ImprovementReference
pH Adjustment 0.1 N HClAqueous32.69 ± 1.63 µg/mL[1]
Sodium Acetate BufferAqueous14.88 ± 2.43 µg/mL[1]
Distilled WaterAqueous28.72 ± 0.97 µg/mL[1]
Phosphate Buffer SalineAqueous54.86 ± 2.05 µg/mL[1]
Tris Base BufferAqueous505.09 ± 14.61 µg/mL[1]
Complexation Hydroxypropyl-β-CD (HP-β-CD)Water~100-fold increase[20]
Sulfobutylether-β-CD (SBE-β-CD)Water~115-fold increase[20]
Nanosuspension N/AAqueousSignificant increase in aqueous solubility[9]
Mixed Micelles PluronicF127 & Tween80AqueousEnhanced solubility and permeation[21]

Experimental Protocols

Protocol 1: Determining this compound Solubility by pH (Shake-Flask Method)

This protocol is adapted from the shake-flask method used to determine pH-dependent solubility.[1]

  • Preparation: Prepare a series of aqueous solutions with different pH values (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 5.0, PBS for pH 7.4, Tris buffer for pH 9.0).

  • Addition: Add an excess amount of this compound hydrate powder to amber-colored glass vials containing a known volume (e.g., 10 mL) of each buffer.

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 37°C) for 12-24 hours to ensure equilibrium is reached.

  • Filtration: After equilibration, allow the solutions to stand, then filter the supernatant through a 0.22 µm membrane filter to remove undissolved this compound.

  • Quantification: Analyze the this compound concentration in the filtrate using a validated analytical method, such as HPLC.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol describes a common method for preparing solid this compound-cyclodextrin complexes to enhance solubility.[7][8]

G step1 1. Dissolve HP-β-CD in deionized water step2 2. Add this compound (1:1 molar ratio) to the CD solution step1->step2 step3 3. Stir magnetically for 24-48 hours at RT step2->step3 step4 4. Filter the solution (0.45 µm filter) step3->step4 step5 5. Freeze the solution (e.g., at -80°C) step4->step5 step6 6. Lyophilize (Freeze-dry) for 48h to obtain powder step5->step6

Caption: Experimental workflow for this compound-cyclodextrin complex preparation.

  • Dissolution: Dissolve the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water with stirring.

  • Addition of this compound: Add this compound to the cyclodextrin solution. A 1:1 molar ratio is often used as a starting point.[7][8]

  • Complexation: Stir the mixture continuously at room temperature for 24 to 48 hours to allow for the formation of the inclusion complex. The solution should become clear as the this compound is encapsulated.

  • Filtration: Filter the resulting solution through a 0.45 µm filter to remove any un-complexed this compound particles.

  • Freezing: Freeze the filtered solution completely (e.g., at -80°C).

  • Lyophilization: Lyophilize (freeze-dry) the frozen solution for at least 48 hours to remove the water, yielding a solid powder of the this compound/cyclodextrin inclusion complex. This powder can be readily dissolved in aqueous solutions.

Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is a general method for preparing solid dispersions to improve the dissolution of hydrophobic compounds like this compound.[22][23]

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Poloxamer 188 or PVP K30) in a suitable organic solvent, such as ethanol or methanol.[12][22]

  • Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This process leaves a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Collection: Scrape the dried solid dispersion from the flask.

  • Pulverization: Pulverize the collected solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine powder with uniform particle size. This powder should exhibit enhanced dissolution in aqueous media compared to pure this compound.

References

Morin Stability in Physiological Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of morin in physiological buffers. Accurate and stable concentrations of this compound are critical for reliable experimental outcomes. This guide addresses common challenges to help ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability in physiological buffers?

A1: The stability of this compound hydrate (MH) is significantly influenced by pH, light, and temperature.[1][2][3] Of these, pH and light are the most critical factors.[1][2][4] this compound is particularly unstable in alkaline conditions, showing rapid degradation at pH 9.0.[1][4][3] It exhibits greater stability in acidic to neutral pH ranges (1.2-7.4).[1][3] Exposure to light accelerates degradation, more so than temperature variations.[1][4][3]

Q2: I observed a color change in my this compound solution. What does this indicate?

A2: A color change in your this compound solution, particularly a shift to a yellow or brownish hue, is a common indicator of degradation, especially in alkaline buffers (pH > 8.0).[1][4] This is often due to the oxidation of the this compound molecule.[1][4][5]

Q3: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

A3: Cloudiness or precipitation can occur due to several reasons:

  • Low Solubility: this compound has poor aqueous solubility, which is pH-dependent and increases with higher pH.[1][6][2] If the concentration of this compound exceeds its solubility limit in the chosen buffer, it will precipitate.

  • Buffer Composition: High concentrations of salts in the buffer can sometimes lead to the precipitation of dissolved compounds, a phenomenon known as "salting out."[7]

  • Temperature Changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.

Q4: How should I prepare and store my this compound stock solutions to ensure stability?

A4: To maximize stability, prepare this compound stock solutions in a solvent like ethanol or DMSO, where it is more soluble.[8] For working solutions in physiological buffers, it is recommended to prepare them fresh before each experiment. If short-term storage is necessary, store the solutions at room temperature (25°C) in the dark.[1][3] Avoid freezing solutions, especially in the presence of light, as this has been shown to increase degradation.[1][4][3]

Q5: Are the degradation products of this compound toxic to cells?

A5: While specific data on the toxicity of all this compound degradation products is limited, studies on similar compounds suggest that degradation products may have reduced biological activity and potentially lower cytotoxicity compared to the parent compound.[9] However, it is always best to minimize degradation to ensure that the observed biological effects are attributable to this compound itself. General toxicity studies on this compound indicate it is well-tolerated with low toxicity.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in physiological buffers.

Problem Possible Cause Recommended Solution
Inconsistent experimental results This compound degradation leading to variable active concentrations.Prepare fresh this compound solutions for each experiment from a stock solution. Protect solutions from light by using amber vials or covering with aluminum foil. Maintain a consistent, slightly acidic to neutral pH (6.0-7.4) for your buffer.
Precipitate forms upon dilution of stock solution into buffer The concentration of this compound in the final working solution exceeds its solubility in the aqueous buffer.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., ethanol or DMSO) in the final solution, ensuring the final solvent concentration is compatible with your experimental system. Slightly increasing the pH of the buffer may improve solubility, but be mindful of the trade-off with stability.[1]
Loss of antioxidant activity in assays Degradation of this compound, which is the active antioxidant.Confirm the pH of your assay buffer; alkaline conditions can rapidly degrade this compound.[1][4] Run a control to measure the stability of this compound in the buffer over the time course of the experiment. Consider using a more stable antioxidant as a positive control.
Unexpected pH shift in the buffer after adding this compound The this compound stock solution (e.g., dissolved in an acidic or basic solvent) is altering the pH of the final working solution.Check the pH of your final working solution after adding the this compound stock. Adjust the pH of the working solution as needed with dilute acid or base.

Quantitative Data Summary

The stability of this compound hydrate (MH) is highly dependent on the pH of the physiological buffer and storage conditions. The following tables summarize key quantitative data on its solubility and degradation.

Table 1: Solubility of this compound Hydrate in Different Physiological Solutions at Room Temperature

Solvent pH Solubility (μg/mL)
0.1 N HCl1.232.69 ± 1.63
Sodium Acetate Buffer5.014.88 ± 2.43
Double Distilled Water7.028.72 ± 0.97
Phosphate Buffer Saline (PBS)7.454.86 ± 2.05
Tris Base Buffer9.0505.9 ± 14.61
Data from a study by Kumar et al. (2018).[1]

Table 2: Degradation of this compound Hydrate (25 μg/mL) after 96 hours under Different Storage Conditions

pH RT Light (%) RT Dark (%) Freeze Light (%) Freeze Dark (%)
1.2 30.4110.7346.0269.46
5.0 42.7512.1282.9110.46
7.0 26.7410.3680.4815.28
7.4 48.2613.1877.689.22
9.0 ~94~93.2~93.433.4
RT = Room Temperature (25°C), Freeze = Refrigeration Temperature (4°C). Data compiled from a study by Kumar et al. (2018).[1][4]

Experimental Protocols

Protocol: Assessment of this compound Stability in a Physiological Buffer

This protocol outlines a general method for determining the stability of this compound in a specific physiological buffer using UV-Visible spectrophotometry.

Materials:

  • This compound hydrate (MH)

  • Ethanol (or DMSO) for stock solution

  • Physiological buffer of choice (e.g., PBS, pH 7.4)

  • UV-Visible Spectrophotometer

  • Amber glass vials

  • 0.22 μm membrane filters

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol.[1] Ensure it is fully dissolved.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the physiological buffer to achieve the desired final concentration (e.g., 25 μg/mL).[1] The final concentration of ethanol should be kept low (e.g., <1% v/v) to minimize its effect on the experiment.

  • Stability Study:

    • Divide the working solution into different amber vials for each time point and storage condition to be tested (e.g., room temperature/dark, room temperature/light, 4°C/dark, 4°C/light).[1]

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72, 96 hours), take an aliquot from the respective vial.

  • Analysis:

    • Measure the absorbance of the aliquot at the maximum wavelength (λmax) of this compound in the specific buffer using a UV-Visible spectrophotometer.[1] The λmax may vary slightly depending on the pH.[1]

    • The percentage of this compound remaining can be calculated using the following formula: % this compound Remaining = (Absorbance at time t / Absorbance at time 0) * 100

  • Data Interpretation:

    • Plot the percentage of this compound remaining against time for each condition to determine the degradation kinetics.

Visualizations

Diagram 1: Factors Influencing this compound Stability

cluster_pH pH Effects cluster_Light Light Effects Morin_Stability This compound Stability pH pH Morin_Stability->pH Light Light Exposure Morin_Stability->Light Temperature Temperature Morin_Stability->Temperature Buffer_Composition Buffer Composition Morin_Stability->Buffer_Composition Acidic_Neutral Acidic to Neutral (pH 1.2-7.4) More Stable pH->Acidic_Neutral favors Alkaline Alkaline (pH > 8.0) Rapid Degradation pH->Alkaline disfavors Dark Dark More Stable Light->Dark favors Light_Exposure Light Accelerated Degradation Light->Light_Exposure disfavors

Caption: Key environmental factors affecting the stability of this compound in solutions.

Diagram 2: Proposed Degradation Pathway of this compound in Alkaline Medium

This compound This compound Deprotonation Deprotonation of Hydroxyl Groups This compound->Deprotonation Alkaline pH (e.g., pH 9.0) Oxidation Oxidation Deprotonation->Oxidation Increased electron density on B ring Degradation_Products Degradation Products (e.g., Cinnamoyl System) Oxidation->Degradation_Products

Caption: Simplified pathway of this compound degradation under alkaline conditions.[5]

Diagram 3: Experimental Workflow for this compound Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in Ethanol/DMSO) Working_Solution Prepare Working Solution in Physiological Buffer Stock_Solution->Working_Solution Incubate Incubate under Varying Conditions (Light, Temp, pH) Working_Solution->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots Spectro Measure Absorbance (UV-Vis) Aliquots->Spectro Calculate Calculate % This compound Remaining Spectro->Calculate

Caption: A typical workflow for evaluating the stability of this compound in a buffer.

References

Technical Support Center: Overcoming Morin Autofluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with morin autofluorescence in microscopy experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is it used in fluorescence microscopy?

This compound (2′,3,4′,5,7-pentahydroxyflavone) is a natural flavonoid compound that acts as a fluorescent probe. It is commonly used to detect and visualize certain metal ions, such as aluminum, beryllium, and zinc, within cells and tissues. Upon binding to these ions, this compound's fluorescence properties change, allowing for their localization and quantification.

Q2: What is autofluorescence and how does it interfere with this compound imaging?

Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, and extracellular matrix components (e.g., collagen and elastin), when they are excited by light. This intrinsic fluorescence can obscure the specific signal from this compound, making it difficult to distinguish the target signal from the background noise, leading to inaccurate data interpretation.

Q3: What are the common sources of autofluorescence in microscopy?

Several factors can contribute to autofluorescence in biological samples:

  • Endogenous Fluorophores: Molecules like NADH, FAD (flavin adenine dinucleotide), lipofuscin, collagen, and elastin naturally fluoresce.

  • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines and proteins in the tissue.

  • Sample Preparation: The composition of the mounting medium can sometimes contribute to background fluorescence.

Troubleshooting Guide: High this compound Autofluorescence

This guide provides systematic steps to identify and resolve issues with high autofluorescence when using this compound in microscopy.

Problem: Weak or no this compound signal, but high background fluorescence.
  • Possible Cause 1: Suboptimal Staining Protocol.

    • Solution: Optimize the this compound concentration and incubation time. Ensure the pH of the staining solution is appropriate for this compound binding to the target ion.

  • Possible Cause 2: Autofluorescence Overpowering the Signal.

    • Solution: Implement a pre-acquisition autofluorescence reduction technique such as photobleaching or chemical quenching.

Problem: this compound signal is visible but difficult to distinguish from the background.
  • Possible Cause 1: Spectral Overlap between this compound and Autofluorescence.

    • Solution: Utilize spectral unmixing techniques to computationally separate the two signals.

  • Possible Cause 2: Similar Fluorescence Lifetimes.

    • Solution: Employ time-resolved fluorescence microscopy (TRFM) or fluorescence lifetime imaging microscopy (FLIM) to differentiate between this compound and autofluorescence based on their distinct fluorescence decay rates.

Experimental Protocols

Here are detailed methodologies for key experiments to overcome this compound autofluorescence.

Protocol 1: Photobleaching for Autofluorescence Reduction

Photobleaching intentionally uses high-intensity light to destroy autofluorescent molecules before acquiring the final image.

Materials:

  • Fluorescence microscope with a stable, high-intensity light source (e.g., mercury or xenon arc lamp, or a high-power LED).

  • Your this compound-stained sample.

  • Appropriate filter cubes for excitation of autofluorescence (e.g., DAPI or FITC filter sets).

Procedure:

  • Sample Preparation: Prepare your this compound-stained sample as per your standard protocol.

  • Locate Region of Interest: Place the slide on the microscope stage and locate the area you wish to image.

  • Photobleaching:

    • Select a broad-spectrum excitation filter (e.g., a DAPI or FITC filter cube) to excite the majority of autofluorescent species.

    • Expose the region of interest to continuous high-intensity illumination. The duration can range from several minutes to over an hour, depending on the sample and the intensity of the light source.[1]

    • Caution: Monitor the sample periodically to avoid phototoxicity or damage to the tissue, especially in live-cell imaging.

  • Image Acquisition: After photobleaching, switch to the appropriate filter set for this compound and acquire your image using standard imaging parameters.

Protocol 2: Spectral Imaging and Linear Unmixing

This computational technique separates the emission spectra of this compound and autofluorescence.[2][3][4]

Procedure:

  • Acquire Reference Spectra:

    • This compound Reference: On a control sample stained only with this compound (in a region with minimal autofluorescence), acquire a lambda stack (a series of images at different emission wavelengths).

    • Autofluorescence Reference: On an unstained control sample, acquire a lambda stack to capture the emission spectrum of the autofluorescence.

  • Acquire Image of Experimental Sample: On your experimental sample containing both this compound and autofluorescence, acquire a lambda stack using the same settings as for the reference spectra.

  • Perform Linear Unmixing:

    • Use imaging software with spectral unmixing capabilities (e.g., ZEN [Zeiss], LAS X [Leica], NIS-Elements [Nikon], or ImageJ/Fiji with appropriate plugins).

    • Input the reference spectra for this compound and autofluorescence.

    • The software will then calculate the contribution of each spectrum to every pixel in your experimental image, generating separate images for the this compound signal and the autofluorescence.[2][3]

Protocol 3: Time-Resolved Fluorescence Microscopy (TRFM) / Fluorescence Lifetime Imaging Microscopy (FLIM)

This technique differentiates fluorophores based on their fluorescence lifetime, which is the average time a molecule remains in an excited state before emitting a photon.[5][6]

Procedure:

  • System Setup: Use a microscope equipped with a pulsed laser and a time-correlated single photon counting (TCSPC) or frequency-domain FLIM system.

  • Image Acquisition: Acquire FLIM data from your sample. The system will record the arrival times of photons after each laser pulse for every pixel in the image.

  • Data Analysis:

    • Fit the fluorescence decay data for each pixel to an exponential decay model.

    • Generate a fluorescence lifetime map of your image.

    • Since this compound and endogenous autofluorophores have different fluorescence lifetimes, you can segment the image based on these lifetime values to isolate the this compound signal.

Data Presentation

The following tables summarize key quantitative data for overcoming this compound autofluorescence.

Table 1: Comparison of Autofluorescence Reduction Techniques

TechniquePrincipleAdvantagesDisadvantages
Photobleaching Destruction of fluorophores by high-intensity lightSimple to implement with standard microscopesCan cause photodamage to the sample; not suitable for all fluorophores
Spectral Unmixing Computational separation of emission spectraHigh specificity; can separate multiple overlapping signalsRequires a spectral detector and appropriate software; reference spectra are needed
Time-Resolved Microscopy (FLIM) Separation based on fluorescence lifetimeHighly sensitive; independent of fluorophore concentrationRequires specialized and expensive equipment; data analysis can be complex

Table 2: Typical Fluorescence Lifetimes of this compound and Common Autofluorescent Species

FluorophoreTypical Fluorescence Lifetime (ns)
This compound-Al³⁺ complex ~1.5 - 2.5
NADH (free) ~0.4
NADH (protein-bound) ~1.0 - 4.0
FAD ~2.0 - 3.0
Collagen ~1.0 - 5.0
Elastin ~2.0 - 4.0
Lipofuscin Broad distribution, ~1.0 - 8.0

Note: These values can vary depending on the local microenvironment (e.g., pH, viscosity, binding partners).

Visualizations

Logical Relationships and Workflows

TroubleshootingWorkflow Start High Autofluorescence Observed CheckStaining Is this compound Staining Optimal? Start->CheckStaining OptimizeStaining Optimize this compound Concentration, Incubation Time, and pH CheckStaining->OptimizeStaining No PreAcquisition Implement Pre-Acquisition Autofluorescence Reduction CheckStaining->PreAcquisition Yes OptimizeStaining->CheckStaining Photobleaching Photobleaching PreAcquisition->Photobleaching ChemicalQuenching Chemical Quenching (e.g., Sudan Black B) PreAcquisition->ChemicalQuenching PostAcquisition Utilize Post-Acquisition Signal Separation SpectralUnmixing Spectral Unmixing PostAcquisition->SpectralUnmixing FLIM Time-Resolved Microscopy (FLIM) PostAcquisition->FLIM Photobleaching->PostAcquisition ChemicalQuenching->PostAcquisition AcquireImage Acquire High-Quality Image SpectralUnmixing->AcquireImage FLIM->AcquireImage SpectralUnmixingWorkflow cluster_Controls Control Samples cluster_Experiment Experimental Sample MorinControl This compound-only Sample AcquireMorinRef Acquire this compound Reference Spectrum MorinControl->AcquireMorinRef AutofluorescenceControl Unstained Sample AcquireAutofluorescenceRef Acquire Autofluorescence Reference Spectrum AutofluorescenceControl->AcquireAutofluorescenceRef ExperimentalSample This compound-stained Sample AcquireExpLambda Acquire Experimental Lambda Stack ExperimentalSample->AcquireExpLambda PerformUnmixing Perform Linear Unmixing AcquireMorinRef->PerformUnmixing AcquireAutofluorescenceRef->PerformUnmixing AcquireExpLambda->PerformUnmixing SeparatedSignals Separated this compound and Autofluorescence Images PerformUnmixing->SeparatedSignals FLIMPrinciple PulsedLaser Pulsed Laser Excitation Sample Sample with this compound and Autofluorescence PulsedLaser->Sample PhotonEmission Photon Emission Sample->PhotonEmission Detector Time-Correlated Single Photon Counting (TCSPC) PhotonEmission->Detector DataAnalysis Fluorescence Decay Analysis Detector->DataAnalysis LifetimeMap Fluorescence Lifetime Map DataAnalysis->LifetimeMap SignalSeparation Signal Separation based on Distinct Lifetimes LifetimeMap->SignalSeparation

References

Technical Support Center: Optimizing Morin Concentration for Anti-Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of morin in anti-cancer studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its reported anti-cancer properties?

This compound (3,5,7,2',4'-pentahydroxyflavone) is a natural flavonoid found in various plants, including members of the Moraceae family like mulberry and fig.[1][2] It has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and significant anti-cancer effects against various cancer types.[1][3][4] this compound exerts its anti-cancer effects through multiple mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell migration, invasion, and adhesion.[2][3][5][6][7]

2. Which signaling pathways are modulated by this compound in cancer cells?

This compound has been shown to modulate several key signaling pathways involved in cancer progression.[3] These include:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism for this compound-induced apoptosis and autophagy.[3][6][8]

  • NF-κB Signaling Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[3][9][10]

  • MAPK Pathway (ERK, JNK, p38): this compound can inactivate the MAPK pathways, which are involved in cell proliferation and metastasis.[3][11]

  • STAT3 Signaling Pathway: Inhibition of STAT3 phosphorylation by this compound can reduce cancer stem cell traits.[9][12]

  • Death Receptor Pathway: this compound can upregulate Fas receptors, leading to extrinsic apoptosis.[6]

3. What is a typical effective concentration range for this compound in in vitro studies?

The effective concentration of this compound can vary significantly depending on the cancer cell line and the specific biological endpoint being measured. Generally, concentrations ranging from 10 µM to 500 µM have been reported in the literature.[13][14][15][16] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

4. How can I improve the poor aqueous solubility of this compound for my experiments?

This compound has low water solubility, which can be a significant challenge.[17][18] Here are some common approaches to enhance its solubility:

  • Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can help dissolve this compound.[19] It's essential to keep the final solvent concentration low (typically <0.1% for DMSO) to avoid solvent-induced toxicity.

  • pH Adjustment: this compound's solubility is pH-dependent and increases with higher pH.[18][20][21][22]

  • Formulation Strategies: Advanced methods like using cyclodextrins, mixed micelles, or creating solid dispersions can improve solubility and bioavailability.[13][17][23]

Troubleshooting Guides

Issue 1: Low or Inconsistent Anti-Cancer Effects
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment (e.g., MTT or SRB assay) to determine the IC50 value for your specific cell line. Test a wide range of concentrations (e.g., 10, 50, 100, 200, 400 µM).
Poor this compound Solubility/Precipitation Visually inspect your this compound stock and working solutions for any precipitation. Prepare fresh solutions for each experiment. Consider the solubility enhancement techniques mentioned in the FAQs.[19]
Cell Line Resistance Different cancer cell lines exhibit varying sensitivity to this compound.[24] Consider testing other cell lines or investigating the expression of target proteins in your current cell line.
Incorrect Incubation Time The effects of this compound can be time-dependent.[15][16] Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration.
Degradation of this compound This compound stability can be affected by pH, temperature, and light.[18][20][21][22] Store stock solutions at -20°C or -80°C in the dark and prepare fresh working solutions.
Issue 2: High Variability in Experimental Replicates
Potential Cause Troubleshooting Steps
Inconsistent this compound Solution Preparation Ensure this compound is fully dissolved in the stock solution before making dilutions. Vortex thoroughly. Use precise pipetting techniques.
Cell Seeding Density Inconsistent cell numbers can lead to variability. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all wells.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more prone to evaporation, leading to changes in concentration. Avoid using the outermost wells for critical experiments or fill them with sterile PBS to maintain humidity.
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control, and is below the toxic threshold for your cells.

Data Presentation: Effective Concentrations of this compound

The following tables summarize reported IC50 values and effective concentrations of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Assay DurationReference
HeLaCervical Cancer214.28Not Specified[5]
HCT-116Colon Cancer< 350 µg/ml48 h[25]
SW480Colorectal Cancer~25048 h[15]
Oral Squamous Carcinoma Cells (SCC)Oral Cancer115Not Specified[24]
Normal Oral Mucosa (NOMC)Normal Oral Cells173Not Specified[24]

Table 2: Effective Concentrations of this compound for Specific Biological Effects

Cell LineEffectConcentration (µM)DurationReference
SK-BR-3Inhibition of metastasis and cell viability150-200Not Specified[1]
HT-29 & SW620Inhibition of STAT3 phosphorylation5024 h[12]
SW480Induction of cytotoxicity50-50024 h & 48 h[14][15][16]
MDA-MB-231Inhibition of cell adhesion10-20048 h[4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

G Experimental Workflow for this compound Anti-Cancer Studies cluster_prep Preparation cluster_exp Experimentation cluster_assays cluster_analysis Data Analysis prep_this compound This compound Stock Solution (in DMSO) dose_response Dose-Response Assay (e.g., MTT) prep_this compound->dose_response cell_culture Cancer Cell Culture cell_culture->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc Determine Optimal Conc. mechanism_assays Mechanism of Action Assays apoptosis Apoptosis Assay (Annexin V/PI) mechanism_assays->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) mechanism_assays->cell_cycle western_blot Western Blot (Protein Expression) mechanism_assays->western_blot stat_analysis Statistical Analysis apoptosis->stat_analysis cell_cycle->stat_analysis western_blot->stat_analysis ic50_calc->mechanism_assays conclusion Conclusion stat_analysis->conclusion

Caption: A general experimental workflow for investigating the anti-cancer effects of this compound.

G Key Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits IKK IKK This compound->IKK inhibits ERK ERK This compound->ERK inhibits JNK JNK This compound->JNK activates p38 p38 This compound->p38 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB->Survival Inflammation Inflammation NFkB->Inflammation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: An overview of key signaling pathways affected by this compound in cancer cells.

References

Technical Support Center: Working with Morin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing morin in cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing this compound precipitation in cell media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound (2′,3,4′,5,7-pentahydroxyflavone) is a natural flavonoid found in various plants of the Moraceae family.[1] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, making it a subject of interest in various in vitro studies.[1][2]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

Precipitation of this compound in cell culture media is a common issue primarily due to its poor aqueous solubility.[3][4] This can be caused by several factors:

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Improper Dissolution of Stock Solution: The initial this compound stock solution may not have been fully dissolved.

  • Solvent Shock: Rapidly diluting a concentrated this compound stock (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[5]

  • pH of the Medium: this compound's solubility is pH-dependent, with increased solubility at a more alkaline pH.[3][6] Standard cell culture media are typically buffered around pH 7.4.

  • Interaction with Media Components: this compound may interact with salts, proteins (like those in fetal bovine serum), or other components in the medium, leading to the formation of insoluble complexes.[7][8]

  • Temperature: Temperature shifts, such as adding a cold stock solution to warm media, can affect solubility.[9]

Q3: How can I distinguish between this compound precipitation and microbial contamination?

A simple microscopic examination can help differentiate between the two:

  • This compound Precipitate: Often appears as amorphous, crystalline, or needle-like structures that are non-motile.[5]

  • Microbial Contamination: Bacteria will appear as small, distinct, and often motile particles. Yeast will appear as budding oval shapes, and fungi will form filamentous networks.[5]

To confirm, you can add this compound to cell-free media and incubate it under the same conditions. If a precipitate forms, it is likely due to solubility issues.[5]

Q4: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for cell culture experiments.[10] It is also soluble in methanol and ethanol.[11] When using DMSO, it is crucial to ensure the final concentration in the cell culture medium is kept low (typically ≤ 0.1% v/v) to avoid cytotoxicity.[12]

Q5: How should I store my this compound stock solution?

This compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[13] It is also advisable to protect the solution from light, as this compound can be light-sensitive.[3]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Step 1: Proper Stock Solution Preparation

The foundation of a successful experiment with this compound is a well-prepared stock solution.

  • Ensure Complete Dissolution: Use a high-purity solvent like cell culture-grade DMSO. Vortex the solution thoroughly and, if necessary, gently warm it to ensure all the this compound powder is completely dissolved.

  • Filter Sterilization: After dissolution, filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and to sterilize the solution.

  • Optimal Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This allows for smaller volumes to be added to the cell culture medium, minimizing the final solvent concentration.

Step 2: Optimizing the Dilution Process

The way you dilute your this compound stock into the cell culture medium is critical to prevent "solvent shock."

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.

  • Gradual Dilution: Instead of adding the concentrated stock directly to the full volume of medium, perform a serial dilution. First, add the required volume of the stock solution to a smaller volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume of the medium.

  • Slow Addition with Mixing: Add the this compound stock solution drop-wise to the pre-warmed medium while gently swirling the container. This facilitates rapid and even dispersal of the compound.

Step 3: Adjusting Experimental Conditions

If precipitation persists, consider the following adjustments:

  • Lower the Final Concentration: You may be working at a concentration that is too high for this compound's solubility in your specific cell culture system. Try a range of lower concentrations.

  • Consider Serum Concentration: If using a serum-containing medium, the interaction between this compound and serum proteins like albumin can impact its solubility.[7][8] In some cases, serum can help solubilize hydrophobic compounds, while in others it might contribute to aggregation. You may need to test different serum concentrations or switch to a serum-free medium if your experiment allows.

  • pH Adjustment (with caution): While this compound's solubility increases with pH, significantly altering the pH of your cell culture medium can be detrimental to your cells.[3] This approach should be used with extreme caution and only if the cell line can tolerate slight pH variations.

Troubleshooting Workflow Diagram

G start Precipitation Observed check_stock 1. Check Stock Solution - Fully dissolved? - Correct solvent? - Filtered? start->check_stock check_dilution 2. Review Dilution Technique - Medium pre-warmed? - Slow, drop-wise addition? - Gentle mixing? check_stock->check_dilution check_concentration 3. Evaluate Final Concentration - Is it too high? - Try a dose-response. check_dilution->check_concentration check_media 4. Assess Media Components - Serum effects? - pH of the medium? check_concentration->check_media solution Solution: this compound remains in solution check_media->solution

Caption: A logical workflow for troubleshooting this compound precipitation.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's solubility and its use in cell culture.

Table 1: Solubility of this compound Hydrate in Different Aqueous Solutions [3][11][14]

SolventpHSolubility (µg/mL)
0.1 N HCl1.232.69 ± 1.63
Sodium Acetate Buffer5.014.88 ± 2.43
Double Distilled Water7.028.72 ± 0.97
Phosphate Buffer Saline (PBS)7.454.86 ± 2.05
Tris Base Buffer9.0505.9 ± 14.61

Table 2: Effective Concentrations of this compound in In Vitro Studies

Cell LineExperimental ContextEffective Concentration(s)Reference
3T3 embryonic fibroblastTo counteract arsenic-induced toxicity50 µM[3]
Listeria monocytogenesInhibition of biofilm formation6.25, 12.5, 25 µg/ml[10]
Peritoneal macrophagesLPS-induced inflammation12.5 - 50 µM[15]
Rat glomerular mesangial cellsHigh glucose-induced proliferation and fibronectin accumulationNot specified in abstract[1]
MDA-MB-231 human breast cancerInhibition of cancer cell adhesion to HUVECsNot specified in abstract[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound hydrate powder (MW: 320.25 g/mol )

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh out 3.2 mg of this compound hydrate powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until all the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Sterilization: Draw the this compound stock solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for long-term use.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium

Objective: To dilute the concentrated this compound stock solution into cell culture medium to achieve the final desired working concentration without causing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (with or without serum, as required by the experiment)

  • Sterile conical tubes

Procedure:

  • Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.

  • Calculate Volume: Determine the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration. For example, to make 10 mL of a 50 µM this compound solution:

    • V1 (Volume of stock) = (C2 (Final concentration) * V2 (Final volume)) / C1 (Stock concentration)

    • V1 = (50 µM * 10 mL) / 10,000 µM = 0.05 mL or 5 µL

  • Intermediate Dilution (Recommended): a. In a sterile conical tube, add 1 mL of the pre-warmed cell culture medium. b. Add the calculated 5 µL of the 10 mM this compound stock solution to the 1 mL of medium. c. Gently mix by pipetting up and down a few times.

  • Final Dilution: a. Add the 1 mL of the intermediate this compound dilution to the remaining 9 mL of pre-warmed cell culture medium. b. Gently invert the tube several times to ensure thorough mixing. Avoid vigorous vortexing, which can cause foaming.

  • Final Check: Visually inspect the final this compound-containing medium for any signs of cloudiness or precipitation before adding it to your cells. The final DMSO concentration in this example is 0.05%, which is well below the generally accepted toxic limit.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and oxidative stress response.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. This compound has been shown to inhibit the PI3K/Akt pathway in certain cancer cells, leading to apoptosis.[10]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation Akt->CellSurvival This compound This compound This compound->PI3K inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. This compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.[14][16][17]

Nrf2_Pathway cluster_0 Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inhibits This compound This compound This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ProteasomalDeg Proteasomal Degradation Nrf2->ProteasomalDeg Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes

Caption: this compound's activation of the Nrf2 antioxidant response pathway.

References

Technical Support Center: Morin Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of Morin at different pH levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing this compound's stability in aqueous solutions?

A1: The pH of the solution is a critical factor determining the stability of this compound. This compound is significantly less stable in alkaline conditions compared to acidic or neutral environments.[1][2]

Q2: How does pH affect the degradation rate of this compound?

A2: The degradation rate of this compound increases as the pH moves from acidic to basic.[2][3] It is relatively stable at pH 1.2 to 7.4 but degrades rapidly at pH 9.0.[1][3]

Q3: What are the optimal storage conditions to minimize this compound degradation in solution?

A3: For maximum stability, this compound solutions should be stored at room temperature in the dark, within a pH range of 1.2 to 7.4.[1][3]

Q4: Does light exposure affect this compound's stability?

A4: Yes, light exposure significantly impacts this compound's stability, accelerating its degradation. This effect is more pronounced than the effect of temperature.[1]

Q5: What visual changes might indicate this compound degradation?

A5: In basic solutions (e.g., pH 9.0), the degradation of this compound is often accompanied by a change in the solution's color.[1][2]

Troubleshooting Guide

Issue 1: Rapid loss of this compound concentration in my experimental setup.

  • Possible Cause: The pH of your medium may be alkaline.

    • Troubleshooting Step: Measure the pH of your solution. If it is above 7.4, consider adjusting it to a neutral or slightly acidic pH if your experimental design allows. This compound is highly unstable at pH 9.0.[1][2]

  • Possible Cause: Exposure to light.

    • Troubleshooting Step: Protect your this compound solutions from light by using amber vials or covering your containers with aluminum foil. Light is a major factor in this compound's degradation.[1]

  • Possible Cause: Elevated temperature.

    • Troubleshooting Step: While less impactful than pH and light, temperature can still influence degradation. If possible, conduct your experiment at a controlled room temperature.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause: Inconsistent pH across replicates.

    • Troubleshooting Step: Ensure the pH of the buffer or medium is consistent for all samples before adding this compound.

  • Possible Cause: Differential light exposure.

    • Troubleshooting Step: Make sure all replicates are shielded from light in the same manner and for the same duration.

Issue 3: Unexpected absorption spectra of this compound solution.

  • Possible Cause: Degradation of this compound.

    • Troubleshooting Step: In basic media, the degradation of this compound can lead to the appearance of a new absorbance band between 310 to 350 nm, indicating oxidation.[1][4] If you observe this, it is a strong indicator that your this compound has degraded.

Data on this compound Degradation

The following tables summarize the percentage of this compound hydrate (MH) degradation after 96 hours under various conditions.

Table 1: Percentage of this compound Hydrate Degradation at Room Temperature (25°C)

pHIn Light (%)In Dark (%)
1.230.4110.73
5.042.7512.12
7.026.7410.36
7.448.2613.18
9.094.0093.20

Data sourced from Jangid et al., 2018.[1]

Table 2: Percentage of this compound Hydrate Degradation at Refrigeration Temperature (4°C)

pHIn Light (%)In Dark (%)
1.246.0769.46
5.082.9110.46
7.080.4815.28
7.477.689.22
9.093.4433.40

Data sourced from Jangid et al., 2018.[1]

Experimental Protocols

Detailed Methodology for Studying this compound Degradation Kinetics

This protocol is adapted from the methodology described by Jangid et al. (2018).[1][5][6]

1. Materials and Reagents:

  • This compound hydrate

  • Ethanol

  • 0.1 N HCl (for pH 1.2)

  • Sodium acetate buffer (for pH 5.0)

  • Double distilled water (for pH 7.0)

  • Phosphate buffer saline (for pH 7.4)

  • Tris base buffer (for pH 9.0)

  • UV-Visible Spectrophotometer

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound hydrate at a concentration of 1 mg/mL in ethanol.

3. Preparation of Working Solutions:

  • Dilute the this compound stock solution with the different pH solutions (0.1 N HCl, sodium acetate buffer, water, phosphate buffer saline, and tris base buffer) to achieve a final this compound concentration of 25 µg/mL.

4. Stability Study Conditions:

  • Divide the working solutions for each pH into four sets of experimental conditions:

    • Room temperature (25°C) in light

    • Room temperature (25°C) in dark (use amber vials or cover with foil)

    • Refrigeration temperature (4°C) in light

    • Refrigeration temperature (4°C) in dark

5. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 12, 24, 48, 72, and 96 hours), take aliquots from each solution.

  • Measure the absorbance of the aliquots using a UV-Visible spectrophotometer. The maximum absorbance wavelength for this compound varies with pH, so it is important to determine the λmax for each pH condition.[4]

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

6. Kinetic Analysis:

  • Plot the percentage of degraded this compound versus time.

  • To determine the order of the degradation kinetics, fit the data to zero-order, first-order, and second-order kinetic models.

  • Calculate the degradation rate constants and regression values (r²) for the best-fit model.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Degradation Kinetics Study cluster_prep Solution Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis cluster_kinetics Kinetic Modeling prep_stock Prepare 1 mg/mL this compound Stock Solution in Ethanol prep_work Dilute Stock to 25 µg/mL in Different pH Buffers (1.2, 5.0, 7.0, 7.4, 9.0) prep_stock->prep_work cond1 Room Temp (25°C) Light prep_work->cond1 Incubate Samples cond2 Room Temp (25°C) Dark prep_work->cond2 Incubate Samples cond3 Refrigerated (4°C) Light prep_work->cond3 Incubate Samples cond4 Refrigerated (4°C) Dark prep_work->cond4 Incubate Samples sampling Collect Aliquots at Timed Intervals cond1->sampling cond2->sampling cond3->sampling cond4->sampling measurement Measure Absorbance (UV-Vis Spectrophotometer) sampling->measurement calculation Calculate % Degradation measurement->calculation fitting Fit Data to Kinetic Models (Zero, First, Second Order) calculation->fitting determination Determine Rate Constants and r² values fitting->determination

Caption: Experimental workflow for studying this compound degradation kinetics.

ph_degradation_relationship Relationship between pH and this compound Degradation cluster_stability Stability Profile cluster_ph pH Environment stable Relatively Stable unstable Highly Unstable acidic Acidic (pH 1.2) acidic->stable Low Degradation Rate neutral Neutral (pH ~7.0) neutral->stable Low Degradation Rate alkaline Alkaline (pH 9.0) alkaline->unstable Rapid Degradation Rate (Oxidation)

Caption: pH effect on this compound degradation and stability.

References

Technical Support Center: Oral Bioavailability of Morin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of morin's oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with the oral administration of this compound?

The principal challenge with oral this compound administration is its extremely low bioavailability, which has been reported to be as low as 0.45% in rats.[1][2] This poor bioavailability significantly limits its therapeutic efficacy in vivo.

Q2: What are the main factors contributing to this compound's low oral bioavailability?

This compound's low oral bioavailability is a multifactorial issue stemming from its inherent physicochemical and biopharmaceutical properties:

  • Poor Aqueous Solubility: this compound, a flavonoid, exhibits low solubility in water (28.7 μg/mL), which is a rate-limiting step for its dissolution in the gastrointestinal tract.[3][4]

  • Low Membrane Permeability: Studies using Caco-2 cell models have demonstrated that this compound has poor membrane permeability, hindering its absorption across the intestinal epithelium.[1][2]

  • Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the intestine and liver before it can reach systemic circulation.[1][2] Intestinal first-pass metabolism, in particular, has been identified as a major contributor to its poor oral absorption.[1][2]

Q3: How does pH affect the solubility and stability of this compound?

This compound's solubility is pH-dependent. It exhibits higher solubility in basic media compared to acidic and neutral conditions.[3][4][5] For instance, its solubility is significantly higher in phosphate buffer saline (pH 7.4) and Tris base buffer (pH 9.0) than in 0.1 N HCl (pH 1.2) or water (pH 7.0).[3] However, its stability is also influenced by pH, temperature, and light, with degradation observed under various conditions.[3][4]

Q4: What are the major metabolites of this compound after oral administration?

Following oral administration, this compound is extensively metabolized, primarily through glucuronidation and sulfation.[6] The resulting glucuronide and sulfate conjugates are the predominant forms found in the bloodstream.[6] The specific UDP-glucuronosyltransferase (UGT) isoform, UGT1A9, has been identified as playing a key role in the N+-glucuronidation of morinidazole, a derivative of this compound.[7]

Q5: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

Several advanced formulation strategies are being explored to overcome the challenges of this compound's poor bioavailability:

  • Lipid-Based Delivery Systems: Formulations like self-nanoemulsifying drug delivery systems (SNEDDS) and mixed micelles have shown promise.[8][9][10][11] For example, a mixed micelle formulation with Pluronic F127 and Tween 80 dramatically increased the absolute bioavailability of this compound in rats from 0.4% to 11.2%.[8][9]

  • Nanoparticle Formulations: Encapsulating this compound within nanoparticles can improve its solubility and permeability.[12][13]

  • Phospholipid Complexes: Forming a this compound-phospholipid complex can enhance its lipophilicity and, consequently, its absorption.[1]

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Permeability Results in Caco-2 Cell Assays

Question: My Caco-2 cell permeability assay for this compound is showing low apparent permeability coefficients (Papp) with high variability between wells. What could be the cause and how can I troubleshoot this?

Answer:

Low and variable Papp values for this compound in Caco-2 assays are common and can be attributed to several factors. Here’s a systematic troubleshooting approach:

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Aqueous Solubility of this compound in Transport Buffer 1. Solubility Check: Determine the solubility of this compound in your transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the experimental concentration. If precipitation is observed, you are likely underestimating the permeability. 2. Use of Co-solvents: Consider using a small percentage (typically <1%) of a biocompatible co-solvent like DMSO or ethanol to maintain this compound in solution. Ensure the final co-solvent concentration is non-toxic to the Caco-2 monolayer. 3. pH Adjustment: Since this compound's solubility is pH-dependent, ensure the pH of your transport buffer is controlled and documented.
Efflux Transporter Activity (e.g., P-glycoprotein) 1. Bidirectional Transport Study: Perform both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport studies. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp). 2. Use of P-gp Inhibitors: Co-incubate this compound with a known P-gp inhibitor, such as verapamil or cyclosporine A.[8] A significant increase in the A-to-B Papp value in the presence of the inhibitor confirms P-gp mediated efflux.
Caco-2 Monolayer Integrity Issues 1. Transepithelial Electrical Resistance (TEER) Measurement: Measure TEER values before and after the experiment to ensure monolayer integrity. A significant drop in TEER suggests cytotoxicity or compromised tight junctions. 2. Lucifer Yellow Permeability: Assess the paracellular permeability by measuring the transport of a fluorescent marker like Lucifer yellow.[8][9] Increased Lucifer yellow transport indicates a leaky monolayer.
Non-specific Binding 1. Sample Recovery Analysis: Quantify the concentration of this compound in both the apical and basolateral chambers, as well as the cell lysate at the end of the experiment, to determine mass balance. Low recovery may indicate binding to the plasticware or accumulation within the cells.
Issue 2: Inconsistent Pharmacokinetic Data in Animal Studies

Question: I am observing large inter-individual variations in the plasma concentration-time profiles of this compound in my rat pharmacokinetic study. What are the potential reasons and how can I improve the consistency of my data?

Answer:

High variability in in vivo pharmacokinetic studies of this compound is a known challenge. The following troubleshooting guide can help identify and mitigate the sources of this variability.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor and Variable Oral Absorption 1. Formulation Optimization: The formulation of the oral dose is critical. A simple suspension of this compound in water or saline will likely result in highly variable absorption due to its poor solubility. Consider using a solubilizing vehicle or an advanced formulation like a mixed micelle or SNEDDS to improve dissolution and absorption consistency.[8][9][10] 2. Dose Volume and Gavage Technique: Ensure a consistent and appropriate dose volume is administered to each animal. Standardize the oral gavage technique to minimize stress and ensure accurate delivery to the stomach.
First-Pass Metabolism Variability 1. Dual-Vein Cannulated Rat Model: To differentiate between intestinal and hepatic first-pass metabolism, a dual-vein cannulated rat model (portal and jugular vein) can be employed.[1][2] This allows for the direct measurement of drug that passes through the intestinal wall. 2. Metabolite Quantification: Quantify the major metabolites (glucuronides and sulfates) in the plasma samples. High levels of metabolites relative to the parent drug confirm extensive first-pass metabolism.[6]
Food Effects 1. Fasting Protocol: Standardize the fasting period for the animals before dosing. Food in the gastrointestinal tract can significantly alter drug absorption and gastric emptying time.[14][15][16] 2. Controlled Diet: Ensure all animals are on the same diet, as dietary components can influence drug-metabolizing enzymes.
Analytical Method Variability 1. Method Validation: Ensure your analytical method (e.g., HPLC, LC-MS/MS) for quantifying this compound in plasma is fully validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[12][17] 2. Internal Standard Usage: Use an appropriate internal standard to account for variations in sample processing and instrument response.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Aqueous Solubility (Water, pH 7.0)28.72 ± 0.97 µg/mL[3]
Solubility in 0.1 N HCl (pH 1.2)32.69 ± 1.63 µg/mL[3]
Solubility in Phosphate Buffer Saline (pH 7.4)54.86 ± 2.05 µg/mL[3]
Absolute Oral Bioavailability (in rats)~0.45%[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Absolute Bioavailability (%)Reference
This compound Suspension~20~1~500.4[8]
This compound-loaded Mixed Micelle~450~1~140011.2[8]
This compound-SNEDDS--10.43 times higher than suspension-[10]

Note: Values are approximate and can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with pre-warmed transport buffer (e.g., HBSS, pH 7.4) to the final desired concentration. The final solvent concentration should be non-toxic to the cells (e.g., <1% DMSO).

  • Transport Experiment (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the this compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber. c. Incubate the plates at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed transport buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of this compound across the monolayer.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of this compound in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization and Fasting: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment. Fast the rats overnight (12-18 hours) with free access to water before dosing.

  • Formulation Preparation: Prepare the this compound formulation for oral administration (e.g., suspension in 0.5% carboxymethylcellulose sodium or a solubilized formulation).

  • Dosing: Administer a single oral dose of the this compound formulation to the rats via oral gavage. For intravenous administration (to determine absolute bioavailability), administer a sterile solution of this compound via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Extract this compound from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction) and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).

  • Bioavailability Calculation: Absolute Bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

Challenges_in_Morin_Oral_Bioavailability cluster_physicochemical Physicochemical Challenges cluster_biopharmaceutical Biopharmaceutical Challenges cluster_outcome Overall Outcome Solubility Poor Aqueous Solubility Bioavailability Low Oral Bioavailability Solubility->Bioavailability Permeability Low Membrane Permeability Permeability->Bioavailability Metabolism Extensive First-Pass Metabolism (Intestinal & Hepatic) Metabolism->Bioavailability Efflux P-glycoprotein Efflux Efflux->Permeability Reduces

Caption: Key factors contributing to the low oral bioavailability of this compound.

Morin_Metabolism_Pathway This compound This compound (Oral) Absorbed Absorption (Intestinal Epithelium) This compound->Absorbed Metabolites This compound Glucuronides & Sulfates Absorbed->Metabolites First-Pass Metabolism (UGTs, SULTs) Systemic Systemic Circulation (Low Concentration of Parent this compound) Absorbed->Systemic Metabolites->Systemic

Caption: Simplified metabolic pathway of orally administered this compound.

Experimental_Workflow_Bioavailability cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_formulation Formulation Development cluster_analysis Bioanalysis Solubility Solubility & Stability (pH-dependence) Caco2 Caco-2 Permeability Assay (Papp, Efflux Ratio) Solubility->Caco2 PK_Study Rat Pharmacokinetic Study (Oral & IV Dosing) Caco2->PK_Study Metabolite_ID Metabolite Identification (Plasma & Urine) PK_Study->Metabolite_ID Analysis LC-MS/MS Quantification PK_Study->Analysis Metabolite_ID->Analysis Formulation Design & Optimization (e.g., SNEDDS, Micelles) Formulation->Solubility

Caption: Experimental workflow for assessing this compound's oral bioavailability.

References

How to increase the stability of morin solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, handling, and stabilization of morin solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in this compound Solution

Q1: My this compound solution is cloudy immediately after preparation. What could be the cause and how can I fix it?

A1: Immediate cloudiness or precipitation in your this compound solution is likely due to its low aqueous solubility. This compound hydrate has poor solubility in water, especially at neutral and acidic pH.[1][2] To resolve this, consider the following steps:

  • Use of a Co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents for this compound.[2][3][4]

    • Protocol for Preparing a this compound Stock Solution in DMSO:

      • Weigh the desired amount of this compound hydrate powder.

      • Dissolve the powder in a small volume of pure DMSO to create a high-concentration stock (e.g., 10-50 mM).

      • Vortex or gently warm the solution to ensure complete dissolution.

      • For your experiment, dilute the stock solution into your aqueous buffer or media. Crucially, ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced toxicity or artifacts in biological assays. [5]

  • pH Adjustment: this compound's solubility is pH-dependent, increasing significantly at higher pH values.[1][6] Adjusting the pH of your aqueous solution to be slightly alkaline (pH > 7.4) can enhance solubility. However, be aware that this compound is less stable at high pH.[1][7]

Q2: My initially clear this compound solution became cloudy after a period of time or a change in temperature. What is happening?

A2: This phenomenon, known as precipitation upon standing or temperature change, can be attributed to several factors:

  • Supersaturation: Your initial clear solution might have been supersaturated. Over time, the excess this compound crashes out of the solution.

  • Temperature Effects: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.

  • Solvent Evaporation: If the solvent, especially a volatile co-solvent like ethanol, evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit.

To prevent this:

  • Prepare fresh solutions for each experiment.

  • Store solutions in tightly sealed containers to minimize evaporation.

  • If storing for short periods, maintain a constant temperature.

Issue 2: Color Change in this compound Solution

Q1: My this compound solution changed color from yellow to brown. What does this indicate?

A1: A color change from yellow to brown in a this compound solution, particularly in aqueous alkaline solutions exposed to air, is an indicator of oxidative degradation.[2] this compound is susceptible to oxidation, and this process can be accelerated by factors such as high pH, exposure to light, and the presence of metal ions.[1][7]

Q2: How can I prevent the oxidative degradation and color change of my this compound solution?

A2: To minimize oxidation and maintain the stability of your this compound solution, consider the following strategies:

  • pH Control: Maintain the pH of your solution in the acidic to neutral range (pH 1.2-7.4), where this compound exhibits greater stability.[1]

  • Protection from Light: Store this compound solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light-induced degradation.[1]

  • Use of Antioxidants: While direct protocols for this compound are not extensively detailed in the provided results, the general principle of using antioxidants to stabilize flavonoid solutions can be applied. Ascorbic acid or Trolox could be considered, but their compatibility and potential interference with your specific assay should be validated.

  • Degassing Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon before preparing the solution can help reduce oxidation.

  • Metal Chelators: The presence of metal ions can catalyze the oxidation of flavonoids. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these metal ions and improve stability.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is freely soluble in alcohols like methanol and ethanol, and also soluble in polar aprotic solvents like DMSO.[2][4][8] For biological experiments, it is common practice to first dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution, which is then diluted into the aqueous experimental medium to the final desired concentration.[3][5]

Q2: How should I store my this compound solutions?

A2: For optimal stability, this compound solutions should be stored under the following conditions:

  • Temperature: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.[5]

  • Light: Protect from light by using amber vials or by wrapping the container in foil.[1]

  • Atmosphere: For sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.

Q3: What is the stability of this compound at different pH values?

A3: this compound hydrate shows maximum stability in the pH range of 1.2 to 7.4 when stored at room temperature in the dark.[1] It is significantly less stable at an alkaline pH of 9.0, where it degrades rapidly.[1][6]

Q4: Can I autoclave my this compound solution to sterilize it?

A4: Autoclaving is generally not recommended for this compound solutions. The high temperatures can accelerate degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing this compound solutions for cell culture or other sterile applications.

Quantitative Data

Table 1: Solubility of this compound Hydrate in Different Solvents at Room Temperature

SolventpHSolubility (µg/mL)
0.1 N HCl1.232.69 ± 1.63
Sodium Acetate Buffer5.014.88 ± 2.43
Double Distilled Water7.028.72 ± 0.97
Phosphate Buffer Saline (PBS)7.454.86 ± 2.05
Tris Base Buffer9.0505.9 ± 14.61

Data sourced from Jangid et al., 2018.[1]

Table 2: Degradation of this compound Hydrate After 96 Hours Under Different Storage Conditions

pHStorage Condition% Degradation
1.2Room Temp, Light30.41%
1.2Room Temp, Dark10.73%
1.2Freeze Temp, Light46.07%
5.0Room Temp, Light42.75%
5.0Room Temp, Dark12.12%
5.0Freeze Temp, Light82.91%
7.0Room Temp, Light26.74%
7.0Room Temp, Dark10.36%
7.0Freeze Temp, Light80.48%
7.4Room Temp, Light48.26%
7.4Room Temp, Dark13.18%
7.4Freeze Temp, Light77.68%
9.0Room Temp, Light~94%
9.0Room Temp, Dark~93.2%
9.0Freeze Temp, Light~93.4%

Data sourced from Jangid et al., 2018.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound hydrate powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the mass of this compound hydrate required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound Hydrate: 338.27 g/mol ).

  • Accurately weigh the calculated amount of this compound hydrate powder and transfer it to a sterile tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution until the this compound hydrate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Shake-Flask Method for Determining this compound Solubility

This protocol outlines the shake-flask method used to determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound hydrate powder

  • Solvent of interest (e.g., specific buffer)

  • Amber-colored glass vials

  • Orbital shaker with temperature control

  • 0.22 µm membrane filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound hydrate powder to an amber-colored glass vial containing a known volume (e.g., 10 mL) of the desired solvent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm membrane filter to remove any undissolved particles.

  • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Visualizations

morin_degradation_pathway cluster_conditions Influencing Factors High_pH High pH (Alkaline) Degradation_Products Oxidized Degradation Products (Brown) High_pH->Degradation_Products Light Light Exposure Light->Degradation_Products Metal_Ions Metal Ions Metal_Ions->Degradation_Products This compound This compound This compound->Degradation_Products Oxidation

Caption: Factors influencing the oxidative degradation of this compound.

experimental_workflow_stability Start Start Prepare_Stock Prepare Concentrated This compound Stock (e.g., in DMSO) Start->Prepare_Stock Dilute Dilute Stock into Aqueous Buffer/Media Prepare_Stock->Dilute Check_Clarity Is Solution Clear? Dilute->Check_Clarity Proceed Proceed with Experiment Check_Clarity->Proceed Yes Troubleshoot Troubleshoot Solubility (Co-solvent, pH) Check_Clarity->Troubleshoot No Store Store Solution Properly (Dark, Cold) Proceed->Store Troubleshoot->Dilute Monitor Monitor for Precipitation or Color Change Store->Monitor End End Monitor->End

References

Technical Support Center: Morin-Based Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing morin-based fluorescence assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: My this compound fluorescence signal is weak or absent.

  • Potential Cause 1: Incorrect pH. this compound's fluorescence is highly pH-dependent.[1][2][3] It exhibits strong fluorescence in acidic conditions (around pH 2) and alkaline conditions (around pH 11), but fluorescence is virtually absent in the neutral pH range.[1]

    • Solution: Ensure your buffer system maintains the optimal pH for your specific application. Verify the pH of your final assay solution. For detection of certain metal complexes, like with beryllium, the pH will also significantly affect the fluorescence intensity of the complex.[4]

  • Potential Cause 2: Inappropriate Solvent. The choice of solvent can significantly impact this compound's fluorescence emission.[5][6][7] For example, in methanol, this compound exhibits a wide fluorescence peak, while in acetonitrile, two distinct peaks may be observed.[5]

    • Solution: Refer to established protocols for the recommended solvent for your assay. If developing a new assay, you may need to empirically test different solvents to find the one that provides the best signal-to-noise ratio.

  • Potential Cause 3: Low Analyte Concentration. If you are using this compound as a probe to detect another molecule (e.g., a metal ion), the concentration of that analyte may be below the detection limit of the assay.

    • Solution: Concentrate your sample if possible, or consider using a more sensitive detection method. For aluminum detection, the addition of non-ionic surfactants can enhance fluorescence intensity.[8]

  • Potential Cause 4: Photobleaching. Like many fluorophores, this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[9][10]

    • Solution: Minimize the exposure of your samples to the excitation light source. Use the lowest possible excitation intensity and shortest exposure time necessary to acquire a good signal. The use of an anti-fade mounting medium can be beneficial for microscopy applications.[11]

Issue 2: I am observing high background fluorescence.

  • Potential Cause 1: Autofluorescence. Biological samples, cells, and even some laboratory plastics can exhibit autofluorescence, which can interfere with the this compound signal.[12][13] Old or impure fixative solutions can also be a source of autofluorescence.[12]

    • Solution: Always include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, you can try using a quenching agent like Sudan Black B for tissue sections.[11] Ensure you are using fresh, high-quality reagents and plastics designed for fluorescence applications.

  • Potential Cause 2: Fluorescent Impurities. Contaminants in your sample or reagents can be fluorescent and contribute to high background.[14][15]

    • Solution: Use high-purity solvents and reagents. Ensure scrupulous cleanliness of all labware used in the assay.

  • Potential Cause 3: Non-specific Binding of this compound. In cellular or tissue staining, this compound may bind non-specifically to various cellular components.[16]

    • Solution: Optimize staining and washing protocols. This may involve adjusting the this compound concentration, incubation time, and the number and duration of wash steps.

Issue 3: The fluorescence emission spectrum of my sample is shifted.

  • Potential Cause 1: pH Fluctuation. As mentioned, this compound's emission spectrum is highly sensitive to pH. A shift in the emission maximum can indicate a change in the pH of your sample.[1][6]

    • Solution: Re-verify the pH of your samples and buffer solutions. Ensure your buffer has sufficient capacity to maintain the desired pH.

  • Potential Cause 2: Metal Chelation. this compound is a well-known chelator of various metal ions, and the formation of these complexes often results in a significant shift in the fluorescence spectrum and an enhancement of fluorescence intensity.[17][18][19][20] This is the basis for its use in detecting metals like aluminum and zinc.[19][21]

    • Solution: If you are not intentionally detecting metals, your sample may be contaminated with metal ions. Consider using a chelating agent like EDTA to sequester contaminating metals, but be aware that this will also interfere if you are trying to detect a specific metal.[22]

  • Potential Cause 3: Aggregation. At high concentrations, this compound can form aggregates, which can alter its fluorescent properties.[6][7]

    • Solution: Prepare fresh dilutions of your this compound stock solution and avoid using highly concentrated solutions directly in your assay. The fluorescence spectra of this compound solutions can also evolve over time, so it is best to use freshly prepared solutions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The excitation and emission maxima of this compound are highly dependent on the solvent and pH.[1][23] In a methanol-water mixture at pH 3, the excitation maximum is around 417 nm and the emission maximum is at 490 nm.[23] In acidic conditions (pH 2), the emission maximum is at 491 nm, while in alkaline conditions (pH 11), it shifts to 545 nm.[1] When complexed with aluminum, the excitation is often around 420-430 nm with emission at approximately 490-520 nm.[8][11][24] It is always recommended to determine the optimal wavelengths empirically for your specific experimental conditions.

Q2: How does pH affect this compound's fluorescence?

A2: The pH of the solution has a dramatic effect on this compound's fluorescence. It is strongly fluorescent in acidic and alkaline conditions but shows very weak fluorescence in the neutral pH range.[1][3] This is due to the different ionic species of this compound that exist at different pH values, each with distinct fluorescent properties.

Q3: Can this compound be used for quantitative analysis?

A3: Yes, this compound can be used for the quantitative analysis of certain analytes, most notably metal ions like aluminum and zinc.[8][19] The fluorescence intensity of the this compound-metal complex is often proportional to the concentration of the metal ion. However, it is crucial to carefully control experimental conditions, particularly pH, and to be aware of potential interfering substances. A calibration curve should be generated using standards of known concentration.

Q4: What are the common interfering substances in this compound-based assays?

A4: The most common interfering substances are other metal ions that can also form fluorescent complexes with this compound, such as beryllium, zirconium, and cadmium.[19] Ions like iron, nickel, copper, and cobalt can quench the fluorescence.[19] Additionally, any compound in the sample that is fluorescent in the same spectral region as this compound will interfere.

Q5: How can I prevent photobleaching of this compound?

A5: To minimize photobleaching, you should:

  • Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.

  • Minimize the duration of exposure to the excitation light.

  • For microscopy, use an anti-fade reagent in your mounting medium.[11]

  • Image samples promptly after staining.

Data Presentation

Table 1: pH Dependence of this compound Fluorescence Emission

pHExcitation Maximum (nm)Emission Maximum (nm)Relative Fluorescence Intensity
2~425491Strong
Neutral--Virtually None
11~440545Strong

Data compiled from various sources.[1]

Table 2: Spectral Properties of this compound and its Metal Complexes

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)Conditions
This compound417490Methanol-water (80:20), pH 3[23]
This compound-Aluminum Complex418 - 430490 - 495pH 3.8 - 6.0[8][24]
This compound-Zinc Complex433503pH 4.7, with surfactant[19]
This compound-Beryllium Complex430--[4]

Experimental Protocols

Protocol 1: General Staining of Aluminum in Paraffin-Embedded Sections with this compound

This protocol is adapted from established methods for detecting aluminum in tissue sections.[11][21][22][25]

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 2 minutes each.

    • Rinse in distilled water.

  • This compound Staining:

    • Prepare a 0.2% (w/v) this compound solution in 85% ethanol.

    • Incubate the slides in the this compound solution for 30 minutes in the dark.

  • Washing:

    • Rinse the slides briefly in 95% ethanol.

    • Rinse in distilled water.

  • (Optional) Autofluorescence Quenching:

    • If high autofluorescence is expected, incubate the slides in 0.3% (w/v) Sudan Black B in 70% ethanol for 10 minutes.[11]

    • Rinse thoroughly in distilled water.

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium, preferably one containing an anti-fade reagent.

  • Microscopy:

    • Examine the slides using a fluorescence microscope with a filter set appropriate for this compound (e.g., excitation around 420 nm, emission around 520 nm). Aluminum-morin complexes will appear as green-yellow fluorescence.[11]

Visualizations

cluster_workflow Troubleshooting Workflow for Weak Signal start Weak or No Signal check_ph Is pH optimal? start->check_ph check_solvent Is solvent appropriate? check_ph->check_solvent Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_conc Is analyte concentration sufficient? check_solvent->check_conc Yes solution_solvent Change solvent check_solvent->solution_solvent No check_bleaching Is photobleaching occurring? check_conc->check_bleaching Yes solution_conc Concentrate sample check_conc->solution_conc No solution_bleaching Reduce light exposure check_bleaching->solution_bleaching Yes

Caption: Troubleshooting logic for a weak this compound fluorescence signal.

cluster_interactions Factors Influencing this compound Fluorescence This compound This compound fluorescence Fluorescence Signal (Intensity & Wavelength) This compound->fluorescence Intrinsic ph pH (Acidic/Alkaline) ph->this compound ph->fluorescence Enhances/ Shifts solvent Solvent Polarity solvent->this compound solvent->fluorescence Modulates/ Shifts metal Metal Ions (e.g., Al³⁺, Zn²⁺) metal->this compound Chelation metal->fluorescence Enhances/ Shifts quencher Quenchers (e.g., Fe³⁺, Cu²⁺) quencher->this compound quencher->fluorescence Decreases concentration High Concentration concentration->this compound Aggregation concentration->fluorescence Alters

Caption: Interacting factors that can cause artifacts in this compound assays.

cluster_protocol Experimental Workflow: this compound Staining for Aluminum prep Sample Preparation (Deparaffinize & Rehydrate) stain This compound Incubation (0.2% in 85% Ethanol) prep->stain wash1 Rinse (95% Ethanol & Water) stain->wash1 quench Optional: Autofluorescence Quench (Sudan Black B) wash1->quench mount Mount with Anti-fade Medium quench->mount image Fluorescence Microscopy (Ex: ~420nm, Em: ~520nm) mount->image result Green-Yellow Fluorescence (Aluminum-Morin Complex) image->result

Caption: Workflow for staining aluminum in tissue with this compound.

References

Morin In Vivo Efficacy: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting morin dosage for optimal in vivo efficacy. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in in vivo studies?

A1: The effective dose of this compound varies significantly depending on the animal model, disease state, and administration route. Based on published studies, a common starting range for therapeutic effects is between 10 mg/kg and 100 mg/kg per day. For instance, doses of 10-50 mg/kg have been used in cancer models[1][2], while doses of 40-100 mg/kg have shown efficacy in models of myocardial injury and liver toxicity.[3][4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What are the primary challenges affecting this compound's in vivo efficacy?

A2: The main obstacle to this compound's in vivo efficacy is its low oral bioavailability .[5] This is attributed to several factors:

  • Poor Water Solubility: this compound is a hydrophobic molecule, limiting its dissolution in the gastrointestinal tract.[5][6]

  • Low Intestinal Permeability: The structure of this compound results in poor absorption across the intestinal epithelium.[2][5]

  • Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the intestine and liver before it can reach systemic circulation.[5]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for efflux pumps like P-gp, which actively transport it out of cells and back into the intestinal lumen, further reducing absorption.[7]

Q3: How can the bioavailability of this compound be improved?

A3: Several formulation strategies can enhance this compound's oral bioavailability. Studies have shown success with:

  • Mixed Micelle Formulations: Using surfactants like Pluronic F127 and Tween 80 can significantly increase solubility and inhibit P-gp, dramatically improving bioavailability from as low as 0.4% to 11.2% in rats.[7]

  • Niosomes and Liposomes: Encapsulating this compound in vesicular systems like niosomes can improve its pharmacokinetic profile.[8]

  • Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can enhance its solubility and biological activity.[6]

  • Phospholipid Complexes: These have been explored to improve absorption, though they may not fully overcome first-pass metabolism.[5]

Q4: Is this compound toxic at therapeutic doses? What is its safety profile?

A4: this compound generally exhibits a very low toxicity profile and is well-tolerated in animal models, even with chronic administration.[9][10] A 13-week subchronic toxicity study in F344 rats found no mortality or significant adverse clinical signs at doses up to 2,400 mg/kg.[2][9] The no-observed-adverse-effect level (NOAEL) for this compound was determined to be approximately 300 mg/kg of body weight per day in that study.[2]

Q5: Which administration route is recommended for this compound in animal studies?

A5: The choice of administration route depends on the experimental objective.

  • Oral Gavage (p.o.): This route is common for studying the effects of orally administered compounds and for developing oral therapeutics. However, this compound's low oral bioavailability is a major consideration.

  • Intraperitoneal (i.p.) Injection: This route is frequently used to bypass the gastrointestinal tract and first-pass metabolism, ensuring higher systemic exposure.[1][11] It is often chosen when the primary goal is to study the systemic effects of this compound without the confounding factor of poor absorption.

Q6: What are the key signaling pathways modulated by this compound?

A6: this compound exerts its diverse biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities, by modulating multiple key signaling pathways.[10] These include:

  • NF-κB Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[3][12]

  • PI3K/AKT Pathway: this compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. This is a key mechanism of its anti-cancer effects.[13][14][15]

  • MAPK Pathways: this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, which are involved in cellular responses to stress, inflammation, and apoptosis.[16][17][18]

  • Nrf2/HO-1 Pathway: this compound can activate the Nrf2/HO-1 antioxidant response pathway, which helps protect cells from oxidative stress.[16][19]

Troubleshooting Guide

Problem: I am not observing the expected therapeutic effect with my this compound dosage.

Possible Cause Troubleshooting Steps
Insufficient Bioavailability If using oral administration, the dose may be too low to achieve therapeutic plasma concentrations due to poor absorption. Solution: Consider using a formulation strategy to enhance bioavailability (e.g., mixed micelles) or switch to an intraperitoneal (i.p.) route of administration to bypass first-pass metabolism.[1][7]
Inadequate Dose The selected dose may be suboptimal for the specific animal model or disease state. Solution: Conduct a dose-response study, testing a range of doses (e.g., 10, 25, 50, 100 mg/kg) to identify the most effective concentration.[11][20]
Metabolic Instability This compound is subject to rapid metabolism and clearance.[21] Solution: Increase the frequency of administration (e.g., twice daily instead of once) or use a formulation designed for sustained release to maintain therapeutic levels.
Incorrect Vehicle/Solvent This compound's poor solubility may lead to precipitation in the dosing solution, resulting in inaccurate dosing. Solution: Ensure this compound is fully dissolved. A common vehicle is Dimethyl sulfoxide (DMSO) diluted with saline or corn oil.[11] Perform a solubility test with your chosen vehicle before starting the experiment.

Problem: My results are inconsistent across experiments.

Possible Cause Troubleshooting Steps
Inconsistent Dosing Preparation Variability in the preparation of the this compound solution can lead to inconsistent dosing. Solution: Standardize the protocol for preparing the dosing solution. Always prepare it fresh before each administration and ensure complete solubilization, using gentle warming or sonication if necessary.
Animal Variability Factors such as age, weight, and sex of the animals can influence drug metabolism and response. Solution: Use animals of a consistent age and weight range. Randomize animals into treatment groups to minimize bias.[22]
Circadian Rhythm Effects The timing of drug administration can influence its pharmacokinetics and efficacy. Solution: Administer this compound at the same time each day for all animals throughout the study.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Various Animal Models

Animal ModelThis compound Dose & RouteDurationKey FindingsReference(s)
Colorectal Cancer (Xenograft Mice)Not specifiedNot specifiedInhibited tumor growth[12]
Breast Cancer (Xenograft Mice)10 mg/kg/day (i.p.)45 daysSuppressed tumor growth and progression[1][14]
Myocardial Injury (Diabetic Rats)Not specifiedNot specifiedAttenuated oxidative stress and inflammation[16][17]
Myocardial Ischemia (Rats)40 mg/kg (p.o.)30 daysProvided antioxidant and cardioprotective effects[4]
Paracetamol-induced Hepatotoxicity (Rats)50 & 100 mg/kg (p.o.)14 daysReduced liver injury markers; inhibited NF-κB, NOX-2, IL-6[3]
Bone Defect (Mice)100 & 150 mg/kgNot specifiedPromoted osteogenesis and bone regeneration[20]
Cognitive Function (Healthy Mice)1, 2.5, 5 mg/kg (i.p.)10 daysImproved learning and memory at 1 mg/kg[11]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterThis compound Alone (Oral)This compound in Mixed Micelle (Oral)This compound (Intraportal)Key InsightReference(s)
Absolute Bioavailability 0.4% - 0.45%11.2%92.92%Highlights extremely low oral absorption and the significant impact of both formulation and first-pass metabolism.[5][7]
Key Barrier Poor solubility, low permeabilityN/AN/AIntestinal first-pass metabolism is a major contributor to poor oral absorption.[5]
Pharmacokinetics Non-linearN/AN/AThe area under the curve (AUC) increased 37-fold when the dose was doubled from 25 to 50 mg/kg, suggesting metabolic saturation.[21]

Table 3: Toxicity Profile of this compound in Rats

Animal ModelDose RangeDurationObservationsNOAELReference(s)
F344 Rats~300 - 2,400 mg/kg/day (dietary)13 weeksNo mortality or abnormal clinical signs. Modest alterations in some liver/kidney biochemical parameters at high doses.~300 mg/kg/day[2][9]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization (e.g., 7 days) B Randomization into Groups (Vehicle, this compound Doses) A->B C Dosing Solution Preparation (this compound in Vehicle) D Daily Dosing (Oral Gavage or i.p. Injection) B->D E Monitor Animal Health (Weight, Behavior) D->E F Sample Collection (Blood, Tissues) D->F G Biochemical Analysis (e.g., Plasma levels) F->G H Histopathology F->H I Molecular Analysis (e.g., Western Blot, qPCR) F->I J Data Analysis & Interpretation G->J H->J I->J

Caption: Workflow for an in vivo dose-response study of this compound.

signaling_pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits MAPK MAPK (p38, ERK) This compound->MAPK Modulates AKT AKT (Phosphorylation) PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines AP1 AP-1 MAPK->AP1 Inflammation Inflammation Apoptosis AP1->Inflammation

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

Protocol 1: Dose-Response Study of this compound in a Mouse Tumor Xenograft Model

This protocol outlines a general procedure for determining the efficacious dose of this compound in a subcutaneous xenograft mouse model.

1. Materials and Reagents:

  • This compound hydrate (powder)

  • Vehicle: DMSO and sterile saline (0.9% NaCl)

  • Cancer cell line (e.g., MDA-MB-231)[1]

  • 6-8 week old immunodeficient mice (e.g., Athymic Nude)

  • Sterile syringes and needles (27-30 gauge)[23]

  • Calipers for tumor measurement

2. Animal Handling and Tumor Implantation:

  • Acclimatize animals for at least one week under standard housing conditions.[11]

  • Prepare a single-cell suspension of cancer cells in a serum-free medium (e.g., 5x10^6 cells in 100 µL).[1]

  • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Monitor mice regularly for tumor growth.

3. Experimental Design and Dosing:

  • Once tumors reach a palpable size (e.g., 4 mm or ~100 mm³), randomize mice into treatment groups (n=7-10 mice/group).[1]

    • Group 1: Vehicle control (e.g., 1% DMSO in saline)

    • Group 2: this compound (e.g., 10 mg/kg)

    • Group 3: this compound (e.g., 25 mg/kg)

    • Group 4: this compound (e.g., 50 mg/kg)

  • Prepare this compound dosing solution fresh daily. Dissolve this compound in DMSO to create a stock solution, then dilute to the final concentration with sterile saline. The final DMSO concentration should be minimal (<5%).

  • Administer the assigned treatment via intraperitoneal (i.p.) injection daily.[1] The injection volume should be appropriate for the mouse size, typically <0.2 mL.[23]

4. Monitoring and Endpoints:

  • Measure tumor volume with calipers every 2-3 days. (Volume = 0.5 x Length x Width²).[1]

  • Record body weight every 2-3 days to monitor for toxicity.[1]

  • At the end of the study (e.g., 45 days or when tumors in the control group reach a predetermined size), euthanize the mice.[1]

  • Excise tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blot for signaling pathway proteins like p-Akt).[14]

5. Data Analysis:

  • Compare tumor growth curves and final tumor weights between groups using appropriate statistical tests (e.g., ANOVA).

  • Analyze body weight data to assess systemic toxicity.

  • Evaluate molecular markers to confirm the mechanism of action.

Protocol 2: General Procedure for Assessing Oral Bioavailability

This protocol provides a framework for a pharmacokinetic study to assess the impact of a formulation on this compound's oral bioavailability in rats.

1. Animal Preparation:

  • Use adult male Wistar or Sprague-Dawley rats.

  • For precise bioavailability calculations, surgical cannulation of the jugular vein (for blood sampling) may be required.[5]

  • Fast animals overnight (8-12 hours) before dosing but allow free access to water.

2. Dosing Groups:

  • Group 1 (i.v. control): Administer a low dose of this compound (e.g., 5 mg/kg) in a suitable intravenous vehicle via the tail vein to determine 100% bioavailability parameters.

  • Group 2 (Oral Suspension): Administer this compound as a simple suspension (e.g., in 0.5% carboxymethyl cellulose) via oral gavage (e.g., 50 mg/kg).

  • Group 3 (Enhanced Formulation): Administer this compound in the test formulation (e.g., mixed micelles) at the same oral dose as Group 2.[7]

3. Sample Collection:

  • Collect serial blood samples (e.g., ~200 µL) from the jugular vein cannula or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Place samples into heparinized tubes and immediately centrifuge to separate plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Extract this compound and any relevant metabolites from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Plot plasma concentration versus time for each group.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis software:

    • Area Under the Curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Half-life (t½)

  • Calculate the absolute oral bioavailability (F%) using the formula:

    • F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100

References

Morin hydrate purity and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity, storage, and handling of Morin hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound hydrate?

A1: Commercially available this compound hydrate is typically offered in purities ranging from >90% to 99.0+%.[1][2][3] Purity is commonly determined by High-Performance Liquid Chromatography (HPLC).[2][4] For exacting applications, it is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data.[1][5]

Q2: How should I store this compound hydrate powder?

A2: this compound hydrate powder should be stored in a dry, cool, and well-ventilated place, with the container tightly closed.[6][7] For long-term storage, a temperature of -20°C is recommended for the powder, which can maintain stability for up to three years.[8] Some suppliers recommend room temperature storage; always refer to the manufacturer's instructions.

Q3: What are the best practices for preparing and storing this compound hydrate solutions?

A3: this compound hydrate is soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[8] It is sparingly soluble in water. For stock solutions in DMSO, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles; under these conditions, the solution can be stable for up to one year.[5][8] Due to the potential for moisture absorption by DMSO to reduce solubility, using fresh DMSO is recommended.[8]

Q4: What are the main factors affecting the stability of this compound hydrate in solution?

A4: The stability of this compound hydrate in solution is significantly influenced by pH, light, and temperature.[6][9] It is unstable in alkaline conditions (pH 9.0) and metastable in acidic and neutral media.[10] Exposure to light can lead to degradation, with more significant degradation observed at freezing temperatures in the presence of light compared to room temperature.[6][11]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in aqueous solution Low aqueous solubility of this compound hydrate, especially at acidic pH.- Increase the pH of the solution, as solubility increases with pH.[6] - Consider using a co-solvent such as ethanol or DMSO. - Prepare a more dilute solution.
Discoloration of solution (yellow to brown) Oxidation of this compound hydrate, particularly in alkaline solutions exposed to air.- Prepare fresh solutions before use. - Protect the solution from air by purging with an inert gas (e.g., nitrogen or argon). - Store solutions in the dark and at a low temperature.
Inconsistent experimental results Degradation of this compound hydrate due to improper storage or handling.- Verify the storage conditions of both the powder and stock solutions. - Prepare fresh dilutions from a new stock solution for each experiment. - Assess the stability of this compound hydrate under your specific experimental conditions (pH, temperature, light exposure).
Low biological activity observed Impure this compound hydrate or degradation.- Verify the purity of the this compound hydrate using the supplier's CoA or by analytical methods like HPLC. - Ensure that the compound has not degraded during storage or in the experimental medium.

Quantitative Data Summary

Table 1: Solubility of this compound Hydrate in Different Solvents

SolventSolubilityReference
Methanol50 mg/mL
DMSO64 mg/mL[8]
Water (20°C)0.25 mg/mL
Water (100°C)0.94 mg/mL
0.1 N HCl (pH 1.2)32.69 ± 1.63 µg/mL[6]
Sodium Acetate Buffer (pH 5.0)14.88 ± 2.43 µg/mL[6]
Distilled Water (pH 7.0)28.72 ± 0.97 µg/mL[6]
Phosphate Buffer Saline (pH 7.4)54.86 ± 2.05 µg/mL[6]
Tris Base Buffer (pH 9.0)505.9 ± 14.61 µg/mL[6]

Table 2: Stability of this compound Hydrate under Various Conditions (96-hour incubation)

ConditionpHDegradation (%)Reference
Room Temperature, Light9.0~94%[10]
Room Temperature, Dark9.0~93.2%[10]
Freeze Temperature, Light1.246.07%[6]
5.082.91%[6]
7.080.48%[6]
7.477.68%[6]
9.093.44%[6]
Freeze Temperature, Dark9.0~33.4%[10]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for determining the purity of this compound hydrate. Method parameters may need to be optimized for specific equipment and columns.

1. Materials and Reagents:

  • This compound hydrate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid or Acetic Acid

  • Methanol (for sample preparation)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[6]

  • Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.5 with 0.1% ortho-phosphoric acid) in a 40:60 ratio.[6] An alternative is 0.5% acetic acid in water:acetonitrile (80:20).[2]

  • Flow Rate: 1.0 mL/min[4][6]

  • Detection Wavelength: 355 nm[2] or 260 nm[4]

  • Injection Volume: 20 µL[6]

  • Column Temperature: 25 ± 5 °C[6]

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound hydrate reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute to create a series of calibration standards (e.g., 7–905 µg/mL).[2]

  • Sample Solution: Prepare a solution of the this compound hydrate sample to be tested in methanol at a concentration within the calibration range.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • The purity of the sample is calculated by comparing the peak area of the sample to the calibration curve.

Signaling Pathways and Experimental Workflows

This compound hydrate has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses, including the NF-κB and MAPK pathways.

morin_nfkb_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K This compound This compound Hydrate This compound->PI3K inhibits Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (ICAM-1, VCAM-1, COX-2, MMP-9) Nucleus->Inflammatory_Genes activates transcription

Caption: this compound hydrate inhibits the NF-κB signaling pathway.

morin_mapk_pathway Stress_Signal Stress Signal (e.g., Collagen, Isoproterenol) p38 p38 MAPK Stress_Signal->p38 ERK ERK1/2 Stress_Signal->ERK JNK JNK Stress_Signal->JNK This compound This compound Hydrate This compound->p38 inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation Apoptosis_Inflammation Apoptosis & Inflammation p38->Apoptosis_Inflammation ERK->Apoptosis_Inflammation JNK->Apoptosis_Inflammation

Caption: this compound hydrate inhibits the MAPK signaling pathway.

experimental_workflow start Start receive Receive this compound Hydrate start->receive verify Verify Purity (CoA/HPLC) receive->verify store_powder Store Powder (Cool, Dry, Dark) verify->store_powder prep_stock Prepare Stock Solution (e.g., in DMSO) store_powder->prep_stock store_stock Aliquot & Store Stock (-80°C) prep_stock->store_stock experiment Perform Experiment store_stock->experiment analyze Analyze Results experiment->analyze troubleshoot Troubleshoot Issues (Precipitation, Degradation) analyze->troubleshoot end End analyze->end troubleshoot->prep_stock If degradation troubleshoot->experiment Adjust protocol troubleshoot->end If resolved

Caption: Recommended experimental workflow for using this compound hydrate.

References

Technical Support Center: Troubleshooting Low Encapsulation Efficiency of Morin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges associated with the low encapsulation efficiency of morin in various nanodelivery systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low encapsulation efficiency of this compound?

A1: The primary challenge in encapsulating this compound is its poor aqueous solubility.[1][2][3] this compound is a hydrophobic flavonoid, which can lead to its premature precipitation or aggregation during the encapsulation process, particularly in aqueous-based formulations. Other contributing factors include this compound's potential for degradation under certain pH, light, and temperature conditions, and the choice of nanoparticle system and encapsulation method.[4][5]

Q2: How does the choice of nanoparticle carrier affect this compound encapsulation efficiency?

A2: The selection of the nanoparticle carrier is critical. Different systems offer varying levels of compatibility and loading capacity for this compound. For instance, lipid-based carriers like liposomes and solid lipid nanoparticles (SLNs) can effectively entrap hydrophobic drugs like this compound within their lipid core.[6] Mesoporous silica nanoparticles (MSNs) offer a high surface area for drug loading.[4][7] Polymeric nanoparticles, such as those made from chitosan or PLGA, can also be tailored to enhance this compound encapsulation.[8][9][10]

Q3: Can the encapsulation method significantly impact the efficiency?

A3: Absolutely. The chosen method must be compatible with both the this compound and the nanoparticle system. For example, methods involving organic solvents, like solvent emulsification/diffusion, can improve the solubilization of this compound during nanoparticle formation.[6] The ionic gelation method is suitable for forming chitosan nanoparticles by crosslinking with agents like tripolyphosphate (TPP).[8][11] The thin-film hydration method is commonly used for preparing liposomes.[1][2]

Q4: What analytical methods are recommended for accurately determining this compound encapsulation efficiency?

A4: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying this compound.[9][12][13] UV-Vis spectrophotometry can also be used, though it may be less specific.[8] It's crucial to validate the analytical method for linearity, accuracy, and precision.[9][12][13] The encapsulation efficiency is typically determined indirectly by measuring the amount of free, unencapsulated this compound in the supernatant after separating the nanoparticles by centrifugation.[8][11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound encapsulation experiments.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency Poor solubility of this compound in the processing medium. this compound may precipitate before being encapsulated.- Optimize the solvent system: Use a co-solvent system or a solvent in which this compound is more soluble during the encapsulation process. For example, dissolving this compound in methanol or ethanol before adding it to the formulation.[6][7] - Increase this compound's apparent solubility: Complexation with cyclodextrins can enhance its aqueous solubility.[14]
Incompatible nanoparticle system. The chosen polymer or lipid may not have a strong affinity for this compound.- Screen different carriers: Test various types of nanoparticles (e.g., SLNs, liposomes, polymeric nanoparticles) to find the most suitable one.[4][6][8] - Modify the nanoparticle surface: Functionalization of nanoparticles can improve drug-carrier interactions.
Suboptimal process parameters. Factors like stirring speed, sonication time, temperature, and pH can significantly influence encapsulation.- Systematically optimize parameters: Use a Design of Experiments (DoE) approach to identify the optimal conditions for your specific formulation. - Control the pH: this compound's stability and solubility are pH-dependent.[4][5] Maintain the pH of the medium within a range that favors this compound's stability and encapsulation.
Degradation of this compound during encapsulation. this compound is susceptible to degradation by light and high temperatures.[4][5]- Protect from light: Conduct the experiment in dark or under amber light conditions.[7] - Avoid high temperatures: If possible, use methods that do not require high temperatures. If heating is necessary, minimize the duration and temperature.
Particle Aggregation Unfavorable surface charge. Nanoparticles may aggregate if their surface charge (Zeta potential) is not sufficient to ensure electrostatic repulsion.- Adjust the pH: The pH of the medium can influence the surface charge of the nanoparticles. - Incorporate stabilizers: Use surfactants or polymers that can provide steric hindrance to prevent aggregation.
Inconsistent Results Variability in the experimental procedure. Minor changes in the protocol can lead to significant differences in encapsulation efficiency.- Standardize the protocol: Ensure all steps of the procedure are performed consistently. - Validate the analytical method: An unreliable analytical method can lead to inconsistent measurements of encapsulation efficiency.[9][12][13]

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Solvent Emulsification/Diffusion

This protocol is based on the methodology described for preparing this compound-loaded SLNs.[6]

Materials:

  • This compound

  • Lipid (e.g., Compritol® 888 ATO or Phospholipon® 80H)

  • Organic solvent (e.g., Methanol)

  • Aqueous phase containing a surfactant (e.g., Tween® 80)

  • Water (deionized or distilled)

Procedure:

  • Preparation of the Organic Phase: Dissolve a specific amount of the chosen lipid and this compound in the organic solvent. Heat the solution to a temperature above the melting point of the lipid (e.g., >80 °C for Compritol® 888 ATO).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the surfactant. Heat this solution to the same temperature as the organic phase.

  • Emulsification: Add the hot organic phase to the hot aqueous phase under continuous high-speed stirring to form an oil-in-water emulsion.

  • Nanoparticle Formation: Quickly disperse the resulting emulsion in cold water under stirring. The rapid temperature decrease causes the lipid to precipitate, forming solid nanoparticles and encapsulating the this compound.

  • Purification: Centrifuge the nanoparticle suspension to separate the SLNs from the aqueous phase containing unencapsulated this compound.

  • Washing and Lyophilization: Wash the obtained SLN pellet with water and then lyophilize for long-term storage.

Determination of this compound Encapsulation Efficiency by HPLC

This protocol outlines a general procedure for determining this compound encapsulation efficiency using HPLC.[9][12][13]

Materials:

  • This compound-loaded nanoparticle suspension

  • Mobile phase for HPLC (e.g., a mixture of methanol and an acidic aqueous buffer)

  • HPLC system with a suitable column (e.g., C18) and a UV detector

Procedure:

  • Separation of Free this compound: Centrifuge a known volume of the this compound-loaded nanoparticle suspension at high speed to pellet the nanoparticles.

  • Quantification of Free this compound: Carefully collect the supernatant, which contains the unencapsulated this compound. Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm).

  • HPLC Analysis: Inject a known volume of the filtered supernatant into the HPLC system.

  • Standard Curve: Prepare a series of standard solutions of this compound with known concentrations and analyze them using the same HPLC method to generate a standard curve.

  • Calculation of Encapsulation Efficiency (EE%): EE (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100

Visualizations

Experimental Workflow for this compound Encapsulation

G cluster_prep Preparation cluster_encap Encapsulation cluster_purify Purification & Analysis prep_this compound Dissolve this compound in Organic Solvent mix Mix this compound and Carrier Solutions prep_this compound->mix prep_carrier Prepare Nanoparticle Carrier Solution prep_carrier->mix encap_process Apply Encapsulation Method (e.g., Sonication, Emulsification) mix->encap_process purify Separate Nanoparticles (e.g., Centrifugation) encap_process->purify analyze Analyze Supernatant for Free this compound (HPLC) purify->analyze calc Calculate Encapsulation Efficiency analyze->calc

Caption: Workflow for this compound encapsulation and efficiency determination.

Logical Relationship for Troubleshooting Low Encapsulation Efficiency

G cluster_causes Potential Causes cluster_solutions Solutions start Low Encapsulation Efficiency cause1 Poor this compound Solubility start->cause1 cause2 Incompatible Carrier start->cause2 cause3 Suboptimal Process start->cause3 cause4 This compound Degradation start->cause4 sol1 Optimize Solvent System cause1->sol1 sol2 Screen Different Carriers cause2->sol2 sol3 Optimize Process Parameters (DoE) cause3->sol3 sol4 Protect from Light & Heat cause4->sol4

Caption: Troubleshooting logic for low this compound encapsulation efficiency.

Simplified MAPK Signaling Pathway in Skin Cells Affected by this compound

One study noted that this compound protects keratinocytes by downregulating matrix metalloproteinase-1 (MMP-1) expression via suppressing p-ERK and p-p38 in the MAPK pathway.[1][2]

G cluster_pathway MAPK Signaling Pathway PM Particulate Matter (PM) MAPK MAPK Pathway PM->MAPK pERK p-ERK MAPK->pERK pp38 p-p38 MAPK->pp38 MMP1 MMP-1 (Collagen Degradation) pERK->MMP1 pp38->MMP1 This compound This compound This compound->pERK inhibits This compound->pp38 inhibits

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

References

Technical Support Center: Morin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morin in cell culture.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death or Cytotoxicity

You've treated your cells with this compound and observe a significant decrease in viability, which is not the intended outcome of your experiment.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Explanation
Concentration Too High Perform a dose-response experiment. Test a wide range of this compound concentrations (e.g., 1 µM to 200 µM) to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.This compound's cytotoxic effects are dose-dependent and vary significantly between cell lines. For example, while some cancer cell lines like HCT-116 and U937 undergo apoptosis at higher concentrations, other cell types may be more sensitive.[1][2]
Pro-oxidant Activity Reduce the this compound concentration. Consider co-treatment with a low dose of an antioxidant like N-acetylcysteine (NAC) as a control to see if it mitigates the toxicity.At certain concentrations and in specific cellular environments, flavonoids like this compound can act as pro-oxidants, leading to increased reactive oxygen species (ROS) and subsequent cell death.[1][3][4]
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1% v/v). Run a vehicle control (cell culture medium + solvent) to confirm the solvent is not the source of toxicity.This compound is often dissolved in organic solvents like DMSO. High concentrations of these solvents can be independently toxic to cells.
Instability in Media Prepare fresh this compound solutions for each experiment. Protect stock solutions from light and store them at an appropriate temperature (e.g., -20°C). This compound's stability is pH-dependent and it degrades in basic conditions and when exposed to light.[5][6][7][8]Degradation products of this compound may have different and potentially more toxic effects than the parent compound.
Issue 2: No Observable Protective or Antioxidant Effect

You are using this compound to protect cells from a toxic insult (e.g., oxidative stress, a specific drug), but you do not observe the expected protective effect.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Explanation
Concentration Too Low Increase the concentration of this compound. Perform a dose-response curve to find the optimal protective concentration.The protective effects of this compound are dose-dependent. Concentrations reported to be protective are often in the range of 10-50 µM.[4]
Timing of Treatment Optimize the timing of this compound treatment. Test different protocols: pre-treatment (this compound before the toxic agent), co-treatment (this compound and toxic agent at the same time), and post-treatment (this compound after the toxic agent).The timing of this compound administration is crucial for its protective effects. Pre-treatment is often effective as it allows this compound to upregulate endogenous antioxidant pathways like the Nrf2/HO-1 system before the insult occurs.[9][10]
Poor Solubility/Precipitation Visually inspect your culture medium for any signs of precipitation after adding this compound. Increase the pH of the medium slightly if your cell line can tolerate it, as this compound's solubility increases with pH.[5][6]This compound has poor aqueous solubility. If it precipitates out of the medium, its effective concentration will be much lower than intended.[5]
Cell-Specific Mechanisms The protective mechanism of this compound may not be active in your chosen cell line. Consider verifying the expression and activity of key pathways this compound interacts with, such as the Nrf2 or Akt pathways.This compound's effects are mediated by specific cellular signaling pathways. If these pathways are not active or are dysregulated in your cell model, this compound may not exert its protective effects.[1][11]

Quantitative Data Summary

Table 1: this compound Solubility at Different pH Values

Solvent/Buffer pH Solubility (µg/mL)
0.1 N HCl1.232.69 ± 1.63
Sodium Acetate Buffer5.014.88 ± 2.43
Water7.028.72 ± 0.97
Phosphate Buffer Saline (PBS)7.454.86 ± 2.05
Tris Base Buffer9.0505.90 ± 14.61
Data sourced from studies on this compound hydrate.[8]

Table 2: Effective Concentrations and IC50 Values of this compound in Various Cell Lines

Cell Line Effect Concentration / IC50 Reference
HCT-116 (Colon Cancer)Apoptosis InductionDose-dependent effects seen up to 100 µM[1]
U937 (Leukemic Cells)Growth InhibitionIC50 < 300 µg/mL at 48h[12]
Primary HepatocytesProtection against high glucoseProtective effects observed[4]
3T3 (Fibroblasts)Protection against Arsenic50 µM used for treatment[13]
MCF-7 (Breast Cancer)CytotoxicityNo significant cytotoxic effect observed[14]
Primary Rat HepatocytesProtection against Acetaminophen10 µM showed protective effects[9]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound stock solution

  • Cells of interest

  • Complete culture medium

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and/or other compounds as per your experimental design). Include a vehicle control (medium + solvent) and an untreated control. Incubate for the desired period (e.g., 24, 48 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in the dark, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 540-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Western Blot for Protein Expression Analysis (e.g., Caspases, Bcl-2)

This protocol is used to detect specific proteins in a cell lysate.

Materials:

  • Treated and control cell samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities relative to a loading control like β-actin.

Visualizations

morin_apoptotic_pathway This compound This compound Akt Akt (Survival Pathway) This compound->Akt Inhibits FasR Fas Receptor This compound->FasR Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Akt->Bcl2 Promotes Casp8 Caspase-8 FasR->Casp8 Mito Mitochondrion Bcl2->Mito Inhibits cytochrome c release Bax->Mito Promotes cytochrome c release CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

morin_troubleshooting_workflow Start Unexpected Cell Toxicity Observed CheckConc Is this compound concentration optimized? Start->CheckConc CheckSolvent Is solvent concentration <0.1%? CheckConc->CheckSolvent Yes DoseResponse Action: Perform dose-response (e.g., 1-200 µM) CheckConc->DoseResponse No CheckStability Was a fresh stock solution used? CheckSolvent->CheckStability Yes VehicleControl Action: Run vehicle control CheckSolvent->VehicleControl No PrepareFresh Action: Prepare fresh solution, protect from light CheckStability->PrepareFresh No End Identify cause of toxicity CheckStability->End Yes DoseResponse->CheckSolvent VehicleControl->CheckStability PrepareFresh->End

Caption: Troubleshooting workflow for unexpected this compound toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound? A1: this compound is poorly soluble in water.[5] It is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution, which can then be diluted into your cell culture medium. Always ensure the final solvent concentration in the culture is non-toxic to your cells (usually below 0.1%).

Q2: How should I store my this compound stock solution? A2: this compound solutions can be sensitive to light and temperature.[5][8] It is recommended to store stock solutions in small aliquots, protected from light (e.g., in amber vials), at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q3: At what concentration does this compound become toxic to cells? A3: The cytotoxic concentration of this compound is highly dependent on the cell line. Some cancer cell lines may undergo apoptosis at concentrations around 50-100 µM, while other cell lines may tolerate higher concentrations.[1][12] It is crucial to perform a dose-response experiment for your specific cell line to determine the IC50 (half-maximal inhibitory concentration) or a suitable non-toxic working concentration.

Q4: Can this compound act as a pro-oxidant? A4: Yes, like many flavonoids, this compound can exhibit a dual role. While it is generally known as an antioxidant, under certain conditions (such as high concentrations or in the presence of certain metal ions), it can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and potential cytotoxicity.[1][3]

Q5: Why am I not seeing any effect from my this compound treatment? A5: This could be due to several factors: the concentration may be too low, the treatment duration may be too short, or the this compound may have degraded due to improper storage or instability in the culture medium.[5][7] Additionally, the specific cellular pathway that this compound acts upon may not be relevant or active in your chosen cell model. Refer to the troubleshooting guide for more detailed steps.

References

Validation & Comparative

Morin vs. Quercetin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the vast landscape of flavonoids, understanding the nuanced differences in their biological activities is paramount. This guide provides a comprehensive comparison of the antioxidant properties of two prominent flavonols: morin and quercetin. While structurally similar, their antioxidant capacities exhibit notable distinctions, influencing their potential therapeutic applications.

Executive Summary

Quercetin consistently demonstrates superior antioxidant activity across various in vitro assays compared to its isomer, this compound. This difference is primarily attributed to the substitution pattern of hydroxyl groups on their B-rings. Quercetin possesses a catechol structure (3',4'-dihydroxy) on its B-ring, which is a key determinant for potent radical scavenging. In contrast, this compound has a resorcinol-type B-ring (2',4'-dihydroxy). While this compound still exhibits antioxidant properties, they are generally considered to be weaker than those of quercetin. In some contexts, this compound has even been suggested to have potential pro-oxidant effects.

Quantitative Antioxidant Activity

Direct comparative studies providing head-to-head IC50 values for this compound and quercetin under identical experimental conditions are limited. The following table summarizes available data, including a direct comparison of ABTS radical scavenging activity and illustrative IC50 values from separate studies for DPPH and FRAP assays.

Disclaimer: The IC50 values for DPPH and FRAP assays presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as solvent, pH, and reaction time can significantly influence the results.

Antioxidant AssayThis compoundQuercetinReference CompoundKey Findings
ABTS Radical Scavenging (% Inhibition) Lower than QuercetinHigher than this compoundMyricetin (higher than both)Quercetin shows greater scavenging of the ABTS radical compared to this compound under the same conditions.[1]
DPPH Radical Scavenging (IC50) Data not available from direct comparative studies~4.36 µMAscorbic Acid (~16-19 µg/mL)Quercetin is a potent DPPH radical scavenger.
Ferric Reducing Antioxidant Power (FRAP) Data not available from direct comparative studiesPotent reducing agentTroloxQuercetin demonstrates strong ferric reducing capabilities.

Structure-Activity Relationship

The antioxidant activities of flavonoids are intrinsically linked to their chemical structures. Key structural features that enhance antioxidant capacity include:

  • The Catechol Group (o-dihydroxy) in the B-ring: This is considered the most significant determinant of radical scavenging activity. Quercetin possesses this feature, while this compound does not.

  • The 2,3-double bond in the C-ring: This allows for electron delocalization across the flavonoid skeleton, stabilizing the resulting radical after hydrogen donation. Both this compound and quercetin have this feature.

  • The 3-hydroxyl group in the C-ring: This group, in conjunction with the C4-keto group, can participate in electron donation. Both flavonoids possess this group.

  • The 5-hydroxyl group in the A-ring: This group can also contribute to antioxidant activity. Both this compound and quercetin have this feature.

The superior antioxidant activity of quercetin is therefore primarily due to the presence of the catechol group in its B-ring, which is absent in this compound.

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical scavenging, both this compound and quercetin exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

This compound's Antioxidant Signaling Pathways

This compound has been shown to enhance the cellular antioxidant defense system through the activation of several key signaling pathways:

  • Nrf2/HO-1 Pathway: this compound can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which then binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes like Heme Oxygenase-1 (HO-1).

  • NF-κB Pathway: this compound can inhibit the activation of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway, which is often associated with oxidative stress.

  • AMPK Pathway: this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that has been linked to the upregulation of antioxidant defenses.

Morin_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Nrf2 Nrf2 This compound->Nrf2 NFkB NF-κB This compound->NFkB AMPK->Nrf2 Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE Nrf2->ARE translocation to nucleus HO1 HO-1 ARE->HO1 Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Inflammation Inflammation HO1->Inflammation Antioxidant_Enzymes->Inflammation NFkB->Inflammation

Caption: this compound's antioxidant signaling pathways.

Quercetin's Antioxidant Signaling Pathways

Quercetin is well-documented to modulate a range of signaling pathways to bolster cellular antioxidant defenses:

  • Nrf2/ARE Pathway: Similar to this compound, quercetin is a potent activator of the Nrf2/ARE pathway, leading to the increased expression of a battery of antioxidant and detoxification enzymes.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, a critical regulator of cell survival, can be modulated by quercetin to enhance cellular resilience to oxidative stress.

  • MAPK Pathway: Quercetin can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38), which play complex roles in the cellular response to oxidative stress.

Quercetin_Signaling_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Nrf2 Nrf2 Quercetin->Nrf2 MAPK MAPK (ERK, JNK, p38) Quercetin->MAPK Akt Akt PI3K->Akt Akt->Nrf2 Cell_Survival Cell Survival Akt->Cell_Survival Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE Nrf2->ARE translocation to nucleus Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes MAPK->Nrf2 MAPK->Cell_Survival

Caption: Quercetin's antioxidant signaling pathways.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays commonly used to evaluate flavonoids like this compound and quercetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or quercetin) and a reference standard (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound or standard to the wells.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only the solvent and the DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant to its colorless neutral form is measured by the decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound or a standard (e.g., Trolox) to the wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound, a standard (e.g., FeSO₄ or Trolox), or a blank (solvent) to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using a known concentration of FeSO₄ or Trolox.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of the sample.

Experimental Workflow

The general workflow for assessing the antioxidant activity of compounds like this compound and quercetin involves a multi-step process, from initial in vitro screening to more complex cellular assays.

Experimental_Workflow start Start: Compound Selection (this compound, Quercetin) in_vitro In Vitro Antioxidant Assays start->in_vitro dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts frap FRAP Assay in_vitro->frap cellular_assays Cell-Based Assays dpph->cellular_assays abts->cellular_assays frap->cellular_assays cytotoxicity Cytotoxicity Assay (e.g., MTT) cellular_assays->cytotoxicity caa Cellular Antioxidant Activity (CAA) Assay cellular_assays->caa mechanism Mechanistic Studies caa->mechanism western_blot Western Blot (Nrf2, HO-1, etc.) mechanism->western_blot qpcr qPCR (Antioxidant Gene Expression) mechanism->qpcr data_analysis Data Analysis and Comparison western_blot->data_analysis qpcr->data_analysis conclusion Conclusion on Comparative Antioxidant Activity data_analysis->conclusion

Caption: General experimental workflow.

References

A Comparative Guide to Morin and Silymarin in Liver Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatoprotective effects of two prominent flavonoids, morin and silymarin. Drawing on experimental data, we delve into their mechanisms of action, comparative efficacy, and the methodologies used to evaluate their protective properties against liver injury.

Introduction: Flavonoids as Hepatoprotective Agents

This compound, a flavonoid found in various fruits and medicinal plants, and Silymarin, an extract from the seeds of milk thistle (Silybum marianum), are well-documented for their therapeutic potential, particularly in protecting the liver from drug- and chemical-induced toxicity.[1][2] Both compounds exert their effects through multiple biological pathways, primarily by mitigating oxidative stress and inflammation.[3][4][5] This guide aims to compare their performance by examining key experimental data and outlining the protocols used to generate these findings.

Mechanisms of Action: A Molecular Overview

The liver-protective activities of this compound and silymarin stem from their ability to modulate critical cellular signaling pathways involved in oxidative stress, inflammation, and cell death.

  • This compound: Demonstrates significant hepatoprotective effects by attenuating oxidative stress, suppressing pro-inflammatory cytokines, and regulating apoptosis in liver cells.[1][6] Its multi-faceted profile involves the modulation of several key signaling pathways, including Nrf2/HO-1, NF-κB, and MAPK.[3][6]

  • Silymarin: Its hepatoprotective and antioxidant activity is attributed to its capacity to inhibit free radicals produced during the metabolism of toxic substances.[2] Silymarin enhances the liver's antioxidant defense by increasing hepatic glutathione levels, stimulating protein synthesis in hepatocytes, and stabilizing cellular membranes to prevent toxin entry.[2][5] It is known to exert antioxidant, anti-inflammatory, and anti-fibrotic effects.[4]

Below is a diagram illustrating the key signaling pathways modulated by both compounds in the context of liver protection.

G cluster_stimulus Hepatotoxic Stimulus (e.g., Paracetamol, CCl4) cluster_ros Oxidative Stress cluster_inflammation Inflammation & Apoptosis cluster_intervention Therapeutic Intervention cluster_pathways Protective Mechanisms Stimulus Liver Injury ROS ↑ Reactive Oxygen Species (ROS) Stimulus->ROS NFkB ↑ NF-κB Activation Stimulus->NFkB LipidPerox ↑ Lipid Peroxidation (MDA) ROS->LipidPerox GSH_Depletion ↓ Glutathione (GSH) ↓ Antioxidant Enzymes (SOD, CAT) ROS->GSH_Depletion Apoptosis ↑ Apoptosis LipidPerox->Apoptosis Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AntiInflammatory ↓ Inflammation Cytokines->Apoptosis This compound This compound This compound->NFkB Inhibits Nrf2 ↑ Nrf2 Activation ↑ HO-1 Expression This compound->Nrf2 Modulates Silymarin Silymarin Silymarin->NFkB Inhibits Silymarin->Nrf2 Modulates Antioxidant ↓ Oxidative Stress Nrf2->Antioxidant Antioxidant->Apoptosis Reduces AntiInflammatory->Apoptosis Reduces

Caption: Signaling pathways in hepatoprotection by this compound and silymarin.

Comparative Efficacy: Experimental Data

The following data is summarized from a study investigating the effects of this compound and silymarin in a paracetamol-induced liver toxicity model in rats.[7] Both compounds were administered at a dose of 100 mg/kg body weight and compared against a paracetamol-treated group.

Table 1: Effect on Liver Function Enzymes

ParameterParacetamol Group (Mean ± SD)This compound (100 mg/kg) + Paracetamol (% Reduction)Silymarin (100 mg/kg) + Paracetamol (% Reduction)
ALT (U/L) 185.3 ± 10.233.48%37.32%
AST (U/L) 210.1 ± 12.526.66%29.23%
ALP (U/L) 245.8 ± 15.123.46%24.68%
LDH (U/L) 310.2 ± 18.726.14%26.87%
Data derived from El-Far et al., 2022.[7]

Table 2: Effect on Oxidative Stress Markers

ParameterParacetamol Group (Mean ± SD)This compound (100 mg/kg) + Paracetamol (% Increase)Silymarin (100 mg/kg) + Paracetamol (% Increase)
Protein Thiol (nmol/mg protein) 2.81 ± 0.1539.48%50.73%
GSH (μmol/g tissue) 1.30 ± 0.0990.38%105.19%
SOD (U/mg protein) 1.17 ± 0.08151.93%160.23%
CAT (U/mg protein) 0.88 ± 0.06147.72%156.85%
ParameterParacetamol Group (Mean ± SD)This compound (100 mg/kg) + Paracetamol (% Decrease)Silymarin (100 mg/kg) + Paracetamol (% Decrease)
MDA (nmol/g tissue) 8.35 ± 0.4150.60%52.90%
Data derived from El-Far et al., 2022.[7]

Table 3: Effect on Inflammatory Markers

ParameterParacetamol Group (Mean ± SD)This compound (100 mg/kg) + Paracetamol (% Decrease)Silymarin (100 mg/kg) + Paracetamol (% Decrease)
TNF-α (pg/mL) 213.1 ± 11.864.78%66.69%
NF-κB (relative expression) High63.16%Not Reported
NOX-2 (relative expression) High57.14%Not Reported
IL-6 (relative expression) High67.31%Not Reported
ParameterParacetamol Group (Mean ± SD)This compound (100 mg/kg) + Paracetamol (% Increase)Silymarin (100 mg/kg) + Paracetamol (% Increase)
HO-1 (relative expression) Low226.09%Not Reported
Data derived from El-Far et al., 2022.[7]

The data indicates that both this compound and silymarin provide substantial protection against paracetamol-induced hepatotoxicity. Silymarin demonstrated a slightly superior effect in restoring antioxidant defenses (GSH, SOD, CAT) and reducing liver enzyme levels, while this compound showed potent anti-inflammatory effects by significantly downregulating NF-κB, NOX-2, and IL-6.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

G cluster_assays Biochemical Assays A Animal Model: Induction of Hepatotoxicity (e.g., Paracetamol) B Treatment Groups: Control, Toxin Only, Toxin + this compound, Toxin + Silymarin A->B C Sample Collection: Blood (Serum/Plasma) & Liver Tissue B->C D Serum Analysis: ALT, AST, ALP, LDH C->D E Tissue Homogenate Preparation C->E F Biochemical Assays (from Homogenate) E->F G Oxidative Stress: MDA, GSH, SOD, CAT F->G H Inflammatory Markers: TNF-α, IL-6 (ELISA) F->H

Caption: General experimental workflow for hepatoprotective studies.

4.1. Measurement of Alanine/Aspartate Aminotransferase (ALT/AST)

This protocol is based on a standard enzymatic colorimetric method.[8][9]

  • Sample Preparation: Collect blood and centrifuge to obtain serum.

  • Reaction Mixture: Prepare a substrate solution containing α-ketoglutarate and either L-alanine (for ALT) or L-aspartate (for AST).[8]

  • Incubation: Add 0.2 mL of serum to 1.0 mL of the respective substrate solution and incubate at 37°C for 30 minutes (for ALT) or 60 minutes (for AST).[8]

  • Color Development: Stop the reaction by adding 1.0 mL of 2,4-dinitrophenylhydrazine (DNPH) solution. After 20 minutes at room temperature, add 10.0 mL of 0.4 N NaOH.[8]

  • Measurement: Read the absorbance at 520 nm using a spectrophotometer.[8] Enzyme activity is calculated against a standard curve and expressed in international units per liter (IU/L).

4.2. Malondialdehyde (MDA) Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring MDA, which reacts with thiobarbituric acid (TBA).[10][11]

  • Sample Preparation: Homogenize 0.5-1.0 g of liver tissue in 9 volumes of ice-cold 1.15% KCl to create a 10% homogenate.[12]

  • Reaction: Mix 0.1 mL of the tissue homogenate with reagents in the following order: 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid (pH 3.5), and 1.5 mL of 0.8% aqueous TBA.[12]

  • Incubation: Make the final volume up to 4.0 mL with distilled water. Heat the mixture in a water bath at 95°C for 60 minutes.[12]

  • Extraction & Measurement: After cooling, add 1.0 mL of distilled water and 5.0 mL of an n-butanol/pyridine mixture (15:1 v/v). Centrifuge at 4000 rpm for 10 minutes.[13]

  • Measure the absorbance of the organic layer at 532 nm.[12][13] The concentration of MDA is expressed as nmol/g of tissue.

4.3. Superoxide Dismutase (SOD) Activity Assay

This protocol measures SOD activity based on its ability to inhibit the photochemical reduction of a tetrazolium salt, such as WST-1 or NBT.[14][15]

  • Sample Preparation: Prepare a supernatant from the liver tissue homogenate by centrifuging at 14,000 rpm for 30 minutes at 4°C.[14]

  • Reaction Mixture: The reaction mixture typically contains phosphate buffer, L-Methionine, NBT, and EDTA.[14]

  • Assay Procedure: Add a specific volume of the tissue supernatant to the reaction mixture. The reaction is initiated by adding riboflavin and exposing the samples to a light source for a set period (e.g., 15-20 minutes). A blank without the enzyme extract is also run.

  • Measurement: The reduction of NBT is measured spectrophotometrically at 560 nm.[14][16]

  • Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.[15] Activity is expressed as U/mg protein.

4.4. Quantification of TNF-α and IL-6 by ELISA

This is a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) protocol.[17][18]

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight.[17]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add standards and samples (serum or tissue homogenate supernatant) to the wells and incubate for 2 hours at room temperature.[17]

  • Detection Antibody: Add a biotinylated detection antibody specific to the target cytokine and incubate for 1-2 hours.

  • Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 20-30 minutes.[18]

  • Substrate Addition: Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.

  • Stopping Reaction & Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.[18] The concentration is determined from a standard curve.

Conclusion

Both this compound and silymarin are highly effective natural compounds for liver protection. Experimental evidence demonstrates that they significantly reverse the damage caused by hepatotoxins by bolstering antioxidant defenses, reducing lipid peroxidation, and suppressing inflammatory responses.[7] While silymarin shows a marginally greater effect on antioxidant enzyme activity in some studies, this compound exhibits potent and direct anti-inflammatory action by modulating key pathways like NF-κB.[7]

The choice between this compound and silymarin may depend on the specific etiology of the liver injury, with this compound being a particularly strong candidate where inflammation is a primary driver. Both compounds represent promising avenues for the development of therapies for various liver diseases. Further head-to-head clinical trials are warranted to fully elucidate their comparative therapeutic efficacy in humans.

References

Cross-Validation of Morin's Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the biological effects of morin, a natural flavonoid, across various human cancer cell lines. The objective is to offer researchers, scientists, and drug development professionals a comparative analysis of this compound's performance, supported by experimental data from multiple studies. This document summarizes quantitative data, details experimental protocols, and visualizes the key signaling pathways modulated by this compound.

Quantitative Data Summary: Comparative Efficacy of this compound

The anti-proliferative activity of this compound varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of this compound as reported in various studies. Lower IC50 values are indicative of higher potency.

Cell LineCancer TypeThis compound IC50 (µM)Reference
U937Human Leukemic CellsMost sensitive among several leukemic cell lines tested[1]
K562Chronic Myeloid Leukemia79.3[2]
KCL22Chronic Myeloid Leukemia73.04[2]
HCT-116Colon Cancer>250[3]
SW480Colorectal Cancer>100[3]
MDA-MB-231Triple-Negative Breast Cancer~50 (colony forming)[2][3][4]
OVCAR3Ovarian CancerSignificant decrease in proliferation (concentration not specified)[5]
SKOV3Ovarian CancerSignificant decrease in proliferation (concentration not specified)[5]
PC-3Prostate Cancer50 µg/ml (~165 µM)[6]
DU145Prostate Cancer50 µM[7]
A549Non-Small-Cell Lung CancerConcentrations up to 132 µM tested[8][9]
H1299Non-Small-Cell Lung CancerConcentrations up to 132 µM tested[8][9]

Note: The efficacy of this compound can be influenced by the specific experimental conditions and the duration of treatment.[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The primary mechanisms observed across different cell lines involve the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, and the inhibition of pro-survival and inflammatory pathways.

This compound-Induced Apoptosis in Human Leukemic (U937) Cells

In human leukemic U937 cells, this compound primarily triggers the intrinsic apoptosis pathway.[1][10] This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and modulation of the Bcl-2 family of proteins.[1]

morin_U937_apoptosis This compound This compound Akt Akt This compound->Akt Inhibits Bad BAD This compound->Bad Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax BAX This compound->Bax Upregulates Akt->Bad Inhibits Bad->Bcl2 Bcl2->Bax Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: this compound's induction of intrinsic apoptosis in U937 cells.
This compound-Induced Apoptosis in Human Colon Cancer (HCT-116) Cells

In HCT-116 colon cancer cells, this compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic pathways.[11][12] It upregulates the Fas receptor, leading to the activation of caspase-8, which in turn activates the intrinsic pathway via Bid cleavage.[11][12][13] this compound also suppresses the pro-survival Akt pathway.[11][12]

morin_HCT116_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Fas Fas Receptor Casp8 Caspase-8 Fas->Casp8 Activates Bid Bid Casp8->Bid Cleaves Casp3 Caspase-3 Casp8->Casp3 Activates tBid tBid Bid->tBid Bax_i BAX tBid->Bax_i Activates Mito_i Mitochondria Bax_i->Mito_i CytC_i Cytochrome c Mito_i->CytC_i Release Casp9_i Caspase-9 CytC_i->Casp9_i Activates Casp9_i->Casp3 Activates This compound This compound This compound->Fas Upregulates Akt Akt This compound->Akt Inhibits Bcl2_i Bcl-2 This compound->Bcl2_i Downregulates Akt->Bcl2_i Inhibits Bcl2_i->Bax_i Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Dual apoptotic pathways induced by this compound in HCT-116 cells.
This compound's Effect on Pro-Survival and Inflammatory Pathways

Across multiple cell lines, including breast cancer (MDA-MB-231) and non-small-cell lung cancer (A549, H1299), this compound has been shown to inhibit key pro-survival and inflammatory signaling pathways such as Akt, NF-κB, and MAPK.[4][5][8][14] In ovarian cancer cells, this compound inhibits the NF-κB signaling pathway.[5] In prostate cancer cells, this compound can modulate the AMPK/mTOR/ULK1 pathway to induce autophagy and apoptosis.[6]

morin_prosurvival_inhibition This compound This compound Akt Akt This compound->Akt NFkB NF-κB This compound->NFkB MAPK MAPK (ERK, JNK, p38) This compound->MAPK Proliferation Proliferation Akt->Proliferation Invasion Invasion Akt->Invasion NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Invasion

Fig. 3: General inhibition of pro-survival pathways by this compound.

Experimental Protocols

The following are generalized protocols for key experiments cited in the referenced studies. Specific details may vary between laboratories.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[2]

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using a lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Line (e.g., U937, HCT-116) treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination viability->ic50 pathway Signaling Pathway Analysis apoptosis->pathway western->pathway conclusion Conclusion on this compound's Effects ic50->conclusion pathway->conclusion

Fig. 4: A generalized workflow for studying this compound's effects.

This comparative guide highlights the multifaceted anti-cancer properties of this compound across a range of cell lines. Its ability to induce apoptosis and inhibit critical pro-survival pathways underscores its potential as a therapeutic agent. Further research is warranted to explore its efficacy in combination with existing chemotherapies and to translate these preclinical findings into clinical applications.

References

A Comparative Analysis of the Neuroprotective Effects of Morin and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals that morin, a naturally occurring flavonoid, and its structural isomers exhibit significant neuroprotective properties. This guide provides a detailed comparison of the neuroprotective effects of this compound, quercetin, and isoquercitrin, focusing on their antioxidant, anti-inflammatory, and anti-apoptotic activities. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and therapeutic application.

Key Findings at a Glance

This compound and its isomers demonstrate promising potential in mitigating neuronal damage through various mechanisms. While direct comparative studies are limited for all isomers, the existing data suggests nuances in their efficacy and modes of action. Quercetin appears to be a more potent antioxidant in vitro, though its bioavailability is lower than this compound. This compound has shown a superior ability to prevent Akt dephosphorylation compared to isoquercitrin, suggesting a more favorable role in cell survival pathways.

Comparative Efficacy Data

The following tables summarize quantitative data from various experimental studies, providing a comparative overview of the neuroprotective effects of this compound and its isomers.

Table 1: Antioxidant Activity

CompoundAssayModel SystemEC50/IC50Reference
This compound β-carotene bleachingChemicalWeaker than Quercetin[1]
Quercetin β-carotene bleachingChemicalPowerful antioxidant[1]

Table 2: Anti-inflammatory Activity

CompoundParameter MeasuredModel SystemConcentrationEffectReference
This compound Pro-inflammatory cytokinesMCAO rats30 mg/kgAttenuated increase[2]
Quercetin Pro-inflammatory mediatorsBV2 microglia & primary microglia30 µM & 60 µMSignificantly inhibited[3]

Table 3: Anti-apoptotic Activity

CompoundParameter MeasuredModel SystemConcentrationEffectReference
This compound Bax/Bcl-2 ratioMCAO rats30 mg/kgAttenuated increase in Bax, decrease in Bcl-2[2]
This compound Bax/Bcl-2 ratioArsenic-treated PC12 cells10 µMReduced Bax/Bcl-2 ratio[4]

Signaling Pathways in Neuroprotection

This compound and its isomers exert their neuroprotective effects by modulating several key signaling pathways. Understanding these pathways is crucial for targeted drug development.

This compound's Neuroprotective Signaling

Morin_Signaling This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 Activates Akt PI3K/Akt Pathway This compound->Akt Modulates MAPK MAPK Pathway This compound->MAPK Modulates Oxidative_Stress Oxidative Stress Neuroprotection Neuroprotection Inflammation Inflammation Apoptosis Apoptosis Nrf2->Oxidative_Stress Inhibits Nrf2->Neuroprotection Akt->Apoptosis Inhibits Akt->Neuroprotection MAPK->Inflammation Inhibits MAPK->Neuroprotection

Quercetin's Anti-inflammatory Pathway in Microglia

Quercetin_Signaling cluster_inflammasome NLRP3 Inflammasome Activation Quercetin Quercetin NLRP3 NLRP3 Quercetin->NLRP3 Inhibits Mitophagy Mitophagy Quercetin->Mitophagy Promotes LPS LPS (Lipopolysaccharide) Microglia Microglia LPS->Microglia Activates mtROS Mitochondrial ROS Microglia->mtROS Increases Caspase1 Active Caspase-1 NLRP3->Caspase1 IL1B Cleaved IL-1β Caspase1->IL1B Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Mitophagy->mtROS Reduces mtROS->NLRP3 Activates Neuron_Protection Neuronal Protection Neuroinflammation->Neuron_Protection

Experimental Methodologies

To ensure the reproducibility and validation of the cited findings, this section details the experimental protocols for key assays used to evaluate neuroprotection.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed SH-SY5Y cells in 96-well plates B Pre-treat with this compound/Isomer for 6h A->B C Induce oxidative stress (e.g., 250 µM H₂O₂ for 1h) B->C D Add MTT solution and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Detailed Protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or its isomers) for a specified duration (e.g., 6 hours).

  • Induction of Damage: Neurotoxicity is induced by exposing the cells to an oxidative agent like hydrogen peroxide (H₂O₂) (e.g., 250 µM for 1 hour).[5]

  • MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution, and the cells are incubated to allow the formation of formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect and quantify specific proteins in a sample. In the context of neuroprotection, it is commonly used to measure the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Workflow:

Western_Blot_Workflow A Treat cells/tissues and lyse to extract proteins B Separate proteins by SDS-PAGE A->B C Transfer proteins to a membrane B->C D Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2) C->D E Incubate with secondary antibodies D->E F Detect and quantify protein bands E->F

Detailed Protocol:

  • Sample Preparation: Cells or tissue samples are treated as per the experimental design. Proteins are then extracted using a lysis buffer.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore.

  • Detection: The protein bands are visualized and quantified using a detection reagent and an imaging system. The relative expression of proteins is often normalized to a loading control (e.g., β-actin).[4]

Conclusion

This compound and its isomers, particularly quercetin, are promising candidates for the development of neuroprotective therapies. Their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic effects, make them attractive for targeting the complex pathology of neurodegenerative diseases. However, further research is warranted to conduct direct comparative studies of all isomers, elucidate their structure-activity relationships in neuroprotection, and optimize their bioavailability for clinical applications. This guide provides a foundational comparison to aid researchers in these future endeavors.

References

Morin's Efficacy in Xenograft Models of Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The natural flavonoid Morin has demonstrated notable anti-cancer properties across a variety of preclinical xenograft models. This guide provides a comprehensive comparison of this compound's efficacy, detailing its performance against various cancer types and in combination with conventional chemotherapy. Experimental data is presented to support these findings, offering a valuable resource for researchers in oncology and drug development.

Efficacy of this compound in Breast Cancer Xenograft Models

Studies utilizing human breast cancer cell lines in xenograft models have shown this compound's potential in curbing tumor growth.

Experimental Protocol:

In a frequently cited study, athymic nude mice were used to establish xenograft tumors.[1]

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma)

  • Animal Model: Athymic nude mice

  • Cell Inoculation: 5 x 10⁶ cells in 100 μl of serum-free medium, injected subcutaneously.[1]

  • Treatment Groups:

    • Control group

    • This compound-treated group (10 mg/kg)

  • Administration: Daily intraperitoneal (i.p.) injection of this compound for 45 days, commencing when tumors reached a size of 4 mm.[1]

  • Tumor Assessment: Tumor volume and body weights were measured every 3 days.[1]

Quantitative Data Summary:

Cancer TypeCell LineTreatmentDosageTumor Volume ReductionKey Molecular ChangesReference
Breast CancerMDA-MB-231This compound10 mg/kgStatistically significant inhibition of tumor growth compared to control.Decreased phosphorylation of Akt, reduced MMP-9 secretion, and downregulation of N-cadherin.[2][3]

Signaling Pathway Analysis: The Akt Pathway

This compound's inhibitory effect on breast cancer progression is, in part, attributed to its modulation of the Akt signaling pathway. This compound has been shown to significantly decrease the phosphorylation of Akt, a key protein in this pathway that promotes cell survival and proliferation.[2][3]

Experimental Workflow for Breast Cancer Xenograft Study

experimental_workflow_breast_cancer cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cell_culture MDA-MB-231 Cell Culture injection Subcutaneous Injection (5x10^6 cells/mouse) cell_culture->injection tumor_growth Tumor Growth to 4mm injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization control_group Control Group randomization->control_group morin_group This compound Group (10 mg/kg/day, i.p.) randomization->morin_group treatment Daily Treatment for 45 Days control_group->treatment morin_group->treatment measurement Tumor Volume & Body Weight Measurement (Every 3 days) treatment->measurement sacrifice Sacrifice at Day 45 measurement->sacrifice extraction Tumor Extraction sacrifice->extraction analysis Molecular Analysis (p-Akt, MMP-9, N-cadherin) extraction->analysis

Caption: Workflow of the in vivo xenograft study investigating this compound's effect on breast cancer.

This compound in Combination Therapy for Hepatocellular Carcinoma

This compound has also been investigated as a potential adjunct to conventional chemotherapy, demonstrating a synergistic effect in sensitizing cancer cells to treatment.

Experimental Protocol:

A study on cisplatin-resistant hepatocellular carcinoma highlighted the benefits of combining this compound with cisplatin.

  • Cell Line: HepG2DR (cisplatin-resistant human hepatocellular carcinoma)

  • Animal Model: Xenograft mouse models

  • Treatment Groups:

    • Control

    • Cisplatin alone

    • This compound hydrate alone

    • Cisplatin and this compound hydrate combination

  • Administration: Specific dosages and administration routes were employed to assess the combinatorial effect.

  • Tumor Assessment: Tumor growth was monitored to evaluate the efficacy of the different treatment regimens.

Quantitative Data Summary:

Cancer TypeCell LineTreatmentKey FindingsReference
Hepatocellular CarcinomaHepG2DRThis compound Hydrate + CisplatinThe combination therapy was effective in reversing cisplatin resistance and significantly suppressed tumor growth.[4]

Signaling Pathway Analysis: PARP-1/HMGB1-Mediated Autophagy

The synergistic effect of this compound and cisplatin is linked to the downregulation of the PARP-1/HMGB1 signaling pathway, which is involved in autophagy and chemoresistance. By inhibiting this pathway, this compound enhances the apoptotic effects of cisplatin.

This compound's Efficacy in Colorectal and Ovarian Cancer Xenograft Models

This compound's anti-cancer activity extends to other malignancies, including colorectal and ovarian cancers, primarily through the inhibition of the NF-κB signaling pathway.

Experimental Protocols:

  • Colorectal Cancer:

    • Cell Line: HCT-116 (human colorectal carcinoma)[5][6][7]

    • Animal Model: Xenograft tumor model[5]

  • Ovarian Cancer:

    • Cell Line: OVCAR-3 (human ovarian adenocarcinoma)[8][9]

    • Animal Model: Xenograft tumor model

Quantitative Data Summary:

Cancer TypeCell LineTreatmentKey Molecular ChangesReference
Colorectal CancerHCT-116This compoundSuppressed TNF-α-induced p65-NFκB expression and activation.[5]
Ovarian CancerOVCAR-3This compoundInhibition of the NF-κB signaling pathway.

Signaling Pathway Analysis: The NF-κB Pathway

In both colorectal and ovarian cancer models, this compound exerts its anti-tumor effects by inhibiting the NF-κB signaling pathway. This pathway is crucial for inflammation, cell survival, and proliferation. This compound's intervention leads to the suppression of NF-κB-regulated gene products, thereby promoting apoptosis.[5][10]

NF-κB Signaling Pathway Inhibition by this compound

nfkb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_downstream Downstream Effects TNFa TNF-α IKK IKK Complex TNFa->IKK This compound This compound This compound->IKK Inhibits I_kappa_B IκBα IKK->I_kappa_B Phosphorylates p65_p50 p65/p50 (NF-κB) Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Gene Expression (Anti-apoptotic, Pro-proliferative) Nucleus->Gene_Expression Promotes I_kappa_B->p65_p50 Releases

Caption: this compound inhibits the NF-κB pathway by blocking the IKK complex, preventing the release and nuclear translocation of p65/p50.

Comparison with Other Flavonoids: this compound vs. Quercetin

While both this compound and Quercetin are flavonoids with recognized anti-cancer properties, their efficacy in vivo can differ. Pharmacokinetic studies have shown that this compound may have a higher bioavailability than Quercetin, which could translate to greater efficacy in xenograft models.[11] However, direct comparative studies in xenograft models are limited, and more research is needed to definitively establish superiority. Quercetin has also demonstrated significant tumor volume reduction in various xenograft models, including breast and colon cancer.[12][13]

This compound demonstrates significant anti-cancer efficacy in various xenograft models, including breast, hepatocellular, colorectal, and ovarian cancers. Its mechanisms of action primarily involve the inhibition of key signaling pathways such as Akt and NF-κB. Furthermore, this compound shows promise as a synergistic agent when combined with conventional chemotherapeutics like cisplatin, potentially overcoming drug resistance. While comparisons with other flavonoids like quercetin are ongoing, this compound's favorable pharmacokinetic profile suggests it is a strong candidate for further preclinical and clinical development in oncology. This guide provides a foundational overview for researchers to build upon in their pursuit of novel cancer therapies.

References

Unveiling the Translational Potential of Morin: A Comparative Guide to In Vitro and In Vivo Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro results to successful in vivo validation is a critical and often challenging step. This guide provides an objective comparison of the in vitro and in vivo experimental findings for morin, a naturally occurring flavonoid with demonstrated anticancer, anti-inflammatory, and antioxidant properties. By presenting key experimental data in a structured format, detailing methodologies, and visualizing the underlying signaling pathways, this guide aims to facilitate a deeper understanding of this compound's translational potential.

Anticancer Effects: From Cell Lines to Animal Models

This compound has shown significant promise as an anticancer agent in various in vitro studies. These findings have prompted further investigation in animal models to assess its efficacy in a more complex biological system. Here, we compare the in vitro effects of this compound on breast cancer cells with its performance in a xenograft mouse model.

Data Presentation: In Vitro vs. In Vivo Anticancer Activity of this compound
ParameterIn Vitro (MDA-MB-231 Human Breast Cancer Cells)In Vivo (Xenograft Mouse Model with MDA-MB-231 cells)Reference
This compound Concentration/Dosage 50, 100, 150 µM10 mg/kg body weight, daily intraperitoneal injection[1][2]
Effect on Cell Proliferation/Tumor Growth Dose-dependent inhibition of cell proliferation.Significant suppression of tumor growth compared to control.[1][2]
Effect on Cell Invasion Dose-dependent inhibition of invasion.Not explicitly measured, but reduced tumor progression suggests an anti-invasive effect.[1][2]
Key Signaling Pathway Affected Inhibition of Akt phosphorylation.Inhibition of Akt phosphorylation observed in tumor tissues.[1][2]
Experimental Protocols

In Vitro: Human Breast Cancer Cell Line (MDA-MB-231)

  • Cell Culture: MDA-MB-231 cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Proliferation Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (50, 100, 150 µM) for 24-48 hours. Cell viability was assessed using an MTT assay.

  • Invasion Assay: The invasive potential of MDA-MB-231 cells was evaluated using a Matrigel-coated Transwell assay. Cells were treated with this compound and allowed to invade through the Matrigel for a specified time. Invaded cells were then stained and quantified.

  • Western Blot Analysis: To determine the effect on signaling pathways, cells were treated with this compound, and cell lysates were subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of key proteins like Akt.[1][2]

In Vivo: Xenograft Mouse Model

  • Animal Model: Athymic nude mice were used for the study.

  • Tumor Induction: MDA-MB-231 cells were injected subcutaneously into the flank of the mice.

  • Treatment Protocol: Once the tumors reached a palpable size, the mice were randomly assigned to a control group (receiving vehicle) and a treatment group (receiving daily intraperitoneal injections of this compound at 10 mg/kg body weight).

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Immunohistochemistry: At the end of the study, tumors were excised, and tissue sections were analyzed by immunohistochemistry to assess the expression and phosphorylation of proteins like Akt.[1][2]

Signaling Pathway: this compound's Inhibition of the Akt Pathway in Breast Cancer

morin_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Invasion pAkt->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Anti-inflammatory and Neuroprotective Effects: From Microglia to a Parkinson's Disease Model

This compound's anti-inflammatory properties have been demonstrated in vitro using primary microglial cells and then translated to an in vivo mouse model of Parkinson's disease, a neurodegenerative disorder with a significant inflammatory component.

Data Presentation: In Vitro vs. In Vivo Anti-inflammatory and Neuroprotective Effects of this compound
ParameterIn Vitro (LPS-stimulated Primary Microglia)In Vivo (MPTP-induced Parkinson's Disease Mouse Model)Reference
This compound Concentration/Dosage Pre-treatment with this compound prior to LPS stimulation.Dietary this compound.[3][4]
Effect on Inflammatory Markers Significant reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).Significant reduction in neuroinflammation in the striatum and substantia nigra.[3][4]
Neuroprotective Effect Not directly applicable.Prevented MPTP-induced motor dysfunction and ameliorated dopaminergic neuronal damage.[3][4]
Key Signaling Pathway Affected Inhibition of the phosphorylation of ERK and p65.Evidence suggests the involvement of the ERK-p65 pathway in the observed neuroprotection.[3][4]
Experimental Protocols

In Vitro: Lipopolysaccharide (LPS)-stimulated Primary Microglia

  • Cell Culture: Primary microglia were isolated from the cerebral cortices of neonatal mice and cultured in appropriate media.

  • Inflammatory Stimulation: Microglia were pre-treated with this compound for a specific duration before being stimulated with LPS to induce an inflammatory response.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant were measured using ELISA.

  • Western Blot Analysis: Cell lysates were analyzed by Western blotting to assess the phosphorylation status of key inflammatory signaling proteins like ERK and p65.[3][4]

In Vivo: MPTP-induced Parkinson's Disease Mouse Model

  • Animal Model: C57BL/6 mice were used.

  • Induction of Parkinson's Disease: Mice were administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms and neurodegeneration.

  • Treatment Protocol: Mice were fed a diet containing this compound for a specified period before and during MPTP administration.

  • Behavioral Assessment: Motor function was evaluated using tests like the rotarod test.

  • Immunohistochemistry and Neurochemical Analysis: Brain tissues were analyzed for dopaminergic neuron loss (tyrosine hydroxylase staining) and neuroinflammation (microglial and astrocyte activation markers).[3][4]

Signaling Pathway: this compound's Modulation of the ERK-p65 Pathway in Neuroinflammation

morin_erk_p65_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK pERK p-ERK (Active) ERK->pERK p65 p65 (NF-κB) pERK->p65 pp65 p-p65 (Active) p65->pp65 Inflammation Pro-inflammatory Cytokine Production pp65->Inflammation This compound This compound This compound->ERK Inhibits

Caption: this compound inhibits the ERK-p65 signaling pathway.

Antioxidant Effects: From In Vitro Assays to In Vivo Models of Oxidative Stress

This compound's potent antioxidant activity, initially observed in cell-free and cell-based assays, has been successfully replicated in animal models of oxidative stress, highlighting its potential to mitigate oxidative damage in various pathological conditions.

Data Presentation: In Vitro vs. In Vivo Antioxidant Activity of this compound
ParameterIn Vitro (e.g., DPPH assay, cell-based ROS measurement)In Vivo (Isoproterenol-induced Myocardial Infarction in Rats & H2O2-induced Oxidative Stress in Zebrafish)Reference
This compound Concentration/Dosage Varies depending on the assay.Rats: 40 mg/kg, oral administration. Zebrafish: 20-60 µM exposure.[5]
Effect on Oxidative Stress Markers Scavenges free radicals, reduces reactive oxygen species (ROS) levels.Rats: Decreased lipid peroxidation. Zebrafish: Reduced intracellular ROS levels.[5]
Effect on Antioxidant Enzymes Upregulates the expression of antioxidant enzymes in cell models.Rats: Increased activities of SOD, CAT, and GPx in the heart. Zebrafish: Upregulated expression of antioxidant enzyme genes.[5]
Key Signaling Pathway Affected Nrf2-ARE pathway activation.Evidence suggests the involvement of antioxidant defense mechanisms and upregulation of related genes.
Experimental Protocols

In Vivo: Isoproterenol-induced Myocardial Infarction in Rats

  • Animal Model: Male Wistar rats were used.

  • Induction of Myocardial Infarction: Myocardial infarction was induced by subcutaneous injection of isoproterenol (ISO).

  • Treatment Protocol: Rats were pre-treated with this compound (40 mg/kg) orally for a specific period before ISO administration.

  • Biochemical Analysis: Heart tissue homogenates were analyzed for markers of lipid peroxidation (TBARS) and the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5]

In Vivo: H2O2-induced Oxidative Stress in Zebrafish Larvae

  • Animal Model: Zebrafish larvae.

  • Induction of Oxidative Stress: Larvae were exposed to hydrogen peroxide (H2O2) to induce oxidative stress.

  • Treatment Protocol: Larvae were co-incubated with this compound (20-60 µM) during H2O2 exposure.

  • ROS Measurement and Gene Expression Analysis: Intracellular ROS levels were detected using fluorescent probes (e.g., DCFDA). The expression of antioxidant-related genes was analyzed by quantitative real-time PCR.

Experimental Workflow: In Vivo Antioxidant Activity of this compound

morin_antioxidant_workflow cluster_rat Rat Model (Myocardial Infarction) cluster_zebrafish Zebrafish Model (Oxidative Stress) Rat_ISO Isoproterenol Induction Rat_this compound This compound Treatment (40 mg/kg) Rat_Analysis Analysis of Heart Tissue: - Lipid Peroxidation - Antioxidant Enzymes (SOD, CAT, GPx) Rat_this compound->Rat_Analysis Zebrafish_H2O2 H2O2 Exposure Zebrafish_this compound This compound Co-incubation (20-60 µM) Zebrafish_Analysis Analysis of Larvae: - Intracellular ROS - Antioxidant Gene Expression Zebrafish_this compound->Zebrafish_Analysis

Caption: Workflow for in vivo antioxidant studies of this compound.

This comparative guide demonstrates that the promising anticancer, anti-inflammatory, and antioxidant effects of this compound observed in vitro have been successfully replicated in various animal models. The consistent findings across different experimental systems underscore the potential of this compound as a therapeutic agent. Further research, including more comprehensive preclinical studies and eventually clinical trials, is warranted to fully elucidate its efficacy and safety in humans.

References

Assessing the Therapeutic Index of Morin Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical quantitative measure in pharmacology that gauges the relative safety of a drug. It represents the window between a drug's effective dose and its toxic dose. A wider therapeutic window, and consequently a higher TI, is a desirable characteristic for any potential therapeutic agent, indicating a greater margin of safety for clinical use. This guide provides a comparative assessment of the therapeutic index of morin hydrate, a naturally occurring flavonoid, against other relevant compounds, supported by experimental data and detailed methodologies.

Understanding the Therapeutic Index

The therapeutic index is calculated as the ratio of the dose that produces a toxic effect in 50% of the population (TD50) or the lethal dose in 50% of the population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).

Therapeutic Index (TI) = LD50 / ED50

A high TI value suggests that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one, making the drug safer. Conversely, a low TI indicates a narrow margin between the effective and toxic doses, necessitating careful dose monitoring to avoid adverse effects.

Comparative Analysis of Therapeutic Indices

To provide a clear comparison, the following table summarizes the oral LD50, effective dose (ED50) for a specific therapeutic effect, and the calculated therapeutic index for this compound hydrate and other relevant compounds in rats.

CompoundTherapeutic EffectOral LD50 (Rat)Effective Dose (ED50) (Rat)Calculated Therapeutic Index (TI)
This compound Hydrate Hepatoprotection>2000 mg/kg~10 µmol/kg (~3.38 mg/kg)>591
Silymarin Hepatoprotection10,000 mg/kg50 - 300 mg/kg33 - 200
N-Acetylcysteine (NAC) Hepatoprotection6000 mg/kg150 - 200 mg/kg30 - 40
Quercetin AntioxidantNot clearly established30 - 300 mg/kg-

Note: The ED50 for this compound hydrate was converted from µmol/kg to mg/kg for direct comparison, using a molecular weight of 338.27 g/mol for this compound hydrate. The therapeutic index for quercetin could not be definitively calculated due to a lack of a precise oral LD50 value in the reviewed literature.

Experimental Protocols

The determination of the therapeutic index relies on accurately establishing the LD50 and ED50 values through standardized experimental protocols.

Determination of Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined using a method like the OECD Guideline 423 (Acute Toxic Class Method).

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Animal Model: Wistar rats are commonly used.

Procedure:

  • Animal Preparation: Healthy, young adult rats are acclimatized to laboratory conditions for at least 5 days. They are fasted overnight (with access to water) before the administration of the test substance.

  • Dose Administration: The test substance (e.g., this compound hydrate) is administered orally via gavage. The starting dose is selected based on available information about the substance's toxicity.

  • Stepwise Dosing: The study follows a stepwise procedure where a group of three animals is dosed at a specific level.

  • Observation: The animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.

  • Dose Adjustment: If no mortality is observed, the dose is increased for the next group of animals. If mortality occurs, the dose is decreased. This process continues until the dose causing mortality in approximately 50% of the animals is identified.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to examine for any pathological changes.

Determination of Effective Dose (ED50) for Hepatoprotection

Objective: To determine the dose of a substance that produces a 50% reduction in liver damage in an animal model of hepatotoxicity.

Animal Model: Wistar rats are a suitable model.

Procedure:

  • Induction of Hepatotoxicity: Liver injury is induced in the rats. A common method is the intraperitoneal injection of a hepatotoxic agent such as carbon tetrachloride (CCl4) or a high dose of acetaminophen.

  • Animal Grouping: The animals are divided into several groups:

    • Control Group: Receives the vehicle (the solvent used to dissolve the test substance).

    • Hepatotoxin Group: Receives the hepatotoxic agent and the vehicle.

    • Test Substance Groups: Receive the hepatotoxic agent and different doses of the test substance (e.g., this compound hydrate).

    • Reference Drug Group: Receives the hepatotoxic agent and a known hepatoprotective drug (e.g., silymarin) for comparison.

  • Treatment: The test substance is administered orally for a specified period, often before and/or after the induction of liver injury.

  • Assessment of Hepatoprotection: After the treatment period, blood samples are collected to measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A significant reduction in the levels of these enzymes compared to the hepatotoxin group indicates a hepatoprotective effect.

  • Histopathological Examination: The livers are collected, and sections are examined under a microscope to assess the degree of liver damage (e.g., necrosis, inflammation).

  • ED50 Calculation: The dose of the test substance that causes a 50% reduction in the elevation of liver enzymes or a 50% improvement in the histopathological score is calculated as the ED50.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the calculation of the therapeutic index and the general workflow for determining ED50.

Therapeutic_Index_Calculation LD50 LD50 (Lethal Dose, 50%) TI Therapeutic Index (TI) LD50->TI Divided by ED50 ED50 (Effective Dose, 50%) ED50->TI

Caption: Calculation of the Therapeutic Index.

ED50_Determination_Workflow cluster_0 Animal Model Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis cluster_3 Result Induction Induce Liver Injury (e.g., CCl4) Grouping Group Animals Induction->Grouping Dosing Administer Test Compound (Varying Doses) Grouping->Dosing Biochem Measure Liver Enzymes (ALT, AST) Dosing->Biochem Histo Histopathological Analysis Dosing->Histo ED50_Calc Calculate ED50 Biochem->ED50_Calc Histo->ED50_Calc

Caption: Workflow for ED50 Determination.

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of flavonoids like this compound hydrate are often attributed to their ability to modulate various signaling pathways involved in oxidative stress and inflammation.

Hepatoprotection_Signaling This compound This compound Hydrate Nrf2 Nrf2 This compound->Nrf2 Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Induces dissociation from Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Scavenges Hepatocyte_Protection Hepatocyte Protection Antioxidant_Enzymes->Hepatocyte_Protection

Caption: this compound Hydrate's Role in Nrf2 Pathway.

Conclusion

Based on the available preclinical data, this compound hydrate exhibits a promisingly high therapeutic index for its hepatoprotective effects, surpassing that of other well-established hepatoprotective agents like silymarin and N-acetylcysteine. Its low oral toxicity, as indicated by a high LD50 value, coupled with its effectiveness at relatively low doses, underscores its potential as a safe therapeutic candidate. Further research, including comprehensive dose-response studies for various therapeutic endpoints and eventual clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound hydrate in humans. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their assessment of this and other novel therapeutic compounds.

Safety Operating Guide

Proper Disposal Procedures for Morin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Morin in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards and to use the appropriate Personal Protective Equipment (PPE). This compound is a chemical that requires careful handling to avoid exposure.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation May cause skin irritation upon contact.[1][2]Gloves : Wear compatible, chemical-resistant gloves.[2]
Eye Irritation Can cause serious eye irritation.[2]Eye/Face Protection : Use chemical splash-resistant safety glasses or goggles. A face shield may be appropriate for certain procedures.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or fumes.[1]Respiratory Protection : Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[2]
Genetic Defects Suspected of causing genetic defects.[2]Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[1][3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[4]General Handling : Ensure an eyewash station and safety shower are readily accessible.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for disposing of this compound and its associated waste is through an approved hazardous waste disposal service.[1] Never dispose of this compound down the drain or in regular trash, as it is toxic to aquatic life and this action is prohibited.[4][5][6]

Step 1: Waste Segregation

  • Immediately segregate all materials contaminated with this compound at the point of generation.

  • Solid Waste : Collect all solid this compound waste, including residual powder, contaminated gloves, weighing papers, and pipette tips, in a designated, leak-proof hazardous waste container.[6]

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and non-reactive hazardous waste container.[6] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Sharps : Any needles or blades contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[6]

  • Empty Containers : Do not reuse this compound containers.[1] They should be disposed of as unused product through the hazardous waste stream.

Step 2: Packaging and Labeling

  • Ensure all waste containers are in good condition, compatible with the waste, and have a tightly sealing lid.[7]

  • Label every waste container clearly. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".

    • A complete list of all contents if it is a mixture.[7]

    • The date the container was filled or first had waste added.[7]

    • Relevant hazard symbols (e.g., Health Hazard, Environmental Hazard).

Step 3: Storage

  • Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[8]

  • Ensure the storage area is cool, dry, and well-ventilated.[1][4]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

  • Follow all institutional procedures for waste pickup requests. Chemical waste generators must comply with all federal, state, and local hazardous waste regulations.[1]

Accidental Spill Cleanup

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate : Ensure the area is well-ventilated.[3] Avoid breathing in any dust.[1]

  • Wear PPE : Wear the appropriate PPE as detailed in the table above, including respiratory protection, gloves, eye protection, and a lab coat.[2]

  • Containment : For small spills, carefully sweep up, vacuum, or absorb the solid material with an inert substance (e.g., sand, sawdust).[1][3] Avoid raising dust.[2][3]

  • Collection : Transfer the spilled material and cleanup supplies into a labeled hazardous waste container.[2]

  • Decontamination : Wash the contaminated area with soap and water.[3]

  • Disposal : Dispose of all cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_final Final Disposal Steps gen_solid Solid Waste (e.g., contaminated gloves, powder) solid_container Collect in Labeled Solid Waste Container gen_solid->solid_container gen_liquid Liquid Waste (e.g., solutions containing this compound) liquid_container Collect in Labeled Liquid Waste Container gen_liquid->liquid_container gen_sharps Contaminated Sharps (e.g., needles) sharps_container Collect in Labeled Sharps Container gen_sharps->sharps_container storage Store in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal via Approved Waste Facility ehs_contact->disposal

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Morin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the proper handling and disposal of Morin in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE) Protocol

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE. All personnel must be trained in the proper use, removal, and disposal of this equipment.[1]

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[2]This compound can cause serious eye irritation.[3][4] Standard laboratory glasses are insufficient. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes.
Hands Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact, as this compound is a skin irritant.[3][4] Gloves must be inspected for integrity before each use and changed immediately if contaminated.
Respiratory NIOSH-approved respirator.To be used when there is a risk of inhaling dust or aerosols, especially when handling the powder outside of a fume hood.[3] this compound may cause respiratory irritation.[2][4]
Body Laboratory coat.Protects personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step guide details the operational workflow.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Store: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible substances such as strong oxidizing agents, acids, and bases.[5]

Handling and Use
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Ventilation: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to maintain low airborne concentrations.[2]

  • Weighing: When weighing, use a balance inside the fume hood or in a designated weighing enclosure.

  • Dissolving: When preparing solutions, add this compound slowly to the solvent to avoid splashing. This compound is soluble in methanol, alcohol, and aqueous alkaline solutions, and slightly soluble in ether and acetic acid.[6]

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer this compound. Avoid creating dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2]

Spill Management
  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill.

  • Clean-up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] For liquid spills, absorb with an inert material and place in a disposal container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or expired this compound powder, and any materials heavily contaminated with solid this compound (e.g., weighing papers, contaminated gloves).

  • Liquid Waste: Solutions containing this compound.

  • Sharps Waste: Contaminated needles, syringes, or other sharp objects.

Disposal Procedures
  • Solid Waste:

    • Collect in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste unless compatible.

  • Liquid Waste:

    • Collect in a designated, compatible, and sealed hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Contaminated Materials:

    • Lightly contaminated items such as gloves and paper towels should be placed in a designated hazardous waste bag within a labeled container.

  • Final Disposal:

    • All this compound waste must be disposed of through a licensed professional hazardous waste disposal service.[7] Do not dispose of this compound down the drain or in the regular trash.[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[9]

Quantitative Data Summary

The following table provides key quantitative data for this compound for quick reference.

Property Value Source
Molecular Formula C₁₅H₁₀O₇[2]
Molecular Weight 302.24 g/mol [2]
Melting Point 299-300 °C (decomposes)[10]
Appearance Yellow solid powder[11]
Solubility in Water 250 mg/L at 20 °C[11]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

Morin_Safety_Workflow start Start: Receive this compound ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood handling Weighing / Dissolving / Transferring this compound fume_hood->handling spill Spill Occurs handling->spill Accident waste_segregation Segregate Waste (Solid, Liquid, Contaminated) handling->waste_segregation Normal Workflow spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->waste_segregation disposal Dispose of Waste via Licensed Professional Service waste_segregation->disposal decontamination Decontaminate Work Area & Remove PPE disposal->decontamination end End of Procedure decontamination->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.